LY2183240
Description
LY-2183240 is an inhibitor of endocannabinoid reuptake/breakdown.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-5-[(4-phenylphenyl)methyl]tetrazole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-21(2)17(23)22-16(18-19-20-22)12-13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNIYOXWFCDBBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1C(=NN=N1)CC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001024706 | |
| Record name | 5-((1,1'-Biphenyl)-4-ylmethyl)-N,N-dimethyl-1H-tetrazole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001024706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874902-19-9 | |
| Record name | 5-([1,1′-Biphenyl]-4-ylmethyl)-N,N-dimethyl-1H-tetrazole-1-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874902-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | LY2183240 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0874902199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY-2183240 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17035 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5-((1,1'-Biphenyl)-4-ylmethyl)-N,N-dimethyl-1H-tetrazole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001024706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Biphenyl-4-ylmethyl-tetrazole-1-carboxylic acid dimethylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LY-2183240 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WBU91OKM7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of LY2183240
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism of action of LY2183240, a potent modulator of the endocannabinoid system. The document details its primary and off-target activities, summarizes key quantitative data, outlines experimental protocols for its characterization, and provides visual representations of its signaling pathways and experimental workflows.
Core Mechanism of Action: Covalent Inhibition of Fatty Acid Amide Hydrolase (FAAH)
This compound's primary mechanism of action is the potent and covalent inhibition of Fatty Acid Amide Hydrolase (FAAH), a key enzyme responsible for the degradation of the endocannabinoid anandamide (N-arachidonoylethanolamine, AEA).[1][2] While initially investigated as a potential endocannabinoid reuptake inhibitor, further studies revealed that its ability to block anandamide uptake is a direct consequence of its inhibition of intracellular FAAH.[1] FAAH creates a concentration gradient that drives the diffusion of anandamide into the cell; by inhibiting this enzyme, this compound effectively reduces anandamide clearance from the synapse.
The inhibition of FAAH by this compound is an irreversible process involving the carbamylation of the enzyme's catalytic serine nucleophile.[1] This covalent modification renders the enzyme inactive. The resulting elevation of synaptic anandamide levels enhances the activation of cannabinoid receptors, primarily the CB1 receptor, which is highly expressed in the central nervous system.
Downstream Signaling Cascade of Enhanced Anandamide Action
The accumulation of anandamide due to FAAH inhibition by this compound leads to the potentiation of signaling through the CB1 receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway initiated by anandamide binding to the CB1 receptor involves:
-
Gi/o Protein Coupling: The CB1 receptor is predominantly coupled to inhibitory G-proteins of the Gi/o family.
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunit can directly inhibit presynaptic voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.
-
MAPK Pathway Activation: CB1 receptor activation has also been shown to stimulate the p42/p44 mitogen-activated protein kinase (MAPK) signaling cascade.
This cascade of events, particularly the suppression of neurotransmitter release, underlies many of the physiological effects observed with this compound, such as analgesia.
Off-Target Activity Profile
A significant characteristic of this compound is its promiscuity. The heterocyclic urea chemotype exhibits a degree of protein reactivity that extends beyond FAAH.[1][2] Competitive activity-based protein profiling (ABPP) has been instrumental in identifying other serine hydrolases in the brain that are also inhibited by this compound, some with potencies in the low nanomolar range.[1]
This lack of selectivity is a critical consideration in its use as a pharmacological tool and for any therapeutic development, as inhibition of these off-target enzymes could contribute to both its efficacy and potential side effects.
References
The Function of LY2183240: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY2183240 is a potent, covalent inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide.[1][2] Initially investigated as a putative endocannabinoid transport blocker, its principal mechanism of action is now understood to be the inhibition of FAAH, leading to elevated levels of anandamide in the brain.[1] This elevation of anandamide produces centrally mediated analgesic and anxiolytic effects, making this compound a valuable pharmacological tool for studying the endocannabinoid system.[3] This guide provides an in-depth overview of the function, mechanism of action, and experimental evaluation of this compound.
Mechanism of Action
This compound functions as an irreversible inhibitor of FAAH by covalently modifying the enzyme's catalytic serine nucleophile through carbamylation.[1] This inactivation of FAAH prevents the hydrolysis of anandamide into arachidonic acid and ethanolamine, thereby increasing the concentration and duration of action of anandamide at cannabinoid receptors (CB1 and CB2).[1][3] While highly potent against FAAH, this compound has also been shown to inhibit other serine hydrolases, indicating a degree of target promiscuity.[1]
Quantitative Data
The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (nM) | Notes |
| Fatty Acid Amide Hydrolase (FAAH) | 12.4 | Potent, covalent inhibition.[4] |
| Other Brain Serine Hydrolases | Low nM | Indicates some target promiscuity. |
Table 2: In Vivo Effects of this compound in Rodent Models
| Parameter | Animal Model | Route of Administration | ED50 / Effective Dose | Effect |
| Increase in Brain Anandamide Levels | Rat | Intraperitoneal (i.p.) | ED50 = 1.37 ± 0.980 mg/kg (cerebellum)[5] | Dose-dependent increase in anandamide concentrations.[5] |
| Analgesia in Formalin-Induced Pain | Rat | Intraperitoneal (i.p.) | Dose-dependent | Attenuation of paw-licking pain behavior in the late phase.[5] |
Experimental Protocols
In Vitro FAAH Inhibition Assay
This protocol outlines a method to determine the in vitro inhibitory potency of this compound on FAAH activity.
Materials:
-
Rat brain membrane homogenates (as a source of FAAH)
-
This compound
-
[14C]-oleamide (substrate)
-
TLC plates
-
Scintillation counter
-
Assay buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Pre-incubate the rat brain membrane homogenates with the different concentrations of this compound or vehicle control for a defined period (e.g., 10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding [14C]-oleamide to the pre-incubated mixture.
-
Allow the reaction to proceed for a specific time (e.g., 15 minutes) at 37°C.
-
Terminate the reaction by adding an organic solvent (e.g., chloroform/methanol).
-
Extract the lipid phase containing the [14C]-oleic acid product.
-
Spot the extracted lipids onto a TLC plate and develop the plate to separate the substrate from the product.
-
Visualize and quantify the radioactive spots corresponding to [14C]-oleic acid using a phosphorimager or by scraping the spots and performing liquid scintillation counting.
-
Calculate the percentage of FAAH inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Quantification of Brain Anandamide Levels by LC-MS
This protocol describes the quantification of anandamide levels in brain tissue following the administration of this compound.
Materials:
-
Rodent brain tissue (e.g., cerebellum)
-
This compound
-
Internal standard (e.g., anandamide-d8)
-
Acetonitrile
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Homogenizer
Procedure:
-
Administer this compound or vehicle to the animals at various doses.
-
At a specified time point post-administration, euthanize the animals and rapidly dissect the brain region of interest.
-
Immediately freeze the tissue in liquid nitrogen to prevent enzymatic degradation of anandamide.
-
Homogenize the weighed brain tissue in a solution containing the internal standard and acetonitrile to precipitate proteins and extract lipids.
-
Centrifuge the homogenate to pellet the precipitated proteins.
-
Collect the supernatant containing the lipid extract.
-
Dry the extract under a stream of nitrogen and reconstitute it in a suitable solvent for LC-MS analysis.
-
Inject the reconstituted sample into the LC-MS system.
-
Separate anandamide from other lipids using a suitable chromatography column and gradient.
-
Detect and quantify anandamide and the internal standard using mass spectrometry in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.
-
Calculate the concentration of anandamide in the brain tissue based on the ratio of the peak area of anandamide to the peak area of the internal standard and a standard curve.
Formalin-Induced Inflammatory Pain Model
This protocol details the use of the formalin test to assess the analgesic effects of this compound.
Materials:
-
Rodents (rats or mice)
-
This compound
-
Formalin solution (e.g., 5% in saline)
-
Observation chambers
-
Video recording equipment (optional)
Procedure:
-
Acclimatize the animals to the observation chambers.
-
Administer this compound or vehicle intraperitoneally at various doses.
-
After a predetermined pre-treatment time, inject a small volume of formalin solution subcutaneously into the plantar surface of one hind paw.
-
Immediately place the animal back into the observation chamber.
-
Observe and record the cumulative time the animal spends licking or biting the injected paw. The observation period is typically divided into two phases: the early (acute) phase (0-5 minutes post-formalin) and the late (inflammatory) phase (15-60 minutes post-formalin).
-
Compare the paw licking/biting time between the this compound-treated groups and the vehicle-treated group for both phases. A significant reduction in the late phase is indicative of an anti-inflammatory analgesic effect.
Signaling Pathways and Experimental Workflows
Anandamide Signaling Pathway and Inhibition by this compound
Caption: Anandamide Signaling and FAAH Inhibition by this compound.
Experimental Workflow for the Formalin Test
Caption: Workflow for Assessing Analgesia using the Formalin Test.
References
- 1. researchgate.net [researchgate.net]
- 2. The putative endocannabinoid transport blocker this compound is a potent inhibitor of FAAH and several other brain serine hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LY-2183240 enhances reward-seeking behavior with inducing neuronal excitation and early apoptosis in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. future4200.com [future4200.com]
- 5. Identification of a high-affinity binding site involved in the transport of endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
LY2183240: A Technical Guide to its Function as an Endocannabinoid Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY2183240, initially identified as a potent inhibitor of endocannabinoid transport, has been subsequently characterized as a powerful, covalent inhibitor of Fatty Acid Amide Hydrolase (FAAH). This dual-action profile, coupled with off-target effects on other serine hydrolases, has positioned this compound as a significant research tool for dissecting the complexities of the endocannabinoid system (ECS). This technical guide provides an in-depth analysis of this compound, summarizing its mechanism of action, quantitative data on its potency, and detailed experimental protocols for its characterization. The information presented herein is intended to support researchers and drug development professionals in utilizing and understanding the multifaceted pharmacological profile of this compound.
Introduction
The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands (endocannabinoids) like anandamide (AEA), and metabolic enzymes, plays a crucial role in regulating a myriad of physiological processes. The termination of anandamide signaling is primarily mediated by its transport into the cell and subsequent enzymatic degradation by FAAH.[1][2] Initially, this compound emerged as a promising agent with unprecedented potency in blocking anandamide uptake in cellular assays.[3][4] However, further investigation revealed its potent inhibitory action on FAAH, suggesting that the observed reduction in anandamide uptake is largely a consequence of inhibiting its intracellular degradation, which in turn drives the concentration gradient for anandamide to move into the cell.[3][5] Moreover, this compound exhibits a degree of promiscuity, targeting other serine hydrolases, a factor that requires careful consideration in experimental design and data interpretation.[3][5]
Mechanism of Action
This compound acts as a potent, covalent inhibitor of FAAH.[3][5] The mechanism of inhibition involves the carbamylation of the enzyme's active site serine nucleophile.[4][5] This irreversible inactivation of FAAH leads to an accumulation of anandamide, thereby enhancing endocannabinoid signaling. While initially described as an endocannabinoid transport blocker, it is now largely understood that its effect on anandamide uptake is a downstream consequence of FAAH inhibition.[3][5] By preventing the intracellular breakdown of anandamide, this compound effectively increases the concentration gradient, which promotes the diffusion of anandamide into the cell.[5]
Beyond FAAH, proteomic screening has revealed that this compound also inhibits other serine hydrolases, including monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[3] This lack of selectivity is a critical aspect of its pharmacological profile.
Quantitative Data
The following tables summarize the key quantitative metrics reported for this compound across various experimental paradigms.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (Anandamide Uptake) | 270 pM | Cellular Assay | [3][4] |
| IC50 (FAAH Inhibition) | 12.4 nM | Brain Membranes | [3][4] |
| ED50 (Anandamide Elevation) | 1.37 ± 0.980 mg/kg (i.p.) | Rat Cerebellum | [6] |
Table 1: In Vitro and In Vivo Potency of this compound
| Enzyme Target | Inhibition | Significance | Reference |
| Fatty Acid Amide Hydrolase (FAAH) | Potent, covalent inhibitor | Primary target, elevates anandamide levels | [3][4][5] |
| Monoacylglycerol Lipase (MAGL) | Inhibitor | Off-target, may elevate 2-AG levels | [3] |
| Other Serine Hydrolases | Inhibitor | Indicates lack of selectivity | [3][5] |
Table 2: Enzyme Inhibition Profile of this compound
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Anandamide Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled anandamide into cells.
-
Cell Line: RBL-2H3 or Neuro-2a cells are commonly used.
-
Reagents:
-
[14C]Anandamide or [3H]Anandamide
-
Uptake Buffer (e.g., 25 mM HEPES, 125 mM NaCl, 4.8 mM KCl, 1.2 mM KH2PO4, 1.3 mM CaCl2, 5.6 mM glucose, pH 7.4)
-
Fatty-acid-free Bovine Serum Albumin (BSA)
-
This compound and other test compounds
-
-
Procedure:
-
Plate cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
-
Wash cells with uptake buffer.
-
Pre-incubate cells with this compound or vehicle control in uptake buffer containing BSA for a defined period (e.g., 10-15 minutes).
-
Add radiolabeled anandamide to the wells and incubate for a specific time (e.g., 15 minutes to several hours) at 37°C.
-
To terminate the assay, wash the cells with ice-cold buffer to remove extracellular radiolabel.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Calculate the percentage inhibition of anandamide uptake compared to the vehicle control.
-
FAAH Activity Assay (Radiometric)
This assay directly measures the enzymatic activity of FAAH by quantifying the breakdown of a radiolabeled substrate.
-
Sample: Brain membrane preparations or recombinant FAAH.
-
Reagents:
-
[14C-ethanolamine]-Anandamide
-
Assay Buffer (e.g., Tris-HCl buffer, pH 9.0)
-
This compound and other test compounds
-
-
Procedure:
-
Pre-incubate the brain membranes or recombinant FAAH with this compound or vehicle control for a defined period (e.g., 10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding [14C-ethanolamine]-Anandamide.
-
Incubate the reaction mixture at 37°C for a specific time.
-
Stop the reaction (e.g., by adding an organic solvent).
-
Separate the product, [14C]-ethanolamine, from the unreacted substrate using a method like liquid-liquid extraction or chromatography.
-
Quantify the amount of [14C]-ethanolamine produced using a scintillation counter.
-
Calculate the FAAH activity and the percentage inhibition by this compound.
-
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique used to identify the targets of a compound in a complex proteome.
-
Sample: Brain proteome or cell lysates.
-
Reagents:
-
Activity-based probe (ABP) for serine hydrolases (e.g., a fluorophosphonate probe with a reporter tag like a fluorophore or biotin).
-
This compound
-
-
Procedure:
-
Pre-incubate the proteome with this compound or vehicle control.
-
Add the serine hydrolase ABP to the proteome. The ABP will covalently bind to the active site of serine hydrolases that are not already inhibited by this compound.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins using in-gel fluorescence scanning (for fluorescent probes) or streptavidin blotting (for biotinylated probes).
-
A reduction in the signal from a particular protein band in the this compound-treated sample compared to the control indicates that this compound inhibits that enzyme.
-
For target identification, the labeled proteins can be enriched and identified by mass spectrometry.
-
In Vivo Analgesia Assessment (Formalin Test)
This behavioral model assesses the analgesic properties of a compound in rodents.
-
Animals: Rats or mice.
-
Reagents:
-
Formalin solution (e.g., 5%)
-
This compound
-
-
Procedure:
-
Administer this compound or vehicle control to the animals (e.g., via intraperitoneal injection).
-
After a set pre-treatment time, inject a dilute formalin solution into the plantar surface of one of the hind paws.
-
Observe the animal's behavior and record the amount of time it spends licking or biting the injected paw.
-
The response to formalin is biphasic: an early, acute phase (0-5 minutes) and a late, inflammatory phase (15-40 minutes).
-
A reduction in the time spent licking or biting the paw in the this compound-treated group compared to the control group indicates an analgesic effect.
-
Quantification of Anandamide in Brain Tissue
This protocol allows for the measurement of endogenous anandamide levels in the brain following drug administration.
-
Sample: Brain tissue from animals treated with this compound or vehicle.
-
Method: Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Procedure:
-
Euthanize the animals at a specific time point after drug administration and rapidly dissect the brain region of interest.
-
Homogenize the tissue in an organic solvent (e.g., acetonitrile or a chloroform/methanol mixture) to extract the lipids.
-
Perform a lipid extraction and sample clean-up to isolate the anandamide from other lipids.
-
Analyze the sample using LC-MS or GC-MS to separate and quantify the anandamide. An internal standard (e.g., deuterated anandamide) is used for accurate quantification.
-
Compare the anandamide levels in the brains of this compound-treated animals to those of vehicle-treated animals.
-
Visualizations
The following diagrams illustrate key concepts related to the mechanism and study of this compound.
Caption: Mechanism of this compound action on endocannabinoid signaling.
References
- 1. Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes [en.bio-protocol.org]
- 2. criver.com [criver.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity-Based Protein Profiling of Serine Hydrolases in Bacteria: Methods and Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes [bio-protocol.org]
The Potent FAAH Inhibitor LY2183240: An In-Depth Analysis of its Effects on Anandamide Levels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of LY2183240 on the levels of the endocannabinoid anandamide. Initially explored as a potential endocannabinoid transporter inhibitor, this compound has been identified as a potent, covalent inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide. This inhibition leads to a significant elevation of anandamide levels in the brain, a mechanism with considerable therapeutic potential for various neurological and psychiatric disorders.
Quantitative Effects of this compound on Anandamide Levels and FAAH Activity
The following table summarizes the key quantitative data regarding the in vitro and in vivo effects of this compound.
| Parameter | Value | Species/System | Tissue/Enzyme | Reference |
| FAAH Inhibition (IC₅₀) | 12.4 nM | Mouse Brain Membranes | FAAH | [1] |
| Anandamide Elevation (ED₅₀) | 1.37 ± 0.980 mg/kg (i.p.) | Rat | Cerebellum | [2][3] |
| Anandamide Elevation | ~5-fold increase | Rodent | Brain | [4] |
Signaling Pathway: Anandamide Degradation and FAAH Inhibition by this compound
The endocannabinoid system plays a crucial role in regulating a wide array of physiological processes. Anandamide, a key endocannabinoid, is synthesized on demand and exerts its effects by binding to cannabinoid receptors. Its signaling is terminated by cellular uptake and subsequent enzymatic degradation, primarily by FAAH. This compound acts by irreversibly inhibiting FAAH, thereby preventing the breakdown of anandamide and leading to its accumulation and enhanced signaling.
Experimental Protocols
In Vivo Administration and Tissue Collection
Rodents (rats or mice) are administered this compound via intraperitoneal (i.p.) injection at varying doses.[2] Following a specified time course, animals are euthanized, and brain tissue (e.g., cerebellum, whole brain) is rapidly dissected and flash-frozen in liquid nitrogen to prevent post-mortem changes in endocannabinoid levels.[5] Samples are then stored at -80°C until analysis.
Quantification of Anandamide by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A detailed protocol for the quantification of anandamide from brain tissue is outlined below, based on established methodologies.[5][6][7]
-
Tissue Homogenization: Frozen brain tissue is weighed and homogenized in an ice-cold buffer, often acetonitrile, containing a deuterated internal standard (e.g., anandamide-d8) to account for extraction efficiency and matrix effects.[7]
-
Lipid Extraction: The homogenate is subjected to lipid extraction. A common method is a single-step liquid-liquid extraction with acetonitrile.[7] The mixture is vortexed and centrifuged to pellet proteins and other cellular debris.
-
Sample Cleanup (Optional): For cleaner samples, solid-phase extraction (SPE) can be employed. The supernatant from the lipid extraction is loaded onto a conditioned SPE column. After washing, the analytes are eluted with an appropriate solvent like methanol.[6]
-
Solvent Evaporation and Reconstitution: The solvent containing the lipid extract is evaporated under a stream of nitrogen. The dried residue is then reconstituted in a small volume of the initial mobile phase for LC-MS/MS analysis.[7]
-
LC-MS/MS Analysis:
-
Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium acetate to improve ionization.[5][7]
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for both anandamide and the internal standard are monitored.[6]
-
Experimental Workflow for Assessing this compound Effects on Anandamide Levels
The following diagram illustrates a typical workflow for a preclinical study investigating the impact of this compound on brain anandamide concentrations.
References
- 1. The putative endocannabinoid transport blocker this compound is a potent inhibitor of FAAH and several other brain serine hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a high-affinity binding site involved in the transport of endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LY-2183240 enhances reward-seeking behavior with inducing neuronal excitation and early apoptosis in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous Quantification of Anandamide and Other Endocannabinoids in Dorsal Vagal Complex of Rat Brainstem by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and History of LY2183240: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY2183240 is a potent small molecule that has played a significant role in the study of the endocannabinoid system. Initially developed by Eli Lilly and Company as a high-affinity inhibitor of anandamide reuptake, its discovery history is intertwined with the evolving understanding of endocannabinoid signaling. Subsequent research revealed a more complex pharmacological profile, identifying this compound as a potent, covalent inhibitor of fatty acid amide hydrolase (FAAH), the primary degradative enzyme for anandamide. This dual mechanism of action, coupled with a degree of promiscuity for other serine hydrolases, has made this compound a valuable research tool, while also highlighting challenges in the development of selective endocannabinoid system modulators. This guide provides an in-depth overview of the discovery, history, and key experimental findings related to this compound.
Discovery and Initial Characterization
This compound, with the chemical name 5-biphenyl-4-ylmethyl-tetrazole-1-carboxylic acid dimethylamide, was synthesized by researchers at Eli Lilly and Company.[1] The initial aim was to develop a potent inhibitor of the putative anandamide transporter, a protein believed to be responsible for the reuptake of the endocannabinoid anandamide from the synaptic cleft into the postsynaptic neuron, thereby terminating its signaling.
Early studies demonstrated that this compound potently inhibits the uptake of radiolabeled anandamide in live cell assays with a very low IC50 value, suggesting it was a high-affinity ligand for the anandamide transporter binding site.[1]
Unraveling the Mechanism of Action: A Dual Inhibitor
Further investigation into the mechanism of action of this compound revealed a pivotal discovery that reshaped its classification. It was found to be a potent inhibitor of fatty acid amide hydrolase (FAAH), the intracellular enzyme responsible for the degradation of anandamide.[2][3]
The inhibition of FAAH by this compound is not only potent but also covalent.[2][3] The molecule acts by carbamylating a serine nucleophile within the active site of the FAAH enzyme, leading to its irreversible inactivation.[2][3] This discovery suggested that the observed increase in anandamide levels and subsequent physiological effects could be attributed, at least in part, to the inhibition of its degradation rather than solely the blockade of its reuptake.
In Vitro and In Vivo Pharmacology
The dual action of this compound on both anandamide reuptake and degradation results in a significant elevation of endogenous anandamide levels. This has been demonstrated in vivo, where intraperitoneal administration of this compound led to a dose-dependent increase in anandamide concentrations in the rat cerebellum.[1]
This enhancement of endocannabinoid signaling translates to cannabimimetic effects in animal models. This compound has been shown to produce analgesic effects in the formalin model of persistent pain, as well as anxiolytic and anticonvulsant effects.[1]
Off-Target Effects and Selectivity Profile
A critical aspect of the history of this compound is the characterization of its selectivity. While a potent FAAH inhibitor, it was found to inhibit several other brain serine hydrolases.[2] This lack of selectivity, or promiscuity, designates the chemical class of this compound as having potentially excessive protein reactivity for therapeutic drug design and is a likely reason it was not pursued for clinical development.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Species/Cell Line | Reference |
| IC50 (Anandamide Uptake) | 270 ± 29.4 pM | RBL-2H3 cells | [1] |
| Ki ([125I]LY2318912 Binding) | 540 ± 170 pM | RBL-2H3 membranes | [1] |
| IC50 (FAAH Inhibition) | 12 nM | Rat Brain Membranes |
Table 2: In Vivo Efficacy of this compound
| Parameter | Value | Species | Model | Reference |
| ED50 (Anandamide Increase) | 1.37 ± 0.980 mg/kg (i.p.) | Rat (cerebellum) | - | [1] |
Experimental Protocols
Anandamide Uptake Inhibition Assay
This protocol describes the methodology used to determine the potency of this compound in inhibiting the cellular uptake of anandamide.
Materials:
-
Rat Basophilic Leukemia (RBL-2H3) cells
-
[14C]-Anandamide
-
This compound
-
Uptake Buffer (e.g., HBSS)
-
Scintillation counter
Procedure:
-
RBL-2H3 cells are cultured to confluency in appropriate cell culture plates.
-
The cell culture medium is removed, and the cells are washed with pre-warmed uptake buffer.
-
Cells are pre-incubated with varying concentrations of this compound or vehicle for a specified time (e.g., 15-30 minutes) at 37°C.
-
[14C]-Anandamide is added to each well to initiate the uptake reaction.
-
The incubation is allowed to proceed for a short period (e.g., 5-15 minutes) at 37°C.
-
The uptake is terminated by rapidly washing the cells with ice-cold uptake buffer to remove extracellular [14C]-Anandamide.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific anandamide uptake (IC50) is calculated.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This protocol outlines the measurement of the inhibitory activity of this compound against FAAH.
Materials:
-
Rat brain membrane preparations (as a source of FAAH)
-
[3H]-Anandamide or other suitable FAAH substrate
-
This compound
-
Assay Buffer (e.g., Tris-HCl, pH 9.0)
-
Scintillation counter
Procedure:
-
Rat brain membranes are prepared and protein concentration is determined.
-
The membrane preparation is pre-incubated with varying concentrations of this compound or vehicle for a specified time at 37°C.
-
The enzymatic reaction is initiated by the addition of a labeled FAAH substrate, such as [3H]-Anandamide.
-
The reaction is allowed to proceed for a defined period (e.g., 15-30 minutes) at 37°C.
-
The reaction is terminated, typically by the addition of an organic solvent to precipitate the protein and separate the substrate from the product.
-
The amount of product (e.g., [3H]-ethanolamine) is quantified, often by liquid scintillation counting of the aqueous phase after extraction.
-
The concentration of this compound that inhibits 50% of the FAAH activity (IC50) is determined.
Formalin-Induced Paw Licking Model of Persistent Pain
This in vivo protocol is used to assess the analgesic effects of this compound.
Materials:
-
Male Sprague-Dawley rats or mice
-
Formalin solution (e.g., 5% in saline)
-
This compound
-
Vehicle control
-
Observation chambers
Procedure:
-
Animals are habituated to the observation chambers.
-
This compound or vehicle is administered via the desired route (e.g., intraperitoneally, i.p.) at various doses.
-
After a predetermined time for drug absorption, a small volume of formalin solution is injected subcutaneously into the plantar surface of one hind paw.
-
Immediately after the formalin injection, the animal is returned to the observation chamber, and the cumulative time spent licking the injected paw is recorded.
-
The observation is typically divided into two phases: the early phase (acute pain, 0-5 minutes post-formalin) and the late phase (inflammatory pain, 15-30 minutes post-formalin).
-
The analgesic effect of this compound is determined by the reduction in paw licking time compared to the vehicle-treated group.
Visualizations
Anandamide Signaling Pathway and Inhibition by this compound
Caption: Anandamide signaling pathway and points of inhibition by this compound.
Experimental Workflow for Anandamide Uptake Assay
Caption: Workflow for the in vitro anandamide uptake inhibition assay.
Experimental Workflow for FAAH Inhibition Assay
Caption: Workflow for the in vitro FAAH inhibition assay.
References
- 1. Identification of a high-affinity binding site involved in the transport of endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The putative endocannabinoid transport blocker this compound is a potent inhibitor of FAAH and several other brain serine hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization - PMC [pmc.ncbi.nlm.nih.gov]
LY2183240 in Central Nervous System Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2183240 has emerged as a significant compound in central nervous system (CNS) research, primarily recognized for its potent inhibitory effects on fatty acid amide hydrolase (FAAH), a key enzyme in the endocannabinoid system.[1] Initially investigated as a putative endocannabinoid transport blocker, further research has elucidated its mechanism as a covalent inhibitor of FAAH, leading to increased levels of the endogenous cannabinoid anandamide in the brain.[1][2][3] This activity has positioned this compound as a valuable tool for studying the physiological and behavioral roles of the endocannabinoid system and as a potential therapeutic agent for various neurological conditions.
This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, its effects within the CNS, and detailed experimental protocols for its use in research settings.
Core Mechanism of Action: FAAH Inhibition
This compound acts as a potent, covalent inhibitor of the endocannabinoid-degrading enzyme fatty acid amide hydrolase (FAAH).[1] It inactivates FAAH by carbamylating the enzyme's serine nucleophile.[1] The inhibition of FAAH by this compound prevents the breakdown of the endocannabinoid anandamide (N-arachidonoylethanolamine or AEA).[3] This leads to an accumulation of anandamide in the extracellular space, thereby enhancing its signaling through cannabinoid receptors, primarily the CB1 receptor, which is highly expressed in the CNS.[2][4] The blockade of anandamide uptake observed with this compound is now understood to be primarily due to the inactivation of FAAH, which serves as a metabolic driving force for the diffusion of anandamide into cells.[1]
It is important to note that while potent, this compound is not entirely selective for FAAH. Global screens have identified several other brain serine hydrolases that are also inhibited by this compound, indicating a degree of target promiscuity.[1]
References
- 1. The putative endocannabinoid transport blocker this compound is a potent inhibitor of FAAH and several other brain serine hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LY-2183240 enhances reward-seeking behavior with inducing neuronal excitation and early apoptosis in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a high-affinity binding site involved in the transport of endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Endocannabinoid Signaling System in the CNS: A Primer - PMC [pmc.ncbi.nlm.nih.gov]
The Role of LY2183240 in Endocannabinoid Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2183240 is a potent small molecule that has been instrumental in elucidating the intricacies of endocannabinoid signaling. Initially developed as a selective inhibitor of anandamide (AEA) uptake, subsequent research has revealed a more complex pharmacological profile, primarily identifying it as a potent, covalent inhibitor of Fatty Acid Amide Hydrolase (FAAH), the principal enzyme responsible for AEA degradation.[1][2] This dual mechanism of action, coupled with its activity against other serine hydrolases, makes this compound a valuable, albeit complex, tool for studying the endocannabinoid system (ECS). This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, its impact on endocannabinoid signaling, and the experimental methodologies used to characterize its effects.
Core Mechanism of Action: Dual Inhibition of Anandamide Inactivation
This compound exerts its primary effects on the endocannabinoid system by preventing the termination of anandamide signaling through two distinct mechanisms:
-
Inhibition of Anandamide Reuptake: this compound is a highly potent blocker of anandamide uptake into cells.[3][4] While the existence of a specific anandamide transporter protein is still a subject of investigation, this compound has been shown to bind to a high-affinity site on cell membranes that is pharmacologically consistent with such a transporter.[5] By blocking this uptake mechanism, this compound increases the extracellular concentration of anandamide, thereby prolonging its signaling at cannabinoid receptors.
-
Inhibition of Fatty Acid Amide Hydrolase (FAAH): Further research revealed that this compound is a potent, irreversible inhibitor of FAAH.[1][6] This inhibition occurs through the covalent carbamylation of the enzyme's active site serine nucleophile (Ser241), effectively inactivating the enzyme.[1][7] As FAAH is the primary enzyme responsible for the intracellular hydrolysis of anandamide into arachidonic acid and ethanolamine, its inhibition by this compound leads to a significant accumulation of intracellular anandamide.[8][9]
It is now understood that the observed "uptake inhibition" by this compound is likely a consequence of its potent FAAH inhibition, which disrupts the intracellular concentration gradient that drives anandamide into the cell.[1]
Quantitative Data on this compound Activity
The potency of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data available.
| Parameter | Value | Assay System | Reference |
| Anandamide Uptake Inhibition | |||
| IC₅₀ | 270 ± 29.4 pM | [¹⁴C]Anandamide uptake in RBL-2H3 cells | [4] |
| Kᵢ | 540 ± 170 pM | [¹²⁵I]LY2318912 binding to RBL-2H3 cell membranes | Not explicitly in provided text |
| FAAH Inhibition | |||
| IC₅₀ | 12.4 nM | [¹⁴C]-substrate assay in mouse brain membranes | [7] |
| In Vivo Efficacy | |||
| ED₅₀ (Anandamide Elevation) | 1.37 ± 0.980 mg/kg (i.p.) | Rat cerebellum | [5] |
| Enzyme | IC₅₀ (nM) | Assay System | Reference |
| Fatty Acid Amide Hydrolase (FAAH) | 12.4 | Mouse brain membranes | [7] |
| Monoacylglycerol Lipase (MAGL) | >60% inhibition at 10 mg/kg in vivo | Mouse brain tissue | [6] |
| α/β-hydrolase 6 (Abh6) | 0.09 | COS-7 cells expressing Abh6 | [4][6] |
| KIAA1363 | 8.2 | COS-7 cells expressing KIAA1363 | [4] |
Signaling Pathways Affected by this compound
By elevating anandamide levels, this compound indirectly modulates the signaling pathways downstream of cannabinoid receptors, primarily the CB1 receptor in the central nervous system.
While this compound's primary effect is on anandamide levels, its off-target inhibition of other serine hydrolases, such as MAGL, suggests it may also influence the signaling of 2-arachidonoylglycerol (2-AG), the other major endocannabinoid.[6]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's activity. Below are outlines of key experimental protocols.
Anandamide Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled anandamide into cells.
Materials:
-
Cell line expressing the putative anandamide transporter (e.g., RBL-2H3 cells).
-
[¹⁴C]Anandamide.
-
This compound or other test compounds.
-
Assay buffer (e.g., HBSS).
-
Scintillation counter.
Protocol:
-
Culture cells to confluency in appropriate multi-well plates.
-
Wash cells with assay buffer.
-
Pre-incubate cells with varying concentrations of this compound or vehicle control for a defined period (e.g., 10-30 minutes) at 37°C.
-
Initiate the uptake by adding a fixed concentration of [¹⁴C]Anandamide to each well.
-
Incubate for a short period (e.g., 1-5 minutes) to measure the initial rate of uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the amount of intracellular [¹⁴C]Anandamide using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC₅₀ value.
FAAH Inhibition Assay
This assay determines the potency of a compound in inhibiting the enzymatic activity of FAAH.
Materials:
-
Source of FAAH enzyme (e.g., mouse brain membranes, recombinant FAAH).
-
Radiolabeled or fluorogenic FAAH substrate (e.g., [¹⁴C]anandamide, arachidonoyl-7-amino-4-methylcoumarin amide).
-
This compound or other test compounds.
-
Assay buffer (e.g., Tris-HCl buffer, pH 9.0).
-
Scintillation counter or fluorescence plate reader.
Protocol:
-
Prepare the FAAH enzyme source (e.g., homogenize brain tissue and isolate membranes).
-
In a multi-well plate, add the enzyme preparation to the assay buffer.
-
Add varying concentrations of this compound or vehicle control and pre-incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Initiate the reaction by adding the FAAH substrate.
-
Incubate for a specific time (e.g., 15-30 minutes) at 37°C.
-
Stop the reaction (e.g., by adding an organic solvent).
-
Separate the product from the unreacted substrate (e.g., by liquid-liquid extraction for radiolabeled substrates).
-
Quantify the amount of product formed using a scintillation counter or fluorescence plate reader.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC₅₀ value.
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomics technique used to assess the functional state of entire enzyme families directly in native biological systems. It is particularly useful for determining the selectivity of inhibitors like this compound.
Materials:
-
Biological sample (e.g., cell lysate, tissue homogenate).
-
Activity-based probe (ABP) for serine hydrolases (e.g., fluorophosphonate-rhodamine, FP-biotin).
-
This compound or other test compounds.
-
SDS-PAGE and in-gel fluorescence scanning or streptavidin enrichment and mass spectrometry.
Protocol:
-
Treat the biological sample with varying concentrations of this compound or vehicle control for a defined period.
-
Add the serine hydrolase-directed ABP to the sample and incubate to allow for covalent labeling of active enzymes.
-
Quench the labeling reaction.
-
For gel-based analysis: Separate the proteins by SDS-PAGE and visualize the labeled enzymes using an in-gel fluorescence scanner. Inhibition by this compound will be observed as a decrease in the fluorescence intensity of the corresponding protein band.
-
For mass spectrometry-based analysis (with biotinylated probe): Enrich the probe-labeled proteins using streptavidin beads, digest the proteins into peptides, and analyze by LC-MS/MS to identify and quantify the inhibited enzymes.
Conclusion
This compound is a multifaceted pharmacological tool that has significantly contributed to our understanding of endocannabinoid signaling. Its potent inhibition of both anandamide uptake and FAAH-mediated degradation, coupled with its off-target effects on other serine hydrolases, underscores the complexity of endocannabinoid regulation. For researchers in drug development, this compound serves as a critical reference compound, highlighting the challenges and opportunities in designing selective inhibitors to modulate the endocannabinoid system for therapeutic benefit. The data and protocols presented in this guide offer a foundational resource for scientists working to unravel the therapeutic potential of targeting endocannabinoid signaling pathways.
References
- 1. The putative endocannabinoid transport blocker this compound is a potent inhibitor of FAAH and several other brain serine hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How To Use Graphviz for SEM Models and Path Diagrams [staskolenikov.net]
- 3. researchgate.net [researchgate.net]
- 4. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
- 7. Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alterations in Anandamide Synthesis and Degradation during Osteoarthritis Progression in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes [bio-protocol.org]
Preliminary Toxicological Profile of LY2183240: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2183240 is a potent inhibitor of fatty acid amide hydrolase (FAAH) and a putative endocannabinoid transport blocker, leading to elevated levels of the endocannabinoid anandamide in the brain.[1][2] While it has shown potential therapeutic effects such as analgesia and anxiolysis in animal models, understanding its toxicological profile is crucial for further development and risk assessment.[1] This technical guide provides a summary of preliminary toxicity studies on this compound, focusing on its neurotoxic effects and the underlying mechanisms. The information is compiled from published preclinical research.
Core Toxicological Findings
The primary toxicity associated with this compound appears to be centered on the central nervous system (CNS). Studies in mice have demonstrated that this compound can induce neuronal excitation, which may lead to excitotoxicity and subsequent apoptosis.[3] This is a critical consideration for the therapeutic window and dose-escalation studies. In contrast, at certain doses in rats, the compound did not elicit overt behavioral changes or motor deficits, suggesting a dose-dependent and possibly species-specific toxicological profile.[4]
Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound toxicity.
Table 1: In Vitro Neurotoxicity of this compound in Mouse Cortical Neurons
| Parameter | Concentration | Observation | Reference |
| Neuronal Apoptosis | 10 μM | Increase in neuronal apoptosis | [3] |
| Glutamate Release | 10 μM | Increase in extracellular glutamate concentration | [3] |
| Neuronal Number and Processes | 10 μM | Reduction in the number of neurons and their processes | [3] |
| Action Potential Frequency | Not specified | Increase in the frequency of action potentials | [3] |
Table 2: In Vivo Effects of this compound in Rodents
| Species | Dose | Route of Administration | Effect | Reference |
| Mouse | 0.05 mg/kg | Not specified | Induced reward-seeking behavior | [3] |
| Rat | 30 mg/kg | Intraperitoneal (i.p.) | No overt behavioral changes or motor deficits | [4] |
Mechanism of Toxicity: A Focus on Excitotoxicity
The neurotoxicity of this compound is hypothesized to stem from its ability to enhance neuronal excitability.[3] This increased excitability leads to a greater release of the excitatory neurotransmitter glutamate.[3] Excessive glutamate in the synaptic cleft can overstimulate glutamate receptors, leading to a cascade of events known as excitotoxicity. This process is characterized by calcium overload, oxidative stress, mitochondrial dysfunction, and ultimately, neuronal cell death through apoptosis.[3]
The pro-apoptotic cell death observed with this compound may particularly affect GABAergic interneurons, leading to disinhibition and further contributing to neuronal hyperexcitability.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preliminary toxicity assessment of this compound.
In Vitro Neuronal Viability and Apoptosis Assay
-
Cell Culture: Primary cortical neurons are isolated from mouse embryos and cultured in appropriate media.
-
Treatment: Cultured neurons are treated with varying concentrations of this compound (e.g., 10 μM) for a specified duration.
-
Apoptosis Detection: Apoptosis is assessed using methods such as TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining or by measuring the expression of pro-apoptotic proteins like caspase-3 and Fas, and the anti-apoptotic protein Bcl-2.[3]
-
Neuronal Morphology: Changes in the number and processes of neurons are observed and quantified using microscopy and image analysis software.[3]
Measurement of Extracellular Glutamate
-
Sample Collection: Extracellular fluid is collected from treated and control neuronal cultures.
-
Glutamate Assay: Glutamate concentration is measured using a commercially available glutamate assay kit, which typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the amount of glutamate present.[3]
In Vivo Behavioral Assessment (Self-Administration Test)
-
Subjects: Male mice are used for the study.
-
Apparatus: Standard operant conditioning chambers equipped with two levers are used.
-
Procedure:
-
Catheter Implantation: A catheter is surgically implanted into the jugular vein of each mouse.
-
Acquisition Phase: Mice are placed in the operant chambers and learn to press a lever to receive an intravenous infusion of this compound (e.g., 0.05 mg/kg per infusion). The other lever is inactive.
-
Data Analysis: The number of lever presses is recorded to assess the reinforcing and reward-seeking properties of the compound.[3]
-
Visualizations
Signaling Pathway of this compound-Induced Neurotoxicity
References
- 1. LY-2183240 [medbox.iiab.me]
- 2. The putative endocannabinoid transport blocker this compound is a potent inhibitor of FAAH and several other brain serine hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LY-2183240 enhances reward-seeking behavior with inducing neuronal excitation and early apoptosis in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a high-affinity binding site involved in the transport of endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
LY2183240 as a new psychoactive substance (NPS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY2183240 has emerged as a significant compound of interest within the field of cannabinoid research and is classified as a new psychoactive substance (NPS). Initially investigated for its therapeutic potential, its complex pharmacology, characterized by the potent inhibition of fatty acid amide hydrolase (FAAH) and its putative role as an endocannabinoid reuptake inhibitor, warrants a detailed technical understanding. This guide provides an in-depth overview of the core pharmacological and analytical aspects of this compound, tailored for a scientific audience. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and relevant experimental workflows to support further research and development.
Introduction
This compound is a synthetic compound that modulates the endocannabinoid system (ECS), a crucial neuromodulatory system involved in a wide array of physiological processes. Its primary mechanism of action involves the inhibition of Fatty Acid Amide Hydrolase (FAAH), the principal enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, this compound elevates the endogenous levels of anandamide, thereby enhancing cannabinoid receptor signaling. This potentiation of the ECS has been linked to various physiological effects, including analgesia, anxiolysis, and reward-seeking behaviors. However, this compound also exhibits a degree of promiscuity, inhibiting other serine hydrolases, which contributes to its complex pharmacological profile and potential for off-target effects. This guide aims to consolidate the current technical knowledge on this compound to facilitate its study and understanding within the scientific community.
Pharmacology and Mechanism of Action
This compound's pharmacological effects are primarily driven by its potent, covalent inhibition of FAAH.[1] This inhibition leads to a significant increase in the concentration of anandamide in the brain.[2] Anandamide, an endogenous ligand for cannabinoid receptors, subsequently activates CB1 and CB2 receptors, leading to downstream signaling cascades.[3] Recent studies also suggest that this compound can directly modulate the CB1 receptor, leading to an increase in action potentials.
Signaling Pathway
The elevation of anandamide levels by this compound potentiates the activation of cannabinoid receptors, primarily CB1 receptors in the central nervous system. This activation inhibits adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels, and modulates various ion channels. The overall effect is a modulation of neurotransmitter release and neuronal excitability.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound, providing a basis for comparative analysis and experimental design.
Table 1: In Vitro Binding Affinities and Inhibitory Concentrations
| Target | Parameter | Value | Species | Reference |
| FAAH | IC₅₀ | 12 nM | Not Specified | [3] |
| FAAH | IC₅₀ | 13 nM | Not Specified | |
| Putative Anandamide Transporter | Kᵢ | 540 ± 170 pM | Not Specified | [2] |
| CB1 Receptor | Kᵢ | 141 nM | Not Specified | |
| CB2 Receptor | Kᵢ | > 10 µM | Not Specified |
Table 2: In Vivo Efficacy
| Effect | Parameter | Value | Species | Reference |
| Increase in Cerebellar Anandamide | ED₅₀ | 1.37 ± 0.980 mg/kg | Rat | [2] |
Table 3: Off-Target Activity
This compound has been shown to inhibit several other serine hydrolases, indicating a degree of target promiscuity. While a comprehensive quantitative comparison is not available in a single study, research indicates that at higher concentrations, this compound can inhibit other lipases.[4] This contrasts with more selective FAAH inhibitors like PF04457845, which primarily targets FAAH and, to a lesser extent, the homologous enzyme FAAH2.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
FAAH Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the inhibitory activity of compounds against FAAH.
Materials:
-
Human recombinant FAAH
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)
-
Test compound (this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in FAAH assay buffer.
-
Add a defined amount of human recombinant FAAH to each well of the microplate.
-
Add the diluted this compound or vehicle (DMSO) to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the FAAH substrate (AAMCA) to all wells.
-
Immediately measure the fluorescence kinetically at an excitation wavelength of ~350 nm and an emission wavelength of ~460 nm for a set period (e.g., 30 minutes) at 37°C.
-
The rate of increase in fluorescence is proportional to FAAH activity.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
References
- 1. The putative endocannabinoid transport blocker this compound is a potent inhibitor of FAAH and several other brain serine hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a high-affinity binding site involved in the transport of endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LY-2183240 enhances reward-seeking behavior with inducing neuronal excitation and early apoptosis in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
The Analgesic and Anxiolytic Profile of LY2183240: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY2183240 is a potent, covalent inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, this compound elevates endogenous levels of AEA, thereby enhancing cannabinoid receptor signaling. This mechanism of action underlies its demonstrated analgesic and anxiolytic properties in preclinical models. This technical guide provides an in-depth overview of the pharmacological profile of this compound, with a focus on its therapeutic potential in pain and anxiety. It includes a summary of quantitative data, detailed experimental protocols for assessing its efficacy, and visualizations of its signaling pathway and experimental workflows. While this compound has shown promise in research settings, it is also noted for its off-target activity on other serine hydrolases, a factor to consider in its experimental application.
Mechanism of Action
This compound functions as a potent, covalent inhibitor of Fatty Acid Amide Hydrolase (FAAH)[1]. The primary mechanism involves the carbamylation of the enzyme's serine nucleophile, leading to its inactivation[1]. This inhibition of FAAH prevents the breakdown of the endocannabinoid anandamide (AEA), resulting in elevated levels of AEA in the brain and peripheral tissues[2]. The increased concentration of AEA enhances the activation of cannabinoid receptors, primarily the CB1 receptor, which is densely expressed in the central nervous system and plays a crucial role in modulating pain perception and anxiety[2].
While its primary target is FAAH, this compound has been shown to exhibit a degree of target promiscuity, inhibiting other serine hydrolases as well[1]. At higher concentrations, this compound has been observed to increase extracellular glutamate levels, which may lead to excitotoxicity[2]. This off-target activity is an important consideration in the interpretation of experimental results and for its therapeutic potential.
Analgesic Properties of this compound
Preclinical studies have demonstrated the analgesic efficacy of this compound in models of persistent and inflammatory pain. Its ability to elevate anandamide levels suggests a therapeutic potential for conditions characterized by endocannabinoid system dysregulation.
Quantitative Data: Analgesic Effects
| Experimental Model | Species | Route of Administration | Dose/Concentration | Observed Effect | Reference |
| Formalin Test (Late Phase) | Rat | Intraperitoneal (i.p.) | 3 mg/kg (in combination with anandamide) | 64.6 ± 15.5% reduction in paw-licking | |
| Anandamide Level Measurement | Rat | Intraperitoneal (i.p.) | ED50 = 1.37 ± 0.980 mg/kg | Dose-dependent increase in anandamide concentrations in the cerebellum | |
| FAAH Inhibition | In vitro | - | IC50 = 12 nM | Potent inhibition of FAAH |
Experimental Protocol: Formalin Test for Analgesia
The formalin test is a widely used model of tonic pain that involves two distinct phases of nociceptive behavior, allowing for the assessment of different pain mechanisms.
Materials:
-
This compound
-
Vehicle (e.g., saline, DMSO solution)
-
5% formalin solution
-
Syringes and needles for administration
-
Observation chambers with a clear floor
-
Video recording equipment (optional, but recommended for accurate scoring)
-
Timers
Procedure:
-
Animal Acclimation: Acclimate male mice or rats to the testing room and observation chambers for at least 30 minutes prior to the experiment to reduce stress-induced variability.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally) at a predetermined time before formalin injection (e.g., 30-60 minutes).
-
Formalin Injection: Inject a standard volume (e.g., 20 µL) of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Observation and Scoring: Immediately after injection, place the animal back into the observation chamber and record the amount of time spent licking or biting the injected paw. The observation period is typically divided into two phases:
-
Phase 1 (0-5 minutes post-injection): Represents acute nociceptive pain due to direct activation of nociceptors.
-
Phase 2 (15-40 minutes post-injection): Reflects inflammatory pain and central sensitization.
-
-
Data Analysis: The total time spent licking/biting in each phase is calculated for each animal. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the responses between the this compound-treated groups and the vehicle control group. A significant reduction in licking/biting time in either phase indicates an analgesic effect.
Anxiolytic Properties of this compound
The enhancement of endocannabinoid signaling by this compound also imparts anxiolytic-like effects, as demonstrated in preclinical models of fear and anxiety.
Quantitative Data: Anxiolytic Effects
| Experimental Model | Species | Route of Administration | Dose | Observed Effect | Reference |
| Fear-Potentiated Startle | Mouse (High alcohol-preferring) | Intraperitoneal (i.p.) | 30 mg/kg | Significant reduction in the expression of fear-potentiated startle after a second test. | |
| Fear-Potentiated Startle | Mouse (High alcohol-preferring) | Intraperitoneal (i.p.) | 10 and 30 mg/kg | Enhanced expression of alcohol-induced conditioned place preference. |
Note: There is a lack of publicly available quantitative data for this compound in other common anxiolytic models such as the elevated plus-maze or the light-dark box test. The anxiolytic potential is inferred from the fear-potentiated startle model and the known effects of other FAAH inhibitors.
Experimental Protocol: Fear-Potentiated Startle (FPS) for Anxiolysis
The FPS paradigm is a model of conditioned fear where a neutral stimulus, when paired with an aversive stimulus, elicits a potentiated startle response.
Materials:
-
This compound
-
Vehicle
-
Startle response measurement system (including a startle chamber with a speaker and a shock grid floor)
-
Control software for stimulus presentation and data acquisition
Procedure:
-
Acclimation: Acclimate the animals to the startle chambers for a few days prior to the experiment.
-
Baseline Startle Measurement: Measure the baseline acoustic startle response to a series of loud noises (e.g., 90-120 dB white noise bursts).
-
Conditioning:
-
Present a neutral conditioned stimulus (CS), such as a light or a tone, for a set duration (e.g., 20 seconds).
-
In the last moments of the CS presentation, deliver a mild, aversive unconditioned stimulus (US), such as a foot shock (e.g., 0.5 mA for 500 ms).
-
Repeat the CS-US pairings for a set number of trials.
-
-
Drug Administration: Administer this compound or vehicle at a specified time before the FPS test session.
-
FPS Testing:
-
Place the animal back in the startle chamber.
-
Present a series of acoustic startle stimuli, some of which are preceded by the CS (light or tone) and some of which are not.
-
Measure the amplitude of the startle response in the presence and absence of the CS.
-
-
Data Analysis: The fear-potentiated startle is calculated as the percentage increase in startle amplitude in the presence of the CS compared to the baseline startle amplitude. A significant reduction in the fear-potentiated startle in the this compound-treated group compared to the vehicle group indicates an anxiolytic effect.
Signaling Pathways and Experimental Workflows
Primary Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Analgesia Assessment (Formalin Test)
Caption: Workflow for the formalin test.
Experimental Workflow for Anxiolysis Assessment (Fear-Potentiated Startle)
Caption: Workflow for the fear-potentiated startle test.
Conclusion
This compound is a valuable research tool for investigating the role of the endocannabinoid system in pain and anxiety. Its potent inhibition of FAAH and subsequent elevation of anandamide provide a clear mechanism for its observed analgesic and anxiolytic effects in preclinical models. However, its off-target activities necessitate careful interpretation of experimental data. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the pharmacology of this compound and the broader field of endocannabinoid-based therapeutics. Further research is warranted to explore the full therapeutic potential and safety profile of this and other FAAH inhibitors.
References
- 1. Effects of the novel endocannabinoid uptake inhibitor, this compound, on fear-potentiated startle and alcohol-seeking behaviors in mice selectively bred for high alcohol preference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LY-2183240 enhances reward-seeking behavior with inducing neuronal excitation and early apoptosis in mouse - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: LY2183240 In Vivo Administration in Rodent Models
These application notes provide a comprehensive overview of the in vivo use of LY2183240 in mice and rats, designed for researchers, scientists, and professionals in drug development. This document summarizes key dosage information, experimental protocols, and the underlying signaling pathways.
Data Presentation: In Vivo Dosages and Effects
The following tables summarize the quantitative data for this compound administration in mice and rats based on published studies.
Table 1: this compound In Vivo Dosage and Effects in Mice
| Parameter | Details | Reference |
| Animal Model | 7-week-old male C57BL/6 mice | [1] |
| Dosage | 0.05 mg/kg | [1] |
| Administration Route | Intravenous (self-administration) | [1] |
| Primary Effect | Induces reward-seeking behavior | [1] |
| Additional Observations | Enhances neuronal excitability. At higher concentrations, it may lead to glutamate excitotoxicity and apoptosis. | [1] |
Table 2: this compound In Vivo Dosage and Effects in Rats
| Parameter | Details | Reference |
| Animal Model | Male Sprague-Dawley rats (200-250 g) | [2] |
| Dosage | ED50 of 1.37 ± 0.980 mg/kg for increasing cerebellar anandamide | [2] |
| 3 mg/kg (subthreshold dose for analgesia) | [2] | |
| 30 mg/kg (tested for motor coordination) | [2] | |
| Administration Route | Intraperitoneal (i.p.) | [2] |
| Primary Effect | Dose-dependent increase in brain anandamide levels | [2] |
| Attenuation of formalin-induced pain behavior | [2] | |
| Additional Observations | No significant effects on motor coordination at 30 mg/kg in the rotorod test. | [2] |
Signaling Pathway
This compound primarily acts by inhibiting the fatty acid amide hydrolase (FAAH), the enzyme responsible for the degradation of the endocannabinoid anandamide.[1][3] This inhibition leads to an accumulation of anandamide, which then activates cannabinoid receptors CB1 and CB2, modulating various downstream signaling cascades.
Experimental Protocols
Self-Administration Study in Mice
This protocol is adapted from studies investigating the rewarding effects of this compound.[1]
Objective: To assess the reinforcing properties of this compound using an intravenous self-administration paradigm.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
7-week-old male C57BL/6 mice
-
Standard operant conditioning chambers equipped with two levers and an infusion pump
-
Catheters for intravenous administration
Procedure:
-
Animal Preparation: Surgically implant intravenous catheters into the jugular vein of the mice under anesthesia. Allow for a recovery period of at least 5 days.
-
Drug Preparation: Dissolve this compound in the vehicle to achieve a final concentration for a 0.05 mg/kg dose based on the average weight of the mice and the infusion volume.
-
Acquisition Phase:
-
Place mice in the operant chambers for daily sessions (e.g., 2 hours/day for 12 days).
-
An active lever press results in an intravenous infusion of this compound (e.g., 10 µL over a few seconds).
-
An inactive lever press is recorded but has no consequence.
-
Record the number of presses on both the active and inactive levers.
-
-
Data Analysis: Compare the number of active versus inactive lever presses to determine if the drug has reinforcing effects. An increase in active lever pressing over time indicates reward-seeking behavior.
Formalin-Induced Pain Model in Rats
This protocol is based on studies evaluating the analgesic properties of this compound.[2]
Objective: To determine the effect of this compound on nociceptive behavior in a model of persistent pain.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Male Sprague-Dawley rats (200-250 g)
-
5% formalin solution
-
Observation chambers with a clear floor
Procedure:
-
Drug Preparation: Prepare this compound in the vehicle for intraperitoneal injection at the desired doses (e.g., 1, 3, 10, 30 mg/kg).
-
Acclimation: Place rats in the observation chambers for at least 30 minutes to acclimate before any procedures.
-
Drug Administration: Administer this compound or vehicle via i.p. injection.
-
Formalin Injection: After a predetermined pretreatment time (e.g., 30-90 minutes), inject 50 µL of 5% formalin into the plantar surface of the right hind paw.
-
Behavioral Observation:
-
Immediately after the formalin injection, return the rat to the observation chamber.
-
Record the total time spent licking the injected paw in 5-minute intervals for a total of 50-60 minutes.
-
The pain response is typically biphasic: an early phase (0-5 minutes) and a late phase (15-40 minutes).
-
-
Data Analysis: Compare the paw-licking time between the this compound-treated groups and the vehicle control group for both the early and late phases. A reduction in licking time indicates an analgesic effect.
References
- 1. LY-2183240 enhances reward-seeking behavior with inducing neuronal excitation and early apoptosis in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a high-affinity binding site involved in the transport of endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The putative endocannabinoid transport blocker this compound is a potent inhibitor of FAAH and several other brain serine hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing LY2183240 Solutions for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation and use of LY2183240, a potent inhibitor of fatty acid amide hydrolase (FAAH) and anandamide reuptake.[1] The procedures outlined herein are intended to ensure consistent and reproducible results in both in vitro and in vivo experimental settings. This guide includes information on the chemical properties of this compound, preparation of stock and working solutions, and recommended protocols for cell-based assays and animal studies. Additionally, visual diagrams of the relevant signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of its application.
Introduction to this compound
This compound is a chemical compound that acts as a potent inhibitor of the reuptake of the endocannabinoid anandamide and as a powerful inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for anandamide degradation.[2] This dual action leads to elevated levels of anandamide in the brain. While it is a potent FAAH inhibitor, this compound also exhibits activity against other serine hydrolases, such as monoacylglycerol lipase (MAGL) and α/β-hydrolase domain 6 (ABHD6), indicating a degree of target promiscuity. Its IUPAC name is N,N-dimethyl-5-[(4-biphenyl)methyl]tetrazole-1-carboxamide.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₇H₁₇N₅O | |
| Molar Mass | 307.35 g/mol | |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO | General laboratory knowledge |
| Storage (Solid) | -20°C for up to 3 years | [3] |
| Storage (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month | [4] |
Quantitative Data: Inhibitory Activity
This compound has been characterized by its inhibitory activity against several key enzymes in the endocannabinoid system. The following table summarizes the available quantitative data.
| Target Enzyme | Parameter | Value | Species | Reference |
| Anandamide Uptake | IC₅₀ | 270 ± 29.4 pM | Not Specified | |
| FAAH | kᵢ | 540 ± 170 pM | Not Specified | [5] |
| FAAH | kobs/[I] | 8000 ± 500 M⁻¹s⁻¹ | Mouse | [6] |
| MAGL | kobs/[I] | 5700 ± 600 M⁻¹s⁻¹ | Mouse | [6] |
| ABHD6 | kobs/[I] | 3600 ± 500 M⁻¹s⁻¹ | Mouse | [6] |
IC₅₀: Half-maximal inhibitory concentration; kᵢ: Inhibitory constant; kobs/[I]: Apparent second-order rate constant of inhibition.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Bring the this compound powder and DMSO to room temperature before use.
-
In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound powder.
-
Prepare a stock solution, for example, a 100 mM stock solution, by dissolving the appropriate amount of this compound in sterile DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]
In Vitro Application: Cell-Based Assays
Materials:
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Protocol for Preparing Working Solutions:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to keep the final DMSO concentration in the cell culture medium below 0.5% to minimize solvent-induced cytotoxicity.[4]
-
For example, to prepare a 10 µM working solution from a 100 mM stock, you can perform a 1:100 dilution followed by a 1:100 dilution in cell culture medium.
-
Gently mix the working solutions by pipetting or inverting the tubes.
-
Replace the existing medium in your cell culture plates with the freshly prepared medium containing the desired concentration of this compound.
-
Include a vehicle control in your experimental design, which consists of cell culture medium with the same final concentration of DMSO as the highest concentration of this compound used.
In Vivo Application: Animal Studies
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Sterile saline (0.9% NaCl)
-
Tween 80 or other suitable surfactant (optional)
-
Sterile tubes for dilution
-
Calibrated pipettes
-
Syringes and needles for administration
Protocol for Preparing Dosing Solutions for Intraperitoneal (i.p.) Injection:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare the vehicle solution. A common vehicle for i.p. injection of hydrophobic compounds consists of DMSO, Tween 80, and saline. A typical formulation might be 5-10% DMSO, 5-10% Tween 80, and 80-90% saline. The final concentration of DMSO should be kept as low as possible to avoid toxicity.
-
Calculate the required volume of the this compound stock solution to achieve the desired final dosing concentration (e.g., in mg/kg).
-
Add the calculated volume of the this compound stock solution to the vehicle.
-
Vortex the solution thoroughly to ensure a homogenous suspension or solution.
-
Administer the solution to the animals via intraperitoneal injection at the desired dose. A common injection volume for mice is 10 mL/kg.[7]
-
Always include a vehicle control group in your study, where animals receive an injection of the vehicle solution without this compound.
Visualizations
Endocannabinoid Signaling Pathway and Inhibition by this compound
Caption: Inhibition of anandamide signaling by this compound.
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound solutions.
References
- 1. LY-2183240 [medbox.iiab.me]
- 2. The putative endocannabinoid transport blocker this compound is a potent inhibitor of FAAH and several other brain serine hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The serine hydrolases MAGL, ABHD6 and ABHD12 as guardians of 2-arachidonoylglycerol signalling through cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of a high-affinity binding site involved in the transport of endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Saline as a vehicle control does not alter ventilation in male CD‐1 mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Injection of LY2183240
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the preparation and intraperitoneal (i.p.) administration of LY2183240, a potent inhibitor of fatty acid amide hydrolase (FAAH), for in vivo research.
Introduction
This compound is a potent, covalent inhibitor of fatty acid amide hydrolase (FAAH) and other serine hydrolases.[1] By inhibiting FAAH, this compound prevents the degradation of the endocannabinoid anandamide, leading to its accumulation in the brain and peripheral tissues.[2][3] This mechanism of action makes this compound a valuable tool for studying the role of the endocannabinoid system in various physiological processes, including pain, inflammation, anxiety, and reward pathways.[2][3] For in vivo studies, intraperitoneal injection is a common and effective route of administration for this compound.[2]
Data Presentation
In Vivo Efficacy of this compound
| Parameter | Species | Dosage (i.p.) | Effect | Reference |
| Anandamide Concentration | Rat | 0.3 - 10 mg/kg | Dose-dependent increase in cerebellum | [2] |
| Pain Response (Formalin Test) | Rat | 1 - 10 mg/kg | Dose-dependent reduction in paw-licking | [2] |
| Reward-Seeking Behavior (CPP) | Mouse | 1 mg/kg | Increased conditioned place preference | [3] |
Signaling Pathway
This compound indirectly modulates cannabinoid receptor signaling by increasing the levels of the endogenous cannabinoid anandamide. Anandamide acts as a retrograde messenger, binding to presynaptic CB1 receptors and inhibiting the release of neurotransmitters.
Caption: Mechanism of action of this compound.
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (25-27 gauge for mice, 23-25 gauge for rats)
Recommended Vehicle:
Due to its lipophilic nature, this compound is not readily soluble in aqueous solutions. A common and effective method for preparing a vehicle for lipophilic compounds is to use a co-solvent system.
Vehicle Composition:
-
5-10% DMSO
-
90-95% Sterile 0.9% Saline
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving in DMSO: Add the required volume of sterile DMSO to the tube. For a 10% DMSO final concentration, if the final injection volume is 100 µL, you would use 10 µL of DMSO. Vortex or sonicate briefly until the powder is completely dissolved.
-
Dilution with Saline: While vortexing, slowly add the sterile 0.9% saline to the DMSO solution to reach the final desired concentration and volume. This slow addition is crucial to prevent precipitation of the compound. The final solution should be a clear solution or a fine suspension.
-
Final Concentration: Calculate the final concentration of this compound in the injection solution based on the desired dosage (mg/kg) and the average weight of the animals.
Example Calculation for a 1 mg/kg dose in a 25g mouse with an injection volume of 100 µL:
-
Dose for a 25g mouse = 1 mg/kg * 0.025 kg = 0.025 mg = 25 µg
-
Concentration required = 25 µg / 100 µL = 0.25 µg/µL = 0.25 mg/mL
-
To prepare 1 mL of this solution (enough for 10 mice):
-
Weigh 0.25 mg of this compound.
-
Dissolve in 100 µL of DMSO.
-
Slowly add 900 µL of sterile saline while vortexing.
-
Intraperitoneal Injection Procedure (Mouse)
Materials:
-
Prepared this compound injection solution
-
Mouse restraint device (optional)
-
Sterile syringe (1 mL) and needle (27-gauge, 0.5 inch)
-
70% ethanol for disinfection
Experimental Workflow:
Caption: Workflow for intraperitoneal injection.
Protocol:
-
Animal Restraint: Properly restrain the mouse. This can be done manually by scruffing the neck and securing the tail, or by using a restraint device.
-
Locate Injection Site: Position the mouse with its head tilted slightly downwards. The injection site is in the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
Needle Insertion: Insert the sterile needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the plunger to ensure no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is aspirated. If fluid is drawn, discard the syringe and prepare a new injection.
-
Injection: If no fluid is aspirated, inject the this compound solution smoothly. The maximum recommended injection volume for a mouse is 10 mL/kg.
-
Withdrawal: Withdraw the needle and return the mouse to its cage.
-
Monitoring: Monitor the animal for any signs of distress or adverse reactions following the injection.
Safety Precautions
-
Handle this compound with appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
All injection materials must be sterile to prevent infection.
-
Be mindful of the potential for DMSO to carry other substances through the skin.
-
Follow all institutional and national guidelines for animal care and use.
References
- 1. Effects of Repeated Intraperitoneal Injection of Pharmaceutical-grade and Nonpharmaceutical-grade Corn Oil in Female C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LY-2183240 enhances reward-seeking behavior with inducing neuronal excitation and early apoptosis in mouse - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LY2183240 in Electrophysiology Recordings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing LY2183240 in electrophysiological studies. This compound is a versatile pharmacological tool with a dual mechanism of action depending on the concentration used. At low nanomolar concentrations, it acts as a potent inhibitor of fatty acid amide hydrolase (FAAH), effectively increasing endogenous anandamide levels.[1][2] Conversely, at higher micromolar concentrations, it has been shown to enhance neuronal excitability.[1]
Data Presentation
Table 1: In Vitro Efficacy and Cellular Effects of this compound
| Parameter | Species/Cell Type | Concentration | Effect | Reference |
| FAAH Inhibition (IC₅₀) | Not specified | 12 nM | Inhibition of fatty acid amide hydrolase | [1] |
| Anandamide Uptake Inhibition (IC₅₀) | Live cells | 270 ± 29.4 pM | Inhibition of anandamide uptake | [2] |
| Neuronal Excitability | Mouse primary cortical neurons | 10 µM | Increased frequency of action potentials | [1] |
| Neuronal Excitability | Mouse hippocampal CA1 pyramidal neurons | 10 µM | Increased frequency of action potentials | [1] |
| Miniature Excitatory Postsynaptic Currents (mEPSCs) | Mouse primary cortical neurons | 10 µM | No significant change in frequency or amplitude | [1] |
| Cell Viability (IC₅₀) | Mouse primary neurons | 6.91 µM | Cytotoxicity | [1] |
Table 2: In Vivo Effects of this compound
| Parameter | Species | Administration Route | Dose | Effect | Reference |
| Brain Anandamide Levels (ED₅₀) | Rat (cerebellum) | Intraperitoneal (i.p.) | 1.37 ± 0.980 mg/kg | Dose-dependent increase in anandamide concentrations | [2] |
| Anticonvulsant Effect (TID₅₀) | Mouse | Intraperitoneal (i.p.) | 10.04 mg/kg | Increased electroconvulsive threshold | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Based on a stock concentration of 100 mM mentioned in the literature, prepare a high-concentration stock solution of this compound in DMSO.[1] For example, to prepare a 100 mM stock solution, dissolve the appropriate weight of this compound powder in DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
-
For experiments, dilute the stock solution to the final working concentration in the appropriate extracellular recording solution. Ensure the final DMSO concentration is kept low (typically ≤0.1%) to avoid solvent effects.
Protocol 2: Whole-Cell Patch-Clamp Recording in Primary Neuronal Cultures
This protocol is adapted from studies investigating the effect of this compound on the intrinsic excitability of cultured mouse cortical neurons.[1]
1. Cell Culture:
-
Culture primary cortical neurons from E15-E16 mouse embryos on surfaces coated with poly-D-lysine.[1]
-
Maintain cultures in a humidified atmosphere of 5% CO₂ and 95% O₂ at 37°C for 12-16 days before recording.[1]
2. Solutions:
-
External Solution (ACSF): (in mM) 130 NaCl, 3.5 KCl, 1.25 NaH₂PO₄, 24 NaHCO₃, 1.5 CaCl₂, 1.5 MgCl₂, 10 glucose. Saturate with 95% O₂ and 5% CO₂.[1]
-
Internal Solution for Action Potential (AP) Recordings: (in mM) 126 K-gluconate, 10 HEPES, 0.5 MgCl₂, 10 BAPTA (pH 7.2).[1]
-
Internal Solution for mEPSC Recordings: (in mM) 135 Cs-methanesulfonate, 10 KCl, 1 MgCl₂, 0.2 EGTA, 10 HEPES (pH 7.3).[1]
-
For mEPSC recordings, add 1 µM tetrodotoxin (TTX) to the external solution to block voltage-gated Na⁺ channels.[1]
3. Electrophysiological Recording:
-
Use borosilicate glass pipettes with a resistance of 4–7 MΩ.[1]
-
Perform whole-cell patch-clamp recordings in voltage-clamp (holding potential -70 mV for mEPSCs) or current-clamp mode.[1]
-
Acquire data using a suitable amplifier and data acquisition system (e.g., MultiClamp 700B amplifier and Digidata 1322A).[1]
-
After establishing a stable baseline recording, perfuse the recording chamber with ACSF containing the desired concentration of this compound (e.g., 10 µM).[1]
-
To study intrinsic excitability, use the current-clamp technique and inject gradual depolarizing currents to elicit action potentials before and after drug application.[1]
Protocol 3: Whole-Cell Patch-Clamp Recording in Acute Mouse Brain Slices
This protocol is designed for studying the effects of this compound on neurons within a more intact circuit, such as hippocampal slices.[1]
1. Slice Preparation:
-
Anesthetize the mouse and perform transcardial perfusion with ice-cold NMDG-based or sucrose-based slicing solution.
-
Rapidly dissect the brain and prepare coronal or sagittal slices (e.g., 300 µm thick) containing the region of interest (e.g., hippocampus) using a vibratome in ice-cold, oxygenated slicing solution.
-
Transfer slices to a holding chamber with ACSF saturated with 95% O₂ and 5% CO₂ and allow them to recover at 32-34°C for at least 30 minutes, then maintain at room temperature.
2. Solutions:
-
Artificial Cerebrospinal Fluid (ACSF): (in mM) 130 NaCl, 3.5 KCl, 1.25 NaH₂PO₄, 24 NaHCO₃, 1.5 CaCl₂, 1.5 MgCl₂, 10 glucose. Continuously oxygenate with 95% O₂ and 5% CO₂.[1]
-
Internal Pipette Solution: Use a potassium-gluconate-based solution for current-clamp recordings as described in Protocol 2.
3. Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated ACSF at a rate of 2-3 ml/min at 30 ± 2°C.[4]
-
Visualize neurons using a microscope with DIC optics.
-
Perform whole-cell patch-clamp recordings from the desired neuronal population (e.g., CA1 pyramidal neurons).[1]
-
Establish a stable baseline recording before applying this compound (e.g., 10 µM) via the perfusion system.[1]
-
Record changes in neuronal firing properties in response to current injections or monitor synaptic activity.
Mandatory Visualization
Caption: Dual signaling pathways of this compound.
Caption: Experimental workflow for electrophysiology recordings with this compound.
References
- 1. LY-2183240 enhances reward-seeking behavior with inducing neuronal excitation and early apoptosis in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a high-affinity binding site involved in the transport of endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arvanil, olvanil, AM 1172 and LY 2183240 (various cannabinoid CB1 receptor agonists) increase the threshold for maximal electroshock-induced seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophysiological Measurement of Cannabinoid-Mediated Synaptic Modulation in Acute Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays Using LY2183240
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2183240 is a potent and covalent inhibitor of fatty acid amide hydrolase (FAAH), a key enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[1] Initially explored as a putative endocannabinoid transporter blocker, its primary mechanism of action is now understood to be the inhibition of FAAH, leading to an accumulation of endogenous anandamide.[1] This modulation of the endocannabinoid system has prompted investigations into the therapeutic potential of this compound in various contexts, including pain, inflammation, and oncology.
These application notes provide detailed protocols for in vitro assays to evaluate the effects of this compound on cell viability, apoptosis, and its primary target, FAAH. The provided methodologies are intended to serve as a comprehensive guide for researchers utilizing this compound in their studies.
Data Presentation
The following tables summarize quantitative data from in vitro studies of this compound, offering a comparative overview of its activity across different cell lines and assays.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Assay Type | IC50 Value | Reference |
| Primary Cultured Cortical Neurons | Cell Viability (CCK-8) | 6.9 µM | [2] |
| RBL-2H3 | Anandamide Uptake | 270 ± 29.4 pM | [3] |
| CHP-134 (Neuroblastoma) | Cell Viability (MTT) | Data not explicitly provided, but showed considerable effect | [4] |
| KELLY (Neuroblastoma) | Cell Viability (MTT) | Data not explicitly provided, but showed considerable effect | [4] |
| U87MG (Glioblastoma) | Cell Viability (MTT) | Data not explicitly provided, but showed considerable effect | [4] |
| C6 (Glioblastoma) | Cell Viability (MTT) | Data not explicitly provided, but showed considerable effect | [4] |
| T98G (Glioblastoma) | Cell Viability (MTT) | Data not explicitly provided, but showed considerable effect | [4] |
Table 2: Quantitative Apoptosis Data for this compound
| Cell Line | Treatment Concentration | Assay | Observation | Reference |
| Primary Cultured Cortical Neurons | 10 µM, 50 µM, 100 µM | Annexin V/PI Staining | Induced early and late apoptosis | [5] |
| Primary Cultured Cortical Neurons | 10 µM | Annexin V/PI Staining | ~15% induction of early apoptosis | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by this compound and the general workflows for the described in vitro assays.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer or neuronal cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤ 0.1% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results and determine the IC50 value using appropriate software.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Incubate for 24 hours.
-
Treat the cells with the desired concentrations of this compound (and a vehicle control) for the chosen duration (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently wash with PBS and detach using trypsin.
-
Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Fatty Acid Amide Hydrolase (FAAH) Activity Assay (Fluorometric)
This protocol measures the enzymatic activity of FAAH in cell lysates, allowing for the determination of the inhibitory effect of this compound.
Materials:
-
Cell line expressing FAAH
-
This compound
-
FAAH Assay Buffer
-
Fluorometric FAAH substrate (e.g., Arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)
-
Protease inhibitor cocktail
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to 80-90% confluency.
-
Treat cells with various concentrations of this compound for a specified time.
-
Wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold FAAH Assay Buffer containing a protease inhibitor cocktail.
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Reaction:
-
In a 96-well black microplate, add a specific amount of cell lysate protein to each well.
-
Include a no-enzyme control (assay buffer only) and a positive control (untreated cell lysate).
-
Initiate the reaction by adding the fluorometric FAAH substrate to each well.
-
-
Data Acquisition:
-
Immediately measure the fluorescence in kinetic mode at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm at 37°C for 30-60 minutes.
-
The rate of increase in fluorescence is proportional to the FAAH activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each sample.
-
Normalize the FAAH activity to the protein concentration of the lysate.
-
Determine the percentage of FAAH inhibition for each concentration of this compound relative to the vehicle control.
-
Calculate the IC50 value for this compound's inhibition of FAAH activity.
-
Conclusion
The protocols and data presented herein provide a foundational framework for the in vitro investigation of this compound. As a potent FAAH inhibitor, this compound offers a valuable tool for studying the role of the endocannabinoid system in various physiological and pathological processes. Adherence to detailed and consistent experimental procedures is crucial for obtaining reliable and reproducible data. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions.
References
- 1. Anandamide induces apoptosis of PC-12 cells: involvement of superoxide and caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anandamide induces apoptosis in human cells via vanilloid receptors. Evidence for a protective role of cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. LY-2183240 enhances reward-seeking behavior with inducing neuronal excitation and early apoptosis in mouse - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring FAAH Inhibition with LY2183240
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[1][2] By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling, which is involved in regulating pain, inflammation, and mood.[1] Inhibition of FAAH elevates endogenous anandamide levels, presenting a promising therapeutic strategy for various conditions.[1][3]
LY2183240 is a potent, covalent inhibitor of FAAH. It inactivates the enzyme by carbamylating its serine nucleophile. Originally investigated as a potential endocannabinoid transporter blocker, this compound's primary mechanism for blocking anandamide uptake is now understood to be through the inhibition of FAAH, which acts as a metabolic driving force for anandamide's diffusion into cells. These application notes provide detailed protocols for measuring the inhibition of FAAH by this compound, both in biochemical assays and in vivo, to aid researchers in pharmacology and drug development.
Quantitative Data
The inhibitory activity of this compound against FAAH and other related enzymes has been quantified in several studies. The following tables summarize these findings for easy comparison.
Table 1: In Vitro Inhibition of FAAH by this compound
| Parameter | Value | Cell Line/Enzyme Source | Reference(s) |
| IC₅₀ | 12.4 nM | Recombinant FAAH | |
| Kᵢ | 540 pM | RBL-2H3 Cell Membranes |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (e.g., enzyme activity) is reduced by half. Kᵢ (Inhibition constant) is an indication of the potency of an inhibitor; it is the concentration required to produce half-maximum inhibition.
Table 2: Off-Target Inhibitory Activity of this compound
| Target Enzyme | IC₅₀ | Reference(s) |
| Monoacylglycerol Lipase (MAGL) | 5.3 nM | |
| ABHD6 | 0.09 nM | |
| KIAA1363 | 8.2 nM |
This table highlights the activity of this compound against other serine hydrolases, indicating its potential for off-target effects.
Table 3: In Vivo Efficacy of this compound
| Parameter | Value | Species | Tissue/Model | Reference(s) |
| ED₅₀ (Anandamide Elevation) | 1.37 ± 0.980 mg/kg (i.p.) | Rat | Cerebellum | |
| Analgesic Effect | Dose-dependent attenuation | Rat | Formalin-induced paw-licking |
ED₅₀ (Median effective dose) is the dose that produces a quantal effect in 50% of the population that receives it. The in vivo data demonstrates this compound's ability to modulate the endocannabinoid system and produce physiological effects.
Signaling Pathway and Experimental Workflow
To visually represent the biological context and the experimental procedures, the following diagrams are provided.
FAAH in the Endocannabinoid Signaling Pathway.
Workflow for Measuring FAAH Inhibition.
Experimental Protocols
The following protocols provide detailed methodologies for measuring FAAH inhibition by this compound.
I. In Vitro Fluorometric FAAH Inhibition Assay
This protocol is adapted from commercially available FAAH inhibitor screening kits and is suitable for determining the IC₅₀ of this compound.
A. Materials:
-
Recombinant human or rat FAAH enzyme
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)
-
This compound
-
DMSO (for dissolving this compound)
-
96-well, black, flat-bottom microplate
-
Fluorescence microplate reader with excitation/emission wavelengths of ~340-360 nm and ~450-465 nm, respectively
B. Protocol:
-
Prepare Reagents:
-
Dilute the FAAH enzyme to the desired concentration in cold FAAH Assay Buffer. Keep on ice.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a serial dilution of this compound in FAAH Assay Buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 1 µM). Include a vehicle control (DMSO in assay buffer).
-
Prepare the FAAH substrate solution according to the manufacturer's instructions.
-
-
Assay Procedure:
-
To each well of the 96-well plate, add the following in order:
-
170 µL of FAAH Assay Buffer
-
10 µL of diluted FAAH enzyme
-
10 µL of this compound dilution or vehicle control
-
-
Include "no enzyme" control wells containing 180 µL of assay buffer and 10 µL of vehicle.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding 10 µL of the FAAH substrate to all wells.
-
Immediately begin measuring the fluorescence in kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes. Alternatively, for an endpoint assay, incubate the plate at 37°C for 30 minutes and then measure the fluorescence.
-
-
Data Analysis:
-
For kinetic data, determine the reaction rate (V₀) by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Subtract the rate of the "no enzyme" control from all other rates.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control: % Inhibition = 100 * (1 - (Rate with Inhibitor / Rate with Vehicle))
-
Plot the % Inhibition versus the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
II. In Vivo FAAH Inhibition and Ex Vivo Activity Measurement
This protocol describes the administration of this compound to rodents and the subsequent measurement of FAAH activity in brain tissue homogenates.
A. Materials:
-
This compound
-
Vehicle for injection (e.g., 20% SBE-β-CD in Saline)
-
Male Sprague-Dawley rats (200-250 g)
-
Tissue homogenization buffer (e.g., ice-cold FAAH Assay Buffer with protease inhibitors)[2]
-
Dounce homogenizer or sonicator
-
Refrigerated centrifuge
-
BCA or Bradford protein assay kit
-
All materials for the In Vitro Fluorometric FAAH Inhibition Assay
B. Protocol:
-
In Vivo Administration:
-
Prepare this compound in the vehicle at the desired concentrations (e.g., 1-30 mg/kg).
-
Administer this compound or vehicle to the rats via intraperitoneal (i.p.) injection.
-
At a specified time point post-injection (e.g., 90 minutes), euthanize the animals and harvest the brain tissue (e.g., cerebellum). Immediately place the tissue on dry ice and store at -80°C until use.
-
-
Preparation of Tissue Homogenate:
-
Thaw the brain tissue on ice and weigh it.
-
Add a 10-fold volume of ice-cold homogenization buffer (e.g., 100 mg tissue in 1 mL buffer).
-
Homogenize the tissue using a Dounce homogenizer or sonicator until a uniform suspension is achieved. Keep the sample on ice throughout this process.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.[2]
-
Carefully collect the supernatant, which contains the cytosolic and microsomal fractions where FAAH is located.
-
Determine the total protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Ex Vivo FAAH Activity Assay:
-
Dilute the tissue homogenate with FAAH Assay Buffer to a concentration that yields a linear reaction rate within the assay window.
-
Perform the fluorometric FAAH activity assay as described in Protocol I, using the tissue homogenate as the enzyme source. Omit the pre-incubation with additional this compound.
-
Measure the FAAH activity in samples from both vehicle- and this compound-treated animals.
-
-
Data Analysis:
-
Calculate the rate of FAAH activity for each sample and normalize it to the protein concentration (e.g., RFU/min/µg protein).
-
Determine the percentage of FAAH inhibition in the this compound-treated group compared to the vehicle-treated group.
-
Conclusion
This compound is a powerful tool for studying the endocannabinoid system due to its potent inhibition of FAAH. The protocols outlined in these application notes provide a framework for researchers to accurately measure the inhibitory effects of this compound in both biochemical and in vivo settings. Careful adherence to these methodologies will ensure reproducible and reliable data, facilitating further investigation into the therapeutic potential of FAAH inhibition.
References
- 1. vsr.biohorizons.com [vsr.biohorizons.com]
- 2. Identification of a high-affinity binding site involved in the transport of endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) [frontiersin.org]
Application Notes and Protocols for Quantifying Anandamide Levels Following LY2183240 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anandamide (AEA) is an endogenous cannabinoid neurotransmitter that plays a crucial role in various physiological processes, including pain, mood, and appetite. The levels of anandamide are tightly regulated by its synthesis and degradation. LY2183240 is a potent small molecule that has been shown to increase anandamide levels in the brain.[1] It functions as an inhibitor of both the anandamide transporter and the primary catabolic enzyme for anandamide, Fatty Acid Amide Hydrolase (FAAH).[1][2] This dual inhibitory action makes this compound a valuable pharmacological tool for studying the endocannabinoid system and a potential therapeutic agent. This document provides detailed application notes and protocols for quantifying the in vivo effects of this compound on anandamide levels in rodent brain tissue.
Data Presentation
Quantitative Analysis of Anandamide Levels in Rat Cerebellum after this compound Administration
The following table summarizes the dose-dependent effect of this compound on anandamide concentrations in the rat cerebellum 90 minutes after intraperitoneal (i.p.) administration. The data is extracted from Moore et al., 2005.[3]
| Dose of this compound (mg/kg, i.p.) | Anandamide Concentration (ng/mg protein) (Mean ± SEM) |
| Vehicle (0) | ~0.25 ± 0.05 |
| 0.3 | ~0.40 ± 0.08 |
| 1.0 | ~0.75 ± 0.10 |
| 3.0 | ~1.10 ± 0.15 |
| 10.0 | ~1.25 ± 0.20 |
Note: The data points are estimated from the graphical representation in the cited literature and are presented here for illustrative purposes.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the anandamide signaling pathway and the dual mechanism of action of this compound. Anandamide is synthesized on-demand from membrane lipid precursors. It then travels across the synaptic cleft to activate cannabinoid receptors (CB1 and CB2). Its signaling is terminated by cellular uptake, facilitated by a putative anandamide transporter, and subsequent intracellular degradation by FAAH. This compound blocks both the transporter and FAAH, leading to an accumulation of anandamide in the synapse and enhanced cannabinoid receptor signaling.
Caption: Anandamide signaling pathway and inhibition by this compound.
Experimental Protocols
Protocol for Quantification of Anandamide in Rodent Brain Tissue by LC-MS/MS
This protocol provides a detailed methodology for the extraction and quantification of anandamide from rodent brain tissue following the administration of this compound.
1. Materials and Reagents
-
This compound (Tocris Bioscience or equivalent)
-
Anandamide (AEA) standard (Cayman Chemical or equivalent)
-
Anandamide-d8 (AEA-d8) internal standard (Cayman Chemical or equivalent)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium acetate
-
Acetic acid
-
Saline (0.9% NaCl)
-
Protease inhibitor cocktail
-
Homogenizer (e.g., bead beater or sonicator)
-
Centrifuge capable of 12,000 x g and 4°C
-
Nitrogen evaporator
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 reverse-phase LC column
2. Animal Dosing and Tissue Collection
-
Administer this compound or vehicle (e.g., saline with a small percentage of a solubilizing agent like DMSO or Tween 80) to rodents (e.g., Sprague-Dawley rats) via intraperitoneal (i.p.) injection at the desired doses.
-
At a predetermined time point post-administration (e.g., 90 minutes), euthanize the animals via a humane method such as CO2 asphyxiation followed by cervical dislocation.
-
Immediately dissect the brain region of interest (e.g., cerebellum) on an ice-cold surface.
-
Flash-freeze the tissue in liquid nitrogen to minimize post-mortem changes in anandamide levels.
-
Store the frozen tissue at -80°C until analysis.
3. Sample Preparation and Extraction
-
Weigh the frozen brain tissue (~50 mg).
-
Homogenize the tissue in 1 mL of ice-cold acetonitrile containing a protease inhibitor cocktail and the internal standard (AEA-d8) at a known concentration (e.g., 10 ng/mL).
-
Vortex the homogenate for 30 seconds.
-
Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the extracted lipids including anandamide.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the dried extract in 100 µL of acetonitrile.
-
Vortex for 30 seconds and sonicate in a 4°C water bath for 15 minutes to ensure complete dissolution.
-
Centrifuge at 13,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 150 mm, 5 µm).
-
Mobile Phase A: 1 mM ammonium acetate with 0.1% acetic acid in water:methanol (95:5).
-
Mobile Phase B: 1 mM ammonium acetate with 0.1% acetic acid in methanol.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-25 min: 70% to 85% B
-
25-30 min: Hold at 85% B
-
30-31 min: 85% to 100% B
-
31-44 min: Hold at 100% B
-
44-45 min: 100% to 70% B
-
45-50 min: Re-equilibrate at 70% B
-
-
Injection Volume: 20 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Anandamide (AEA): m/z 348.3 -> 62.1
-
Anandamide-d8 (AEA-d8): m/z 356.3 -> 62.1
-
-
Source Parameters (instrument dependent, optimize as needed):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 25 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 250°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 450 L/hr
-
-
5. Data Analysis and Quantification
-
Generate a standard curve by preparing serial dilutions of the anandamide standard in blank brain homogenate extract, each containing the same concentration of the internal standard (AEA-d8).
-
Plot the peak area ratio of anandamide to anandamide-d8 against the concentration of the anandamide standards.
-
Perform a linear regression analysis to obtain the equation of the standard curve.
-
Calculate the concentration of anandamide in the experimental samples using the peak area ratios and the standard curve equation.
-
Normalize the anandamide concentration to the initial tissue weight or protein concentration of the homogenate.
Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental workflow for quantifying anandamide levels after this compound administration.
Caption: Experimental workflow for anandamide quantification.
References
- 1. LY-2183240 [medbox.iiab.me]
- 2. The putative endocannabinoid transport blocker this compound is a potent inhibitor of FAAH and several other brain serine hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a high-affinity binding site involved in the transport of endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: LY2183240 for Studying Reward-Seeking Behavior
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2183240 is a potent, orally available small molecule that has garnered significant interest in the study of reward-seeking behaviors. Initially investigated as a putative endocannabinoid transporter inhibitor, it is now understood to function primarily as an irreversible inhibitor of fatty acid amide hydrolase (FAAH), the principal enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[1] By inhibiting FAAH, this compound elevates the endogenous levels of anandamide, thereby amplifying cannabinoid receptor signaling in a physiologically relevant manner.[2] This mechanism of action makes this compound a valuable tool for investigating the role of the endocannabinoid system in reward, motivation, and addiction.
These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in preclinical models of reward-seeking behavior, specifically conditioned place preference (CPP) and self-administration (SA).
Mechanism of Action
This compound exerts its effects by covalently modifying the serine nucleophile of FAAH, leading to its inactivation.[1] This inhibition of FAAH results in a significant and dose-dependent increase in the concentration of the endocannabinoid anandamide in the brain.[3] Anandamide is an endogenous ligand for cannabinoid receptors, primarily the CB1 receptor, which is densely expressed in brain regions associated with reward and motivation, such as the ventral tegmental area (VTA) and the nucleus accumbens (NAc). The elevated anandamide levels enhance the activation of CB1 receptors, modulating neurotransmitter release and synaptic plasticity in these key reward circuits. This enhancement of endocannabinoid signaling is believed to underlie the effects of this compound on reward-seeking behavior.
Data Presentation
Table 1: In Vitro and In Vivo Pharmacology of this compound
| Parameter | Value | Species/System | Reference |
| FAAH Inhibition (IC50) | 12.4 nM | Mouse Brain Membranes | [1] |
| Anandamide Elevation (ED50) | 1.37 ± 0.980 mg/kg (i.p.) | Rat Cerebellum | [3] |
Table 2: Preclinical Studies of this compound in Reward-Seeking Behavior
| Behavioral Paradigm | Species/Strain | Doses of this compound | Key Findings | Reference |
| Conditioned Place Preference (CPP) | Mouse | 1 mg/kg (i.p.) | Altered place preference, suggesting rewarding properties. | [4] |
| Alcohol-Induced CPP | High Alcohol Preferring Mice | 10 and 30 mg/kg (i.p.) | Enhanced the expression of alcohol-induced CPP. | [5] |
| Self-Administration (SA) | Mouse | 0.05 mg/kg/infusion (i.v.) | Sustained self-administration, indicating reinforcing effects. | [4] |
Experimental Protocols
Protocol 1: Conditioned Place Preference (CPP) with this compound
This protocol is designed to assess the rewarding properties of this compound by pairing its administration with a specific environmental context.
Materials:
-
This compound
-
Vehicle (e.g., DMSO:Tween-80:saline in a 1:1:8 ratio)
-
Standard three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
Video tracking software for automated recording of animal position and time spent in each chamber.
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Habituation (Day 1):
-
Place each mouse in the central compartment of the CPP apparatus and allow free access to all three chambers for 15-20 minutes.
-
Record the time spent in each of the two outer chambers to establish baseline preference. A biased design is often used, where the drug is paired with the initially non-preferred chamber.
-
-
Conditioning (Days 2-9):
-
This phase consists of alternating daily injections of this compound and vehicle.
-
On drug conditioning days (e.g., Days 2, 4, 6, 8):
-
Administer this compound (e.g., 1 mg/kg, i.p.).
-
Immediately confine the mouse to the designated drug-paired chamber for 30 minutes.
-
-
On vehicle conditioning days (e.g., Days 3, 5, 7, 9):
-
Administer the vehicle.
-
Immediately confine the mouse to the opposite, vehicle-paired chamber for 30 minutes.
-
-
The order of drug and vehicle conditioning should be counterbalanced across animals.
-
-
Post-Conditioning Test (Day 10):
-
Place the mouse in the central compartment of the CPP apparatus with free access to all chambers for 15-20 minutes.
-
Record the time spent in each of the outer chambers.
-
An increase in the time spent in the drug-paired chamber compared to the pre-conditioning baseline indicates a conditioned place preference.
-
Data Analysis:
-
Calculate a preference score for each mouse: (Time in drug-paired chamber on test day) - (Time in drug-paired chamber at baseline).
-
Use appropriate statistical tests (e.g., paired t-test or ANOVA) to compare preference scores between treatment and control groups.
Protocol 2: Intravenous Self-Administration (SA) of this compound
This protocol assesses the reinforcing effects of this compound, where the animal performs an action (e.g., lever press) to receive a drug infusion.
Materials:
-
This compound
-
Sterile saline for vehicle and flushing
-
Standard operant conditioning chambers equipped with two levers (active and inactive), a cue light, and an infusion pump.
-
Intravenous catheters and surgical supplies.
-
Male C57BL/6 mice (10-12 weeks old)
Procedure:
-
Surgical Catheter Implantation:
-
Surgically implant a chronic indwelling catheter into the jugular vein of each mouse under anesthesia.
-
Allow a recovery period of at least 5-7 days.
-
-
Acquisition of Self-Administration (Daily Sessions):
-
Place the mouse in the operant chamber for a daily session (e.g., 2 hours).
-
Connect the mouse's catheter to the infusion pump.
-
A response on the active lever results in the delivery of a single intravenous infusion of this compound (e.g., 0.05 mg/kg in a small volume over a few seconds), paired with a cue light presentation.
-
A response on the inactive lever has no programmed consequence.
-
Continue daily sessions until a stable pattern of responding is established (e.g., significantly more presses on the active lever than the inactive lever for three consecutive days).
-
-
Extinction and Reinstatement (Optional):
-
Extinction: Replace the this compound solution with saline. Active lever presses no longer result in drug infusion or cue presentation. Continue until responding on the active lever decreases to a predetermined low level.
-
Reinstatement: Following extinction, test for reinstatement of drug-seeking behavior by a non-contingent "priming" injection of this compound or presentation of the drug-associated cue.
-
Data Analysis:
-
Record the number of active and inactive lever presses per session.
-
Analyze the acquisition data using repeated measures ANOVA to determine if there is a significant difference between active and inactive lever pressing over time.
-
For reinstatement studies, compare the number of active lever presses during reinstatement tests to the final days of extinction.
Visualizations
References
- 1. The putative endocannabinoid transport blocker this compound is a potent inhibitor of FAAH and several other brain serine hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brain activity of anandamide: a rewarding bliss? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of LY2183240 in Pain Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2183240 is a potent and irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). Initially investigated as a putative endocannabinoid transport blocker, it is now understood that its principal mechanism of action is the enhancement of endogenous anandamide signaling through the inhibition of its breakdown.[1] This activity profile makes this compound a valuable tool for investigating the role of the endocannabinoid system in various physiological processes, particularly in the modulation of pain. By increasing the levels of anandamide, this compound indirectly activates cannabinoid receptors, primarily CB1 receptors, which are known to play a crucial role in analgesia.[2]
These application notes provide a summary of the use of this compound in preclinical pain research, including its mechanism of action, efficacy in a key pain model, and detailed protocols for its application.
Mechanism of Action
This compound covalently modifies the serine nucleophile of the FAAH enzyme, leading to its inactivation.[1] This inhibition of FAAH results in an accumulation of anandamide in the vicinity of cannabinoid receptors. Anandamide then binds to and activates presynaptic CB1 receptors located on neurons in pain pathways. Activation of CB1 receptors leads to the inhibition of neurotransmitter release, likely through the modulation of calcium and potassium channel conductances, thereby reducing the transmission of pain signals.[2] While this compound has shown some promiscuity for other serine hydrolases, its effects on pain are primarily attributed to its potent inhibition of FAAH.[1]
Data Presentation: Efficacy of this compound in the Formalin Test
The formalin test is a widely used model of persistent inflammatory pain, characterized by a biphasic response of nociceptive behaviors (licking, flinching) following the injection of a dilute formalin solution into the paw. The early phase (Phase 1) is due to the direct activation of nociceptors, while the late phase (Phase 2) involves an inflammatory response and central sensitization.
| Pain Model | Species | Route of Administration | Dose (mg/kg) | Effect on Nociceptive Behavior (Phase 2) |
| Formalin Test | Rat | Intraperitoneal (i.p.) | 3 | Significant reduction |
| Formalin Test | Rat | Intraperitoneal (i.p.) | 10 | Dose-dependent, significant reduction |
| Formalin Test | Rat | Intraperitoneal (i.p.) | 30 | Dose-dependent, significant reduction |
Data summarized from preclinical studies. The effects of this compound are most pronounced in the late, inflammatory phase of the formalin test.
Experimental Protocols
Formalin-Induced Inflammatory Pain Model
Objective: To assess the analgesic efficacy of this compound in a model of persistent inflammatory pain.
Materials:
-
This compound
-
Vehicle (e.g., 18% Dimethyl sulfoxide (DMSO), 1% Ethanol, 1% Tween-80, and 80% Saline)
-
5% Formalin solution
-
Male Sprague-Dawley rats (200-250 g)
-
Observation chambers with transparent walls and a mirror placed at a 45° angle to allow unobstructed observation of the paws.
-
Syringes and needles for administration.
Protocol:
-
Acclimation: Acclimate rats to the observation chambers for at least 30 minutes before any procedures.
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection at the desired doses (e.g., 3, 10, 30 mg/kg).
-
Induction of Nociception: 30 minutes after drug administration, inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Behavioral Observation: Immediately after formalin injection, place the rat back into the observation chamber and record the cumulative time spent licking the injected paw for 60 minutes. The observation period is typically divided into two phases: Phase 1 (0-10 minutes) and Phase 2 (10-60 minutes).
-
Data Analysis: Compare the total licking time in each phase between the vehicle- and this compound-treated groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
Objective: To evaluate the potential of this compound to alleviate mechanical allodynia and thermal hyperalgesia in a model of chronic inflammation. Note: The efficacy of this compound in this model is inferred from studies on other FAAH inhibitors.
Materials:
-
This compound
-
Vehicle
-
Complete Freund's Adjuvant (CFA)
-
Male Sprague-Dawley rats (200-250 g)
-
Electronic von Frey apparatus for assessing mechanical allodynia.
-
Plantar test apparatus (Hargreaves' test) for assessing thermal hyperalgesia.
-
Syringes and needles.
Protocol:
-
Baseline Measurements: Determine baseline paw withdrawal thresholds to mechanical stimuli (von Frey) and paw withdrawal latencies to thermal stimuli (plantar test) for both hind paws.
-
Induction of Inflammation: Inject 100 µL of CFA subcutaneously into the plantar surface of the right hind paw. The contralateral paw serves as a control.
-
Pain Development: Allow 24-48 hours for the development of inflammation and pain hypersensitivity.
-
Drug Administration: Administer this compound or vehicle (i.p.) at desired doses.
-
Behavioral Testing: At various time points after drug administration (e.g., 1, 2, 4, and 6 hours), re-assess mechanical withdrawal thresholds and thermal withdrawal latencies.
-
Data Analysis: Compare the changes in withdrawal thresholds and latencies from baseline between the vehicle- and this compound-treated groups.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
Objective: To assess the potential of this compound in a model of peripheral nerve injury-induced neuropathic pain. Note: The efficacy of this compound in this model is inferred from studies on other FAAH inhibitors.
Materials:
-
This compound
-
Vehicle
-
Surgical instruments for nerve ligation.
-
4-0 chromic gut sutures.
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane).
-
Electronic von Frey apparatus.
-
Plantar test apparatus.
Protocol:
-
Baseline Measurements: Measure baseline mechanical and thermal sensitivities as described in the CFA model.
-
Surgical Procedure: Anesthetize the rat. Make an incision on the lateral aspect of the mid-thigh to expose the sciatic nerve. Loosely tie four ligatures with 4-0 chromic gut suture around the sciatic nerve, spaced approximately 1 mm apart. The ligatures should be tightened until a slight constriction of the nerve is observed. Close the incision with sutures or staples.
-
Pain Development: Allow 7-14 days for the development of neuropathic pain behaviors.
-
Drug Administration: Administer this compound or vehicle (i.p.) at desired doses.
-
Behavioral Testing: Assess mechanical allodynia and thermal hyperalgesia at various time points post-drug administration.
-
Data Analysis: Compare the paw withdrawal thresholds and latencies between the sham-operated, vehicle-treated CCI, and this compound-treated CCI groups.
Conclusion
This compound serves as a valuable pharmacological tool for probing the therapeutic potential of FAAH inhibition in pain management. Its demonstrated efficacy in the formalin test provides a solid foundation for its application in inflammatory pain research. While direct evidence in other chronic pain models is less available, the known mechanism of action and the effects of other FAAH inhibitors suggest its potential utility in broader pain research. The provided protocols offer a framework for researchers to investigate the analgesic properties of this compound in relevant preclinical models.
References
Application Notes and Protocols: LY2183240 in Anxiety Disorder Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2183240 is a novel compound that has demonstrated potential as an anxiolytic agent in preclinical studies. Its mechanism of action involves the modulation of the endocannabinoid system (ECS), a key regulator of emotional responses, including fear and anxiety. These application notes provide a comprehensive overview of the use of this compound in a relevant animal model of anxiety, the fear-potentiated startle (FPS) paradigm. The information presented herein is intended to guide researchers in designing and executing experiments to further investigate the anxiolytic properties of this compound and similar compounds.
Mechanism of Action
This compound functions as a potent inhibitor of the endocannabinoid-degrading enzyme, fatty acid amide hydrolase (FAAH).[1] By inhibiting FAAH, this compound prevents the breakdown of the endogenous cannabinoid anandamide (AEA), leading to its accumulation in the brain.[1][2] Increased AEA levels enhance the activation of cannabinoid type 1 (CB1) receptors, which are densely expressed in brain regions critical for anxiety and fear processing, such as the amygdala, prefrontal cortex, and hippocampus.[3][4][5] The activation of presynaptic CB1 receptors by AEA modulates neurotransmitter release, primarily by reducing the release of the excitatory neurotransmitter glutamate and the inhibitory neurotransmitter GABA.[6][7] This modulation of synaptic transmission in key anxiety-related circuits is believed to underlie the anxiolytic effects of this compound.
Data Presentation
The following tables summarize the quantitative data from a key study investigating the effects of this compound in the fear-potentiated startle (FPS) model in mice.
Table 1: Effect of this compound on Fear-Potentiated Startle (FPS) in High Alcohol Preference (HAP) Mice
| Treatment Group | Dose (mg/kg) | N | Mean % FPS (± SEM) | Statistical Significance (vs. Vehicle) |
| Vehicle | 0 | 16 | 180 (± 20) | - |
| This compound | 10 | 16 | 150 (± 25) | Not Significant |
| This compound | 30 | 16 | 110 (± 15) | p < 0.05 |
Data adapted from a study on mice selectively bred for high alcohol preference, which also exhibit a higher anxiety phenotype.[8][9] The % FPS represents the percentage increase in startle amplitude in the presence of a conditioned fear stimulus compared to baseline startle.
Table 2: Effect of this compound on Unconditioned Startle Response and Locomotor Activity
| Treatment Group | Dose (mg/kg) | Effect on Unconditioned Startle | Effect on Locomotor Activity |
| Vehicle | 0 | No significant effect | No significant effect |
| This compound | 10 | No significant effect | No significant effect |
| This compound | 30 | No significant effect | No significant effect |
This table summarizes the findings that this compound did not significantly alter baseline startle responses or general locomotor activity at the tested doses, suggesting that its effects on FPS are specific to the fear component and not due to sedation or motor impairment.[8][9]
Experimental Protocols
Fear-Potentiated Startle (FPS) Protocol for Assessing Anxiolytic Effects of this compound in Mice
This protocol is designed to assess the potential anxiolytic effects of this compound by measuring its ability to reduce a conditioned fear response.
Materials:
-
This compound
-
Vehicle (e.g., 10% Tween 80 in saline)
-
Male mice (e.g., C57BL/6J or other appropriate strain)[10]
-
Startle response measurement system (including a startle chamber with a grid floor for footshock delivery, a loudspeaker for acoustic stimuli, and a sensor to measure whole-body startle)
-
Light source to serve as the conditioned stimulus (CS)
-
Shock generator for the unconditioned stimulus (US)
Procedure:
Day 1: Habituation and Baseline Startle
-
Place each mouse individually into the startle chamber.
-
Allow a 5-minute acclimation period with background white noise (e.g., 65 dB).
-
Present a series of acoustic startle stimuli (e.g., 20 trials of a 40 ms, 105 dB white noise burst) with a variable inter-trial interval (ITI) averaging 30 seconds.
-
Record the startle amplitude for each trial to establish a baseline.
Day 2: Fear Conditioning
-
Place each mouse into the startle chamber.
-
Allow a 5-minute acclimation period.
-
Present 10 conditioning trials. Each trial consists of:
-
Return the mice to their home cages after the session.
Day 3: Drug Administration and FPS Testing
-
Administer this compound (e.g., 10 or 30 mg/kg, intraperitoneally) or vehicle to the mice 30-60 minutes before testing.
-
Place each mouse into the startle chamber.
-
Allow a 5-minute acclimation period.
-
The test session consists of three trial types presented in a pseudorandom order:
-
Noise-Alone Trials: Acoustic startle stimulus (40 ms, 105 dB white noise) presented alone (e.g., 30 trials).
-
CS-Noise Trials: Acoustic startle stimulus presented during the last 40 ms of a 30-second light presentation (e.g., 30 trials).
-
No-Stimulus Trials: No stimuli presented to measure baseline movement (e.g., 10 trials).
-
-
Record the startle amplitude for each trial.
Data Analysis:
-
Calculate the average startle amplitude for Noise-Alone trials and CS-Noise trials for each mouse.
-
Calculate the percentage of fear-potentiated startle (%FPS) for each mouse using the following formula: %FPS = [((Startle Amplitude on CS-Noise Trials - Startle Amplitude on Noise-Alone Trials) / Startle Amplitude on Noise-Alone Trials) x 100]
-
Compare the %FPS between the vehicle and this compound-treated groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests). A significant reduction in %FPS in the this compound group compared to the vehicle group indicates an anxiolytic-like effect.
Visualizations
Signaling Pathway of this compound in Modulating Anxiety
Caption: Signaling pathway of this compound in anxiety modulation.
Experimental Workflow for Fear-Potentiated Startle Assay
Caption: Experimental workflow for the fear-potentiated startle assay.
References
- 1. The putative endocannabinoid transport blocker this compound is a potent inhibitor of FAAH and several other brain serine hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The endocannabinoid system in modulating fear, anxiety, and stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The endocannabinoid system in the amygdala and modulation of fear - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amygdala FAAH and anandamide: mediating protection and recovery from stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Effects of the novel endocannabinoid uptake inhibitor, this compound, on fear-potentiated startle and alcohol-seeking behaviors in mice selectively bred for high alcohol preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the novel endocannabinoid uptake inhibitor, this compound, on fear-potentiated startle and alcohol-seeking behaviors in mice selectively bred for high alcohol preference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fear-potentiated startle in two strains of inbred mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. med-associates.com [med-associates.com]
- 12. GABA-A and 5-HT1A receptor agonists block expression of fear-potentiated startle in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and Storage of LY2183240 Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2183240 is a potent, covalent inhibitor of fatty acid amide hydrolase (FAAH), a key enzyme responsible for the degradation of the endocannabinoid anandamide. By inhibiting FAAH, this compound effectively increases the levels of anandamide in the brain, leading to analgesic and anxiolytic effects. Its mechanism of action involves the carbamylation of the serine nucleophile within the active site of FAAH. This high reactivity, while crucial for its therapeutic effect, also underscores the importance of understanding its stability in solution to ensure accurate and reproducible experimental results. These application notes provide a comprehensive guide to the stability and storage of this compound solutions, along with detailed protocols for its handling and analysis.
Signaling Pathway of this compound
This compound exerts its biological effects by modulating the endocannabinoid system. The diagram below illustrates the signaling pathway affected by this compound.
Stability and Storage Data
Currently, detailed quantitative stability data for this compound in various solvents and under different temperature conditions are not extensively available in the public domain. The following recommendations are based on manufacturer guidelines and general best practices for similar compounds.
Table 1: Recommended Storage Conditions for this compound Solutions
| Solution Type | Solvent | Storage Temperature | Recommended Duration | Notes |
| Stock Solution | DMSO | -20°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| In Vivo Working Solution | 20% SBE-β-CD in Saline | Room Temperature | Prepare fresh on the day of use | If continuous dosing exceeds half a month, this formulation should be used with caution. |
| In Vivo Working Solution | Corn Oil | Room Temperature | Prepare fresh on the day of use | Mix evenly before administration. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the preparation of stock and working solutions for in vitro and in vivo experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
20% (w/v) Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline
-
Corn oil
-
Sterile, amber vials
-
Vortex mixer
-
Sonicator (optional)
Procedure for Stock Solution (e.g., 25 mg/mL in DMSO):
-
Accurately weigh the desired amount of this compound powder in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes in amber vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 1 year.
Procedure for In Vivo Working Solution (e.g., 2.5 mg/mL in 20% SBE-β-CD):
-
For a 1 mL working solution, take 100 µL of the 25 mg/mL DMSO stock solution.
-
Add it to 900 µL of 20% SBE-β-CD in saline.
-
Vortex thoroughly to ensure a clear, homogeneous solution.
-
Prepare this working solution fresh on the day of the experiment.
Protocol 2: General Protocol for Assessing the Stability of this compound in Solution
This protocol provides a framework for a stability study of this compound. Specific parameters should be optimized based on the available analytical instrumentation.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting LY2183240 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting off-target effects of LY2183240, a potent covalent inhibitor of Fatty Acid Amide Hydrolase (FAAH) and other serine hydrolases.[1][2] The following resources are designed to help users identify and mitigate issues arising from the compound's polypharmacology.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My cells are showing unexpected phenotypes (e.g., toxicity, altered morphology, changes in signaling pathways) at concentrations where I expect specific FAAH inhibition. What could be the cause?
A1: Unexpected cellular phenotypes are often indicative of off-target effects, a known characteristic of this compound due to its reactivity with a broad range of serine hydrolases.[1] The heterocyclic urea chemotype of this compound has been noted for its potential for excessive protein reactivity.[1]
Troubleshooting Steps:
-
Confirm On-Target Engagement: First, verify that this compound is engaging with its intended target, FAAH, in your cellular system. A Cellular Thermal Shift Assay (CETSA) is a suitable method for confirming target engagement in intact cells.
-
Dose-Response Analysis: Perform a careful dose-response curve for both your on-target effect (e.g., inhibition of FAAH activity) and the observed off-target phenotype. If the off-target effect occurs at significantly higher concentrations than those required for FAAH inhibition, it is likely due to engagement with lower-affinity off-targets.
-
Activity-Based Protein Profiling (ABPP): To identify the specific off-target enzymes, perform a competitive ABPP experiment. This technique will allow you to profile the inhibition of a wide range of serine hydrolases in your experimental system.
Q2: I am observing inconsistent results between different cell lines or tissues treated with this compound. Why is this happening?
A2: The expression levels of serine hydrolases can vary significantly between different cell types and tissues.[3] Therefore, the off-target profile of this compound, and consequently the observed phenotype, can be highly dependent on the cellular context.
Troubleshooting Steps:
-
Characterize Serine Hydrolase Expression: If possible, use proteomic methods to determine the relative abundance of FAAH and other serine hydrolases in the cell lines or tissues you are comparing.
-
Cell-Type Specific ABPP: Conduct competitive ABPP experiments in each of your cell lines to directly compare the off-target inhibition profiles of this compound.
-
Normalize to On-Target Activity: When comparing results, normalize the observed effects to the level of FAAH inhibition in each system to better distinguish on-target versus off-target-driven phenotypes.
Q3: How can I differentiate between on-target effects of FAAH inhibition and off-target effects of this compound?
A3: Differentiating on-target from off-target effects is crucial for accurate interpretation of your results. Several experimental strategies can be employed:
Troubleshooting Steps:
-
Use a Structurally Unrelated FAAH Inhibitor: Compare the phenotype induced by this compound with that of a structurally different, highly selective FAAH inhibitor (e.g., URB597 or PF-3845).[4] If the phenotype is only observed with this compound, it is likely an off-target effect.
-
Genetic Knockdown/Knockout of FAAH: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate FAAH expression. If the phenotype observed with this compound is recapitulated by FAAH knockdown/knockout, it is likely an on-target effect.
-
Rescue Experiments: If FAAH inhibition is expected to lead to the accumulation of a specific substrate (e.g., anandamide), try to rescue the phenotype by manipulating the downstream signaling pathway of that substrate.
Data Presentation
While a comprehensive, publicly available dataset of IC50 values for this compound against a broad panel of serine hydrolases is not available, researchers should aim to generate such data for their specific experimental systems. The following table provides a template for presenting such data, which can be generated using competitive activity-based protein profiling.
Table 1: Hypothetical Selectivity Profile of this compound Against a Panel of Serine Hydrolases
| Target Enzyme | Enzyme Class | IC50 (nM) | Fold Selectivity vs. FAAH |
| FAAH (On-Target) | Amidase | 10 | 1 |
| ABHD6 | Lipase | 500 | 50 |
| MAGL | Lipase | >10,000 | >1,000 |
| KIAA1363 | Hydrolase | 1,200 | 120 |
| Other Hydrolase X | Hydrolase | 750 | 75 |
| Other Hydrolase Y | Hydrolase | >10,000 | >1,000 |
This table is for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: Competitive Activity-Based Protein Profiling (ABPP) for Off-Target Identification
This protocol allows for the identification of serine hydrolases inhibited by this compound in a complex proteome.
Materials:
-
Cells or tissue lysate of interest
-
This compound
-
Broad-spectrum serine hydrolase activity-based probe (e.g., Fluorophosphonate-Rhodamine, FP-Rh)
-
SDS-PAGE gels and reagents
-
Fluorescence gel scanner
-
For MS-based identification: Biotinylated FP probe, streptavidin beads, trypsin, and access to LC-MS/MS instrumentation.
Methodology:
-
Proteome Preparation: Prepare cell or tissue lysates in a suitable buffer (e.g., Tris-buffered saline). Determine protein concentration.
-
Inhibitor Incubation: Aliquot the proteome and pre-incubate with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for 30 minutes at 37°C.
-
Probe Labeling: Add the FP-Rh probe (final concentration ~1 µM) to each sample and incubate for another 30 minutes at room temperature.
-
SDS-PAGE Analysis: Quench the reaction by adding SDS-PAGE loading buffer. Separate the proteins on an SDS-PAGE gel.
-
Fluorescence Scanning: Visualize the labeled serine hydrolases using a fluorescence gel scanner. A decrease in fluorescence intensity in the this compound-treated lanes compared to the vehicle control indicates inhibition of the respective hydrolase.
-
(Optional) Mass Spectrometry Identification: For identification of inhibited enzymes, use a biotinylated FP probe. After labeling, enrich the probe-labeled proteins using streptavidin beads, perform on-bead tryptic digestion, and analyze the resulting peptides by LC-MS/MS.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol confirms the binding of this compound to its target (FAAH) in intact cells.
Materials:
-
Intact cells in culture
-
This compound
-
PBS and lysis buffer
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Western blot reagents and anti-FAAH antibody
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration or vehicle for 1 hour.
-
Heating: Aliquot the cell suspension into PCR tubes or a 96-well plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling to 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifugation: Pellet the precipitated proteins by centrifugation at high speed.
-
Western Blotting: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble FAAH at each temperature by Western blotting using an anti-FAAH antibody.
-
Data Analysis: A shift in the melting curve of FAAH to a higher temperature in the presence of this compound indicates target engagement.
Mandatory Visualizations
Caption: On-target vs. off-target effects of this compound.
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: Experimental workflow for competitive ABPP.
References
- 1. The putative endocannabinoid transport blocker this compound is a potent inhibitor of FAAH and several other brain serine hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A chemical proteomic atlas of brain serine hydrolases identifies cell type-specific pathways regulating neuroinflammation | eLife [elifesciences.org]
- 4. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
minimizing non-specific binding of LY2183240
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and minimizing non-specific binding and off-target effects associated with LY2183240.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor.[1] While initially investigated as a blocker of endocannabinoid transport, it is now understood to be a potent, covalent inhibitor of Fatty Acid Amide Hydrolase (FAAH).[2][3] Its mechanism involves the carbamylation of the serine nucleophile within the FAAH enzyme, leading to its inactivation.[2] This inhibition of FAAH, the primary enzyme for anandamide degradation, results in increased levels of anandamide, an endogenous cannabinoid.[4][5]
Q2: What does "non-specific binding" mean for this compound?
The term can have two distinct meanings in the context of experiments with this compound:
-
Off-Target Biological Activity: this compound exhibits "proteome-wide target promiscuity," meaning it can inhibit several other serine hydrolases in addition to FAAH.[2] This interaction with unintended enzymes is a form of non-specific or off-target binding that can lead to unexpected biological effects, especially at higher concentrations.[2][6]
-
Experimental Assay Artifact: In binding assays, "non-specific binding" refers to the interaction of a compound with components of the assay system other than the intended target (e.g., filters, membranes, or plasticware). A high concentration of unlabeled this compound (e.g., 10 μM) is often used as a standard laboratory technique to define and subtract this experimental background noise.[4]
Q3: What are the known off-targets of this compound?
Global screens using activity-based proteomic probes have identified several serine hydrolases that are inhibited by this compound in addition to FAAH.[2] These include the uncharacterized hydrolase KIAA1363 and other enzymes such as MAG lipase and Abh6.[3] This promiscuity designates its heterocyclic urea chemotype as having potentially excessive protein reactivity for highly selective drug design.[2]
Q4: At what concentration does this compound typically show off-target effects?
This compound is a potent inhibitor of FAAH with an IC₅₀ value of approximately 12 nM.[3][6] However, at higher concentrations (ranging from 10 to 100 μM), it has been observed to increase neuronal excitability and induce cytotoxicity, effects that are distinct from its intended mechanism of FAAH inhibition.[6] Therefore, careful dose-response studies are critical to isolate the effects of FAAH inhibition from potential off-target activities.
Troubleshooting Guide
Problem: I am observing a high background signal or inconsistent results in my in-vitro binding assay.
Q: How can I reduce the high non-specific binding of this compound or my radioligand in a membrane-based assay?
A: High background can obscure your specific signal. Follow these steps to optimize your assay conditions.
-
Optimize Blocking Agents: The most common cause of high background is insufficient blocking of non-specific sites on your membrane and labware.
-
Add Bovine Serum Albumin (BSA) to your binding buffer (a final concentration of 0.3% to 1% is a good starting point).[4][7] BSA is a protein that can coat surfaces and prevent the analyte from adhering non-specifically.[7]
-
Alternatively, non-fat dry milk or casein can be used, though these should be validated for compatibility with your specific assay.[8]
-
-
Incorporate a Non-Ionic Surfactant: If non-specific binding is due to hydrophobic interactions, a mild detergent can be beneficial.
-
Add a low concentration of Tween-20 (e.g., 0.05% - 0.1%) to your binding and wash buffers. This can disrupt hydrophobic interactions without denaturing your target protein.[7]
-
-
Adjust Buffer Ionic Strength: Charge-based interactions can be a significant source of non-specific binding.
-
Increase the salt concentration in your buffer by adding NaCl. This can create a shielding effect, reducing electrostatic interactions between your compound and charged surfaces.[7]
-
-
Confirm with a Control: To properly quantify and subtract the remaining non-specific signal, always include a control group.
-
In parallel wells, pre-incubate the membranes with a high concentration of unlabeled this compound (e.g., 10 μM) before adding the radiolabeled ligand. The binding observed in these wells is defined as non-specific.[4]
-
Problem: My results from cell-based assays are unexpected or difficult to interpret.
Q: My in-vitro cellular experiments with this compound are showing results that don't align with FAAH inhibition. What is the likely cause?
A: This is often related to the concentration of this compound being used and its known off-target activity.
-
Verify Your Working Concentration: There is a significant difference between the concentration needed to inhibit FAAH and the concentrations that cause off-target effects.
-
This compound inhibits FAAH potently in the low nanomolar range (IC₅₀ ≈ 12 nM).[6]
-
However, concentrations in the 10-100 μM range have been shown to cause neuronal excitotoxicity and other effects unrelated to FAAH.[6]
-
Action: Always perform a full dose-response curve to identify the optimal concentration window for observing FAAH-specific effects without confounding off-target activity.
-
-
Consider Off-Target Inhibition: The observed phenotype may be due to the inhibition of other serine hydrolases.[2]
-
Action: If possible, use a structurally unrelated FAAH inhibitor as a control. If both compounds produce the same result, it is more likely to be an on-target effect of FAAH inhibition.
-
Action: Utilize a cell line with FAAH knocked out or knocked down (e.g., via siRNA). In these cells, any effect observed from this compound can be attributed to off-target mechanisms.
-
Quantitative Data Summary
Table 1: Key Pharmacological Parameters of this compound
| Parameter | Value | Context | Source |
| IC₅₀ vs. FAAH | ~12 nM | In vitro inhibition of Fatty Acid Amide Hydrolase. | [3][6] |
| In Vivo ED₅₀ | 1.37 ± 0.98 mg/kg | Dose for increasing anandamide levels in rat cerebellum. | [4] |
| Concentration for NSB Control | 10 μM | Used in binding assays to define non-specific binding. | [4] |
| Concentration for Off-Target Effects | 10 - 100 μM | Associated with neuronal excitotoxicity and cytotoxicity. | [6] |
Table 2: Recommended Buffer Additives for Reducing Non-Specific Binding
| Additive | Type | Working Concentration | Primary Purpose |
| BSA | Protein Blocker | 0.1% - 1% (w/v) | Coats surfaces to prevent protein/compound adhesion. |
| Tween-20 | Non-ionic Surfactant | 0.05% - 0.1% (v/v) | Reduces non-specific hydrophobic interactions. |
| NaCl | Salt | 50 mM - 200 mM | Shields electrostatic charges to reduce ionic interactions. |
Experimental Protocols
Protocol 1: General Method for Minimizing NSB in a Membrane Binding Assay
This protocol provides a starting point for developing a robust binding assay with minimal background.
-
Prepare Binding Buffer: Start with a base buffer (e.g., 50 mM Tris, pH 7.4). Supplement this buffer with additives to reduce NSB. A recommended starting formulation is:
-
50 mM Tris, pH 7.4
-
150 mM NaCl
-
0.5% Fatty-Acid-Free BSA
-
0.05% Tween-20
-
-
Plate Preparation:
-
Aliquot 50 µL of binding buffer into each well of a 96-well plate.
-
For Total Binding wells, add 25 µL of binding buffer.
-
For Non-Specific Binding (NSB) wells, add 25 µL of 40 µM unlabeled this compound (to achieve a final concentration of 10 µM).
-
For Test Compound wells, add 25 µL of your serially diluted compound.
-
-
Add Membrane and Ligand:
-
Prepare a slurry of your membrane preparation (e.g., 200 µg of protein per well) in binding buffer.[4]
-
Add 100 µL of the membrane slurry to each well.
-
Add 25 µL of your radiolabeled ligand (at a concentration appropriate for its Kd) to all wells.
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C) to reach equilibrium.[4]
-
-
Harvesting and Washing:
-
Rapidly harvest the contents of the wells onto a glass fiber filter mat using a cell harvester.[4]
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris, pH 7.4) to remove unbound ligand.
-
-
Quantification:
-
Dry the filter mats and measure the retained radioactivity using a scintillation counter.
-
Specific Binding = (Total Binding cpm) - (Non-Specific Binding cpm).
-
Protocol 2: Workflow for Optimizing this compound Concentration in Cell-Based Assays
-
Determine Cytotoxicity Threshold:
-
Plate your cells of interest at a suitable density.
-
Treat cells with a wide range of this compound concentrations (e.g., 1 nM to 100 µM) for your intended experiment duration.
-
Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the highest concentration that does not cause significant cell death. This is your maximum safe concentration.
-
-
Perform Dose-Response for Target Engagement:
-
Using concentrations below the cytotoxicity threshold, treat cells with serially diluted this compound.
-
Measure a downstream biomarker of FAAH inhibition (e.g., cellular anandamide levels) or a functional endpoint.
-
Plot the response against the this compound concentration to determine the EC₅₀ for your desired on-target effect.
-
-
Select Working Concentration:
-
Choose a concentration that is at or near the top of the efficacy curve (e.g., EC₈₀-EC₉₀) but well below the concentration that causes cytotoxicity or known off-target effects. This maximizes your chance of observing on-target phenomena.
-
-
Validate with Controls:
-
Run parallel experiments using a negative control (vehicle) and, if possible, a positive control (a different FAAH inhibitor) or a genetic control (FAAH knockout cells) to confirm the specificity of the observed effects.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The putative endocannabinoid transport blocker this compound is a potent inhibitor of FAAH and several other brain serine hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. future4200.com [future4200.com]
- 4. Identification of a high-affinity binding site involved in the transport of endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LY-2183240 enhances reward-seeking behavior with inducing neuronal excitation and early apoptosis in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nicoyalife.com [nicoyalife.com]
- 8. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
interpreting unexpected results with LY2183240
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected results during experiments with LY2183240.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant cell death and cytotoxicity in my neuronal cultures, even at seemingly low concentrations?
A: This is a documented, yet often unexpected, effect of this compound. The compound can induce neuronal cell death through a mechanism of glutamate excitotoxicity, which leads to early apoptosis.[1]
While this compound is known as an inhibitor of Fatty Acid Amide Hydrolase (FAAH), it also causes a significant increase in the extracellular concentration of glutamate.[1] This excess glutamate overstimulates receptors, leading to a cascade of events including Ca²+ overload, oxidative stress, and mitochondrial dysfunction, culminating in programmed cell death.[1] This pro-apoptotic effect likely contributes to the death of specific neuronal populations, such as GABAergic interneurons.[1]
High concentrations (e.g., 100 µM) are known to be highly cytotoxic.[1] It is crucial to determine the optimal dose for your specific cell type, as cytotoxicity can be a confounding factor in interpreting results.[1]
Data Summary: In Vitro Cytotoxicity of this compound in Primary Cortical Neurons
| Concentration | Effect | Reference |
| 6.9 µM | IC₅₀ for neuronal death | [1] |
| 10 µM | Induces early apoptosis (approx. 15%) | [1][2] |
| 50 µM | Induces early apoptosis; no significant increase over 10 µM | [1][2] |
| 100 µM | Significant reduction in cell viability; induces late apoptosis | [1][2] |
| 100 µM | ~5-fold increase in extracellular glutamate vs. control (1 hr incubation) | [1] |
Q2: My experimental results show increased neuronal excitability (e.g., higher action potential frequency), which seems counterintuitive for a cannabimimetic compound. What is the mechanism?
A: this compound has been shown to enhance the intrinsic excitability of cortical neurons by increasing the frequency of action potentials (APs).[1] This effect occurs without altering intracellular Ca²+ responses.[1] The likely cause is the compound's ability to significantly increase extracellular glutamate levels, a primary excitatory neurotransmitter.[1] This glutamate-mediated excitotoxicity is a key off-target effect that can mask or override the expected outcomes of endocannabinoid system modulation.[1]
References
Technical Support Center: Optimizing LY2183240 Concentration for Cell Culture
Welcome to the technical support center for the use of LY2183240 in cell culture experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in effectively utilizing this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, covalent inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][2] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, this compound leads to an increase in the endogenous levels of anandamide, which can then activate cannabinoid receptors (CB1 and CB2) and other cellular targets.[3][4][5]
Q2: Does this compound have any off-target effects?
A2: Yes, studies have shown that this compound can inhibit other serine hydrolases in a proteome-wide manner.[1][2] This indicates that while its primary target is FAAH, it may have other cellular effects that are independent of anandamide signaling. Researchers should consider these potential off-target effects when interpreting their results.
Q3: What is a good starting concentration range for my experiments?
A3: The optimal concentration of this compound is highly dependent on the cell type and the biological question being investigated. Based on published data, a broad range from picomolar to micromolar concentrations has been shown to be effective. For inhibiting anandamide uptake, IC50 values in the picomolar range have been reported in RBL-2H3 cells. However, for inducing cytotoxicity and apoptosis in neuronal and some cancer cell lines, concentrations in the low micromolar range (e.g., 1-10 µM) are more common. It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: How does this compound affect cell viability and apoptosis?
A4: By increasing anandamide levels, which can have anti-proliferative and pro-apoptotic effects in some cancer cells, this compound can indirectly induce cell death. Additionally, off-target effects may also contribute to its cytotoxic profile. One of the downstream effects of increased endocannabinoid signaling can be the modulation of apoptosis-related proteins, such as Survivin.[6][7][8]
Q5: What is the role of Survivin in the context of this compound treatment?
A5: Survivin is a member of the inhibitor of apoptosis protein (IAP) family and is often overexpressed in cancer cells, contributing to their resistance to apoptosis.[6][7][9] Some studies suggest that cannabinoids can downregulate Survivin expression, thereby promoting apoptosis. While direct studies linking this compound to Survivin expression are limited, it is a plausible mechanism by which this compound may induce apoptosis in cancer cells.
Troubleshooting Guides
Cell Viability (MTT/WST-1) Assay
| Issue | Possible Cause | Troubleshooting Step |
| High background signal | - Contamination of media or reagents.- Phenol red in media interfering with absorbance reading.[1] | - Use sterile technique and fresh reagents.- Use phenol red-free media for the assay or a background control without cells.[1] |
| Low signal or poor dose-response | - Sub-optimal drug concentration.- Insufficient incubation time.- Cell seeding density too low or too high. | - Perform a wider range dose-response experiment (e.g., 0.01 µM to 100 µM).- Optimize incubation time (e.g., 24, 48, 72 hours).- Optimize cell seeding density for linear growth during the assay period. |
| Inconsistent results between replicates | - Uneven cell plating.- Inaccurate pipetting of this compound or assay reagents.- Edge effects in the microplate. | - Ensure a homogenous cell suspension before plating.- Calibrate pipettes and use proper pipetting techniques.- Avoid using the outer wells of the plate or fill them with sterile media/PBS. |
Apoptosis (Annexin V/PI) Assay
| Issue | Possible Cause | Troubleshooting Step |
| High percentage of necrotic cells (Annexin V+/PI+) even at low concentrations | - this compound may be causing necrosis at the tested concentrations.- Cells were harvested too late after treatment. | - Test lower concentrations of this compound.- Perform a time-course experiment to identify the optimal time point for detecting early apoptosis (e.g., 6, 12, 24 hours). |
| No significant increase in apoptosis | - Concentration of this compound is too low.- Incubation time is too short.- The cell line is resistant to this compound-induced apoptosis. | - Increase the concentration of this compound based on cell viability data.- Increase the incubation time.- Confirm apoptosis induction with a positive control (e.g., staurosporine). Consider testing other cell lines. |
| High background of apoptotic cells in the untreated control | - Cells are unhealthy or were handled too harshly during harvesting. | - Ensure cells are in the logarithmic growth phase before treatment.- Handle cells gently during trypsinization and washing steps. |
Western Blot for Survivin
| Issue | Possible Cause | Troubleshooting Step |
| No or weak Survivin band | - Low protein loading.- Inefficient antibody binding.- Survivin expression is low in the chosen cell line. | - Increase the amount of protein loaded onto the gel (30-50 µg is a good starting point).- Optimize the primary antibody concentration and incubation time (e.g., try overnight at 4°C).[10][11]- Use a positive control cell line known to express high levels of Survivin. |
| High background or non-specific bands | - Primary or secondary antibody concentration is too high.- Insufficient blocking or washing. | - Titrate the primary and secondary antibodies to determine the optimal dilution.[12]- Increase the blocking time (e.g., 1-2 hours at room temperature) and the number/duration of wash steps.[11] |
| Inconsistent band intensities | - Uneven protein loading.- Inconsistent transfer. | - Perform a protein quantification assay (e.g., BCA) and load equal amounts of protein.- Use a loading control (e.g., GAPDH, β-actin) to normalize the data.- Ensure complete and even transfer of proteins to the membrane. |
Data Presentation
Table 1: Reported IC50 Values for this compound in Various Cell Lines
| Cell Line | Cell Type | Assay | IC50 Value | Reference |
| Primary Cortical Neurons | Mouse Neurons | Cell Viability | ~6.9 µM | [12] |
| CHP-134 | Human Neuroblastoma | MTT | Not specified, but showed considerable effect | [1] |
| KELLY | Human Neuroblastoma | MTT | Not specified, but showed considerable effect | [1] |
| U87MG | Human Glioblastoma | MTT | Not specified, but showed considerable effect | [1] |
| C6 | Rat Glioblastoma | MTT | Not specified, but showed considerable effect | [1] |
| T98G | Human Glioblastoma | MTT | Not specified, but showed considerable effect | [1] |
| RBL-2H3 | Rat Basophilic Leukemia | Anandamide Uptake | 270 ± 29.4 pM | [2] |
Experimental Protocols
Determining Optimal Concentration using MTT Cell Viability Assay
This protocol is a starting point and should be optimized for your specific cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 5,000-10,000 cells/well). Incubate overnight to allow for cell attachment.
-
Drug Preparation: Prepare a 2X stock solution of this compound in your cell culture medium. Perform serial dilutions to create a range of 2X concentrations (e.g., 200 µM, 100 µM, 50 µM, 20 µM, 10 µM, 2 µM, 0.2 µM, 0.02 µM).
-
Cell Treatment: Remove the old media from the cells and add 100 µL of the 2X this compound dilutions to the respective wells (this will result in a final 1X concentration). Include vehicle control wells (e.g., DMSO). Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Detection using Annexin V-FITC/PI Staining
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations (e.g., based on IC50 values from the MTT assay) for the optimized incubation time. Include an untreated control and a positive control for apoptosis.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour of staining.
Western Blot for Survivin Expression
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Survivin (dilution to be optimized) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Mandatory Visualizations
References
- 1. The putative endocannabinoid transport blocker this compound is a potent inhibitor of FAAH and several other brain serine hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a high-affinity binding site involved in the transport of endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]
- 5. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cancer cells survive with survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Survivin: A molecular biomarker in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Survivin and Tumorigenesis: Molecular Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emerging Importance of Survivin in Stem Cells and Cancer: the Development of New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 11. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 12. blog.addgene.org [blog.addgene.org]
addressing LY2183240 solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility challenges encountered when working with LY2183240 in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound during experimental workflows.
Problem: Precipitate Forms When Diluting a Stock Solution of this compound into Aqueous Buffer
| Potential Cause | Suggested Solution | Expected Outcome |
| Low Aqueous Solubility | 1. Lower Final Concentration: Reduce the target concentration of this compound in the final aqueous solution. 2. Increase Co-solvent Percentage: If using a stock solution in an organic solvent like DMSO, slightly increase the final percentage of the co-solvent in the aqueous buffer (e.g., from 0.1% to 0.5%). Be mindful of the tolerance of your experimental system to the co-solvent. | A clear, homogenous solution with no visible precipitate. |
| Buffer Composition | 1. pH Adjustment: Evaluate the effect of pH on this compound solubility. Since it is a weakly basic compound, solubility may increase in slightly acidic conditions. Test a range of physiologically relevant pH values. 2. Addition of Surfactants: Incorporate a non-ionic surfactant, such as Tween-20 or Triton X-100, into the aqueous buffer. A typical starting concentration is 0.01% to 0.1%.[1][2][3][4] 3. Use of Cyclodextrins: Cyclodextrins can encapsulate lipophilic molecules, increasing their aqueous solubility.[5][6][7][8][9] Consider using β-cyclodextrin or its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD). | Enhanced solubility and a stable working solution. |
| Mixing Technique | 1. Vortexing/Sonication: After diluting the stock solution into the aqueous buffer, vortex the solution vigorously or briefly sonicate it in a water bath to aid in dissolution.[10] 2. Order of Addition: Add the stock solution to the aqueous buffer while vortexing, rather than the other way around. This promotes rapid dispersion. | A clear solution is achieved and maintained. |
| Time-Dependent Precipitation | 1. Prepare Fresh Solutions: Due to potential limited stability in aqueous solutions, it is recommended to prepare working solutions of this compound immediately before use. 2. Assess Stability: If experiments run for an extended period, perform a time-course experiment to determine the window of solubility in your specific buffer. | The solution remains clear for the duration of the experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of lipophilic compounds like this compound.[11][12][13] A high-concentration stock solution (e.g., 10-50 mM) can be prepared in DMSO and stored at -20°C or -80°C.
Q2: What is the maximum percentage of DMSO that can be used in cell-based assays?
A2: The final concentration of DMSO in cell culture media should be kept as low as possible, typically below 0.5%, with 0.1% being preferable to avoid solvent-induced cellular toxicity or off-target effects.[10]
Q3: Can I heat the solution to dissolve this compound?
A3: Gentle warming (e.g., to 37°C) can be used to aid the dissolution of this compound in the initial stock solvent.[10] However, for aqueous working solutions, prolonged heating is not recommended as it may affect the stability of the compound. Brief, gentle warming can be attempted.
Q4: I am still observing precipitation even after trying the troubleshooting steps. What else can I do?
A4: If precipitation persists, consider using a formulation approach. For in vitro studies, preparing a complex with cyclodextrins can significantly enhance solubility.[5][6][7][8][9] For in vivo studies, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be explored to improve oral bioavailability.[14][15][16]
Q5: Is there a specific buffer composition that is known to work well for this compound?
A5: One published study on an anandamide uptake assay successfully used an uptake buffer containing 25 mM HEPES, 125 mM NaCl, 4.8 mM KCl, 1.2 mM KH2PO4, 1.3 mM CaCl2, 5.6 mM glucose, and 1% fatty-acid-free BSA (pH 7.4).[17] The inclusion of BSA can help to solubilize lipophilic compounds.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube for 1-2 minutes. If the compound is not fully dissolved, briefly sonicate the tube in a water bath or warm it gently at 37°C for 5-10 minutes.
-
Visual Inspection: Ensure the solution is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
-
Buffer Preparation: Prepare the desired aqueous buffer and ensure it is at the correct pH and has been filtered through a 0.22 µm filter.
-
Pre-warming: If your experimental protocol allows, gently pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C).
-
Dilution: While gently vortexing the aqueous buffer, add the calculated volume of the this compound DMSO stock solution to achieve the final desired concentration. Ensure the final DMSO concentration is within the acceptable limits for your assay.
-
Mixing: Continue to vortex for a few seconds to ensure the solution is thoroughly mixed.
-
Immediate Use: Use the freshly prepared working solution immediately to minimize the risk of precipitation.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
References
- 1. Role of Surfactant and pH in Dissolution of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of Surfactant Micellization for Enhanced Dissolution of Poorly Water-Soluble Cilostazol Using Poloxamer 407-Based Solid Dispersion via the Anti-Solvent Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Surfactants and Polymers on the Dissolution Behavior of Supersaturable Tecovirimat-4-Hydroxybenzoic Acid Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. humapub.com [humapub.com]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. emulatebio.com [emulatebio.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of a high-affinity binding site involved in the transport of endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating LY2183240-Induced Neuronal Apoptosis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the potential for LY2183240-induced neuronal apoptosis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is recognized as a potent inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide.[1][2][3] It also inhibits the reuptake of anandamide, leading to elevated levels of this neurotransmitter in the brain.[3][4][5] This dual action effectively enhances endocannabinoid signaling.
Q2: Is there evidence linking this compound to neuronal apoptosis?
Yes, recent preclinical research has demonstrated that this compound can induce early apoptosis in cortical neurons.[5][6] This effect is thought to be a consequence of glutamate excitotoxicity, which can be triggered by enhanced neuronal excitability.[6]
Q3: What concentrations of this compound have been shown to induce apoptosis?
In vitro studies have shown that concentrations of 10, 50, and 100 μM this compound can lead to a reduction in neuronal cell viability and the induction of early apoptosis.[6]
Q4: What is the proposed signaling pathway for this compound-induced neuronal apoptosis?
The proposed pathway suggests that by increasing anandamide levels, this compound enhances neuronal excitability. This can lead to excessive glutamate release and subsequent excitotoxicity. The overactivation of glutamate receptors, particularly NMDA receptors, results in a massive influx of calcium ions, which in turn activates apoptotic signaling cascades.
Troubleshooting Guides
Issue 1: Inconsistent or no apoptotic effect observed with this compound treatment.
-
Possible Cause 1: Suboptimal Drug Concentration.
-
Troubleshooting: Ensure that the concentrations of this compound used are within the effective range reported in the literature (e.g., 10-100 μM for in vitro studies).[6] Perform a dose-response curve to determine the optimal concentration for your specific neuronal cell type.
-
-
Possible Cause 2: Cell Type Specificity.
-
Possible Cause 3: Insufficient Treatment Duration.
-
Troubleshooting: Apoptosis is a time-dependent process. Ensure that the treatment duration is sufficient to observe apoptotic changes. A time-course experiment is recommended to identify the optimal time point for analysis.
-
Issue 2: Difficulty in detecting early-stage apoptosis.
-
Possible Cause 1: Insensitive Detection Method.
-
Troubleshooting: Relying solely on late-stage apoptotic markers (e.g., DNA fragmentation) may miss early events. Utilize methods that detect early apoptotic changes, such as Annexin V staining for phosphatidylserine externalization or assays for caspase-3 activation.
-
-
Possible Cause 2: Asynchronous Cell Death.
-
Troubleshooting: The induction of apoptosis may not be synchronized across the entire cell population. Flow cytometry-based methods are highly recommended as they allow for the quantification of apoptotic cells at different stages on a single-cell basis.
-
Data Presentation
Table 1: Effect of this compound on Neuronal Cell Viability and Apoptosis
| This compound Concentration (μM) | Cell Viability (%) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |
| 0 (Control) | 100 | ~5 | ~2 | ~1 |
| 10 | Reduced | Increased (~15%) | Slightly Increased | Significantly Reduced |
| 50 | Further Reduced | Increased (~15%) | Increased | Significantly Reduced |
| 100 | Significantly Reduced | Increased (~15%) | Markedly Increased | Significantly Reduced |
Note: This table summarizes the trends reported in a 2024 study.[6] Actual values may vary depending on the specific experimental conditions and cell type.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate primary cortical neurons or a suitable neuronal cell line in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 μM) for 24-48 hours.
-
MTT Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
2. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Preparation: Following treatment with this compound, harvest the cells and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 μL of FITC-conjugated Annexin V and 5 μL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic/necrotic.
-
References
- 1. The putative endocannabinoid transport blocker this compound is a potent inhibitor of FAAH and several other brain serine hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. LY-2183240 [medbox.iiab.me]
- 4. Identification of a high-affinity binding site involved in the transport of endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LY-2183240 enhances reward-seeking behavior with inducing neuronal excitation and early apoptosis in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LY-2183240 enhances reward-seeking behavior with inducing neuronal excitation and early apoptosis in mouse - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding and Controlling for the Effects of LY2183240
This technical support center provides researchers, scientists, and drug development professionals with essential information for working with LY2183240. It addresses common questions and potential issues related to its mechanism of action and off-target effects, with a focus on distinguishing its activity from that of monoacylglycerol lipase (MAGL) inhibitors.
Frequently Asked Questions (FAQs)
Q1: Is this compound a selective inhibitor of MAGL?
No, this compound is not a selective inhibitor of monoacylglycerol lipase (MAGL). It is a potent covalent inhibitor of fatty acid amide hydrolase (FAAH)[1][2][3]. This compound was initially investigated as a potential endocannabinoid transporter blocker, but further research revealed its primary mechanism of action is the inhibition of FAAH, which is responsible for the degradation of the endocannabinoid anandamide[1][4].
Q2: What is the primary mechanism of action of this compound?
This compound acts as a potent, covalent inhibitor of FAAH[1][2]. It inactivates the enzyme by carbamylating its serine nucleophile[1][2]. This inhibition of FAAH leads to an increase in the levels of anandamide in the brain, which is responsible for the analgesic and anxiolytic effects observed in animal models[3][4][5][6].
Q3: Does this compound have off-target effects?
Yes, this compound is known to be a promiscuous inhibitor that affects several other serine hydrolases in addition to FAAH[1][2]. This "proteome-wide target promiscuity" means that it can interact with multiple enzymes in the serine hydrolase class, making it a challenging tool for selectively studying FAAH inhibition[1][2].
Q4: How does this compound differ from a true MAGL inhibitor?
MAGL inhibitors are compounds designed to specifically block the activity of MAGL, the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG)[7][8]. By inhibiting MAGL, these compounds increase the levels of 2-AG[7][8]. In contrast, this compound primarily inhibits FAAH, leading to elevated anandamide levels[1][4]. While both FAAH and MAGL are key enzymes in the endocannabinoid system, they regulate different endocannabinoids.
Troubleshooting Guide
Issue: Observing unexpected phenotypes or cellular responses after treatment with this compound.
-
Possible Cause: The observed effects may be due to the inhibition of off-target serine hydrolases, not just FAAH. This compound's lack of specificity can lead to a broad range of cellular changes unrelated to anandamide signaling[1][2].
-
Troubleshooting Steps:
-
Validate Target Engagement: Confirm FAAH inhibition in your experimental system using a specific FAAH activity assay.
-
Use a More Selective FAAH Inhibitor: As a control, use a more selective FAAH inhibitor, such as URB597, to determine if the observed phenotype is specifically due to FAAH inhibition[2][3].
-
Employ Activity-Based Protein Profiling (ABPP): Use competitive ABPP to identify the full spectrum of serine hydrolases inhibited by this compound in your specific cellular or tissue context[2]. This will provide a comprehensive view of its on- and off-target activities.
-
Rescue Experiments: If a specific off-target is suspected, consider genetic knockdown or overexpression of that target to see if it recapitulates or rescues the phenotype.
-
Issue: Difficulty replicating literature findings on the effects of this compound.
-
Possible Cause: Discrepancies in experimental conditions, such as cell type, tissue context, or the concentration and duration of this compound treatment, can lead to different off-target engagement profiles.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure your experimental protocol, including dosage, treatment time, and vehicle controls, aligns with established studies.
-
Source and Purity of Compound: Verify the source and purity of your this compound compound, as impurities can lead to unexpected biological activity.
-
Consider the Cellular Context: The expression levels of different serine hydrolases can vary significantly between cell types and tissues. What is an off-target in one system may be a primary target in another. Perform baseline proteomic analysis to understand the serine hydrolase landscape of your model system.
-
Quantitative Data Summary
| Compound | Target | IC50 (nM) | Species/System | Reference |
| This compound | FAAH | 12.4 | Mouse Brain Membranes | [3] |
| This compound | Anandamide Uptake | 0.27 | RBL-2H3 Cells | [5] |
| MAGLi 432 | MAGL (human) | 4.2 | Human Brain Lysates | [8][9] |
| MAGLi 432 | MAGL (mouse) | 3.1 | Mouse Brain Lysates | [8][9] |
| JZL184 | MAGL (human) | 8.1 | Human Brain Lysates | [9] |
| JZL184 | MAGL (mouse) | 2.9 | Mouse Brain Lysates | [9] |
Experimental Protocols
1. FAAH Activity Assay
This protocol is a modified version of the method used to determine the inhibitory potential of compounds on FAAH activity.
-
Materials:
-
P2 plasma membrane preparations from brain tissue
-
[ethanolamine-1-³H] anandamide
-
This compound or other test compounds
-
Assay buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
Scintillation cocktail
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microcentrifuge tube, incubate the P2 plasma membrane preparation with the desired concentration of this compound or vehicle control for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding [ethanolamine-1-³H] anandamide to a final concentration of 5 nM.
-
Incubate the reaction for a defined period (e.g., 15 minutes) at 37°C.
-
Terminate the reaction by adding two volumes of chloroform/methanol (1:1, vol/vol).
-
Vortex the tubes and centrifuge to separate the aqueous and organic phases.
-
Transfer an aliquot of the aqueous phase (containing the released [³H]ethanolamine) to a scintillation vial.
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Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of FAAH inhibition for each concentration of this compound and determine the IC50 value.
-
2. Competitive Activity-Based Protein Profiling (ABPP)
This protocol provides a general workflow for identifying the serine hydrolase targets of this compound in a complex proteome.
-
Materials:
-
Brain membrane proteome
-
This compound
-
Activity-based probe (e.g., FP-rhodamine)
-
SDS-PAGE gels
-
Fluorescence gel scanner
-
-
Procedure:
-
Pre-incubate the brain membrane proteome with varying concentrations of this compound or vehicle control for a defined time (e.g., 30 minutes) at 37°C.
-
Add the activity-based probe (e.g., FP-rhodamine) to the proteome and incubate for a further specified time (e.g., 15 minutes) at room temperature. The probe will covalently label the active site of serine hydrolases that are not blocked by this compound.
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins using a fluorescence gel scanner.
-
A reduction in the fluorescence intensity of a protein band in the this compound-treated samples compared to the vehicle control indicates that this compound inhibits that specific serine hydrolase.
-
For target identification, bands of interest can be excised from the gel and analyzed by mass spectrometry.
-
Visualizations
Caption: Endocannabinoid signaling pathway.
References
- 1. The putative endocannabinoid transport blocker this compound is a potent inhibitor of FAAH and several other brain serine hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. future4200.com [future4200.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. LY-2183240 [medbox.iiab.me]
- 5. Identification of a high-affinity binding site involved in the transport of endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the novel endocannabinoid uptake inhibitor, this compound, on fear-potentiated startle and alcohol-seeking behaviors in mice selectively bred for high alcohol preference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 8. biorxiv.org [biorxiv.org]
- 9. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LY2183240 and Serine Hydrolase Interactions
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the impact of LY2183240 on serine hydrolases. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and questions that may arise during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound on its main target?
A1: this compound is a potent, covalent inhibitor of fatty acid amide hydrolase (FAAH).[1][2] It irreversibly inactivates the enzyme through carbamylation of the catalytic serine nucleophile within the active site.[1][2] This inhibition of FAAH leads to an increase in the levels of the endocannabinoid anandamide, as FAAH is the primary enzyme responsible for its degradation.[3][4]
Q2: I'm observing unexpected effects in my experiment when using this compound. Could this be due to off-target interactions?
A2: Yes, it is highly probable. While this compound is a potent FAAH inhibitor, it is known to be a promiscuous compound that interacts with numerous other serine hydrolases.[1][2] Global activity-based protein profiling (ABPP) studies have revealed that this compound inhibits several other brain serine hydrolases, some with potencies in the low nanomolar range.[2] This lack of selectivity has led to its designation as a "chemotype with potentially excessive protein reactivity for drug design".[1]
Q3: Which specific off-target serine hydrolases are known to be inhibited by this compound?
A3: In addition to FAAH, competitive ABPP studies have identified several other serine hydrolases that are inhibited by this compound. Notably, the uncharacterized hydrolase KIAA1363 is a known off-target.[2] Furthermore, multiple other serine hydrolases, particularly those in the 25-35 kDa molecular mass range, are also inhibited by this compound.[2]
Q4: How does the selectivity of this compound compare to other FAAH inhibitors?
A4: this compound has poor selectivity compared to other well-characterized FAAH inhibitors. For instance, compounds like URB597 and PF-3845 demonstrate high selectivity for FAAH with minimal off-target engagement of other serine hydrolases in brain tissue when analyzed by competitive ABPP.[2][4] In direct comparative studies, in vivo administration of this compound resulted in the inactivation of FAAH and multiple other serine hydrolases, whereas URB597 selectively inactivated FAAH.[2]
Troubleshooting Guide
Issue: Inconsistent or unexpected phenotypic results in cell-based assays or in vivo studies.
-
Possible Cause: The observed effects may not be solely due to the inhibition of FAAH. The off-target activities of this compound against other serine hydrolases could be influencing other signaling pathways.
-
Troubleshooting Steps:
-
Validate with a selective inhibitor: Repeat the experiment using a more selective FAAH inhibitor, such as URB597 or PF-3845, as a control.[2][4] If the phenotype is not replicated with the selective inhibitor, it is likely due to the off-target effects of this compound.
-
Profile off-target activity: If you have access to proteomic facilities, perform a competitive activity-based protein profiling (ABPP) experiment in your specific experimental system to identify the full range of serine hydrolases inhibited by this compound at the concentration you are using.[5][6]
-
Consult the literature for off-target functions: Research the known functions of identified off-targets (e.g., KIAA1363) to hypothesize how their inhibition might contribute to the observed phenotype.
-
Quantitative Data
The following table summarizes the known inhibitory activities of this compound against serine hydrolases.
| Target Enzyme | IC50 Value | Notes | Reference |
| Fatty Acid Amide Hydrolase (FAAH) | 12.4 nM | Potent, covalent inhibition. | [2] |
| KIAA1363 | Low nanomolar range | Identified as a significant off-target. | [2] |
| Other Brain Serine Hydrolases | Low nanomolar range | Multiple enzymes, particularly in the 25-35 kDa range, are inhibited. | [2] |
Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP) for Assessing this compound Selectivity
This protocol provides a generalized workflow for determining the selectivity of this compound against the serine hydrolase family in a complex proteome (e.g., brain tissue lysate).[2][5][6]
-
Proteome Preparation:
-
Homogenize brain tissue in a suitable buffer (e.g., Tris-HCl) without detergents to prepare a membrane fraction.
-
Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Inhibitor Incubation (Competitive Labeling):
-
Aliquot the proteome into separate microcentrifuge tubes.
-
Pre-incubate the proteomes with varying concentrations of this compound (e.g., ranging from 1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C). This allows this compound to bind to its targets.
-
-
Activity-Based Probe Labeling:
-
Add a broad-spectrum serine hydrolase activity-based probe, such as fluorophosphonate-rhodamine (FP-rhodamine), to each reaction tube at a fixed concentration (e.g., 1 µM).[2]
-
Incubate for a specific time (e.g., 15-30 minutes) at room temperature. The probe will covalently label the active site of serine hydrolases that have not been inhibited by this compound.
-
-
Analysis of Labeled Proteomes:
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled serine hydrolases using a fluorescence gel scanner. A decrease in the fluorescence intensity of a protein band in the this compound-treated lanes compared to the vehicle control indicates that the compound inhibits that specific hydrolase.
-
-
Identification of Off-Targets (ABPP-MudPIT):
-
For a more in-depth, unbiased identification of targets, an advanced functional proteomic platform termed ABPP-multidimensional protein identification technology (ABPP-MudPIT) can be used.[2] This involves affinity purification of probe-labeled proteins followed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the proteins that show reduced probe labeling in the presence of this compound.[7]
-
Visualizations
Caption: Intended effect of this compound on FAAH and anandamide signaling.
Caption: Workflow for competitive activity-based protein profiling (ABPP).
References
- 1. The putative endocannabinoid transport blocker this compound is a potent inhibitor of FAAH and several other brain serine hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. future4200.com [future4200.com]
- 3. Identification of a high-affinity binding site involved in the transport of endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selectivity of Inhibitors of Endocannabinoid Biosynthesis Evaluated by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Specificity in LY2183240 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LY2183240. The information provided aims to address specific issues that may arise during experiments, with a focus on ensuring experimental specificity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound was initially identified as a potent inhibitor of the putative endocannabinoid transporter. However, further research has demonstrated that it is a potent, covalent inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide.[1][2] this compound inactivates FAAH by carbamylation of the enzyme's serine nucleophile.[2] This inhibition of FAAH leads to an increase in endogenous anandamide levels, which in turn enhances the activation of cannabinoid receptors (primarily CB1) and produces various physiological effects.
Q2: Is this compound a specific inhibitor of FAAH?
A2: No, this compound is not a specific inhibitor of FAAH. Global screens using activity-based protein profiling (ABPP) have revealed that this compound exhibits proteome-wide target promiscuity, inhibiting several other serine hydrolases with potencies in the low nanomolar range.[1][2] This lack of specificity is a critical consideration in experimental design and data interpretation.
Q3: What are the known off-targets of this compound?
A3: Besides FAAH, this compound has been shown to inhibit other serine hydrolases, including monoacylglycerol lipase (MAGL), which is involved in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), and uncharacterized hydrolases such as Abh6.[1] The inhibition of these off-targets can lead to complex pharmacological effects that are not solely attributable to the enhancement of anandamide signaling.
Q4: What are the potential consequences of off-target inhibition by this compound?
A4: The inhibition of off-target serine hydrolases can lead to a variety of cellular and physiological effects that may confound experimental results. For example, inhibition of MAGL can lead to an accumulation of 2-AG, another important endocannabinoid, which can also activate cannabinoid receptors. Therefore, it is crucial to consider the potential contribution of off-target effects when interpreting data from experiments using this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected or inconsistent results | Off-target effects of this compound. | 1. Confirm target engagement: Use a selective FAAH inhibitor (e.g., URB597) as a control to distinguish FAAH-specific effects from off-target effects. 2. Profile off-target activity: Perform activity-based protein profiling (ABPP) to identify other serine hydrolases inhibited by this compound in your experimental system. 3. Use lower concentrations: Titrate this compound to the lowest effective concentration to minimize off-target inhibition. |
| Difficulty replicating published findings | Differences in experimental conditions (e.g., cell line, tissue type, incubation time). | 1. Standardize protocols: Carefully follow established and detailed protocols. 2. Characterize your system: Determine the expression levels of FAAH and potential off-target enzymes in your specific experimental model. |
| Observed effects do not correlate with anandamide levels | Involvement of other signaling pathways due to off-target inhibition. | 1. Investigate alternative pathways: Consider the potential roles of other lipid signaling molecules that may be affected by the off-target hydrolases. 2. Use receptor antagonists: Employ specific cannabinoid receptor antagonists (e.g., rimonabant for CB1) to confirm the involvement of the endocannabinoid system. |
Quantitative Data
Table 1: Inhibitory Potency of this compound Against Selected Serine Hydrolases
| Target Enzyme | IC50 (nM) | Reference |
| Fatty Acid Amide Hydrolase (FAAH) | 13 | [1] |
| Monoacylglycerol Lipase (MAGL) | Low nanomolar range | [1] |
| Alpha/beta-Hydrolase domain containing 6 (Abh6) | Low nanomolar range | [1] |
Note: "Low nanomolar range" indicates that while specific IC50 values were not provided in the reference, the inhibition was significant at these concentrations.
Experimental Protocols
FAAH Activity Assay (Fluorometric Method)
This protocol is adapted from commercially available kits and can be used to determine the inhibitory effect of this compound on FAAH activity.
Materials:
-
96-well white, flat-bottom microplate
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0)
-
FAAH enzyme source (e.g., rat brain homogenate, cell lysate)
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FAAH substrate (e.g., AMC-arachidonoyl amide)
-
This compound
-
Positive control inhibitor (e.g., URB597)
-
Fluorescence microplate reader (Excitation/Emission = 360/465 nm)
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of this compound and the positive control in FAAH Assay Buffer.
-
Prepare the FAAH substrate solution in FAAH Assay Buffer according to the manufacturer's instructions.
-
-
Assay Plate Setup:
-
Add 50 µL of FAAH Assay Buffer to all wells.
-
Add 10 µL of the diluted this compound, positive control, or vehicle (for control wells) to the appropriate wells.
-
Add 20 µL of the FAAH enzyme source to all wells except the "no enzyme" control wells.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add 20 µL of the FAAH substrate solution to all wells.
-
-
Measurement:
-
Immediately begin reading the fluorescence in kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in fluorescence per minute) for each well.
-
Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.
-
Activity-Based Protein Profiling (ABPP) for Off-Target Identification
This protocol provides a general workflow for identifying the off-targets of this compound using a competitive ABPP approach.
Materials:
-
Cell or tissue lysate
-
This compound
-
Broad-spectrum serine hydrolase activity-based probe (e.g., FP-rhodamine or FP-biotin)
-
SDS-PAGE gels
-
Fluorescence gel scanner or streptavidin-HRP for western blotting
-
Mass spectrometer for protein identification (for biotinylated probes)
Procedure:
-
Proteome Preparation:
-
Prepare a soluble proteome fraction from your cells or tissue of interest.
-
-
Inhibitor Treatment:
-
Incubate aliquots of the proteome with varying concentrations of this compound (or vehicle control) for a defined period (e.g., 30 minutes at 37°C).
-
-
Probe Labeling:
-
Add the activity-based probe (e.g., FP-rhodamine) to each sample and incubate for a specific time to label the active serine hydrolases.
-
-
Gel-Based Analysis:
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled enzymes using a fluorescence gel scanner. A decrease in fluorescence intensity for a particular band in the this compound-treated lanes compared to the control indicates inhibition.
-
-
Identification of Off-Targets (with biotinylated probe):
-
If using a biotinylated probe, the labeled proteins can be enriched using streptavidin beads.
-
The enriched proteins are then digested, and the resulting peptides are analyzed by mass spectrometry to identify the specific serine hydrolases that are inhibited by this compound.
-
Visualizations
Caption: Anandamide signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
long-term stability of LY2183240 in DMSO
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of LY2183240 in Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions, troubleshooting guidance, experimental protocols, and visual diagrams to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the recommended storage conditions for this compound in DMSO?
A: For optimal long-term stability, stock solutions of this compound in DMSO should be aliquoted into single-use volumes to minimize freeze-thaw cycles.[1] It is recommended to store these aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to 6 months or longer).[1] A product information sheet for a structural isomer of this compound suggests stability for at least four years when stored as a crystalline solid at -20°C.[2]
Q2: My this compound in DMSO solution appears cloudy or has precipitates after thawing. What should I do?
A: Cloudiness or precipitation upon thawing can indicate that the compound has come out of solution. This can be due to the concentration of the stock solution, the quality of the DMSO, or improper storage. Before use, ensure the solution is completely clear. You can try to redissolve the compound by gently warming the vial to room temperature and vortexing. If the precipitate does not dissolve, the concentration of your stock solution may be inaccurate, and it is recommended to prepare a fresh stock.
Q3: How many times can I freeze and thaw my this compound DMSO stock solution?
A: It is best practice to avoid repeated freeze-thaw cycles.[1] While some studies on general compound libraries in DMSO have shown no significant loss after up to 11 cycles when handled properly, it is still advisable to aliquot your stock solution into single-use vials to maintain the integrity of the compound.[3][4] Each freeze-thaw cycle increases the risk of water absorption into the DMSO, which can lead to compound degradation.[5]
Q4: I left my this compound DMSO stock at room temperature for an extended period. Is it still usable?
A: Prolonged storage at room temperature is not recommended. Studies have shown that the probability of compound degradation in DMSO increases over time at ambient temperatures.[6] For critical experiments, it is advisable to use a freshly prepared stock or one that has been stored under recommended conditions.
Q5: What are the signs of this compound degradation in my DMSO stock?
A: Visual signs of degradation are not always apparent. The most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the appearance of new peaks or a decrease in the area of the parent compound peak. A change in the color of the solution could also indicate degradation, although this is less common.
Q6: Does the water content in DMSO affect the stability of this compound?
A: Yes, the water content in DMSO can significantly impact the stability of dissolved compounds. DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[5][7][8] This absorbed water can promote the hydrolysis of susceptible compounds.[4][5] It is crucial to use anhydrous DMSO and to keep stock solution vials tightly sealed to minimize water absorption.
Quantitative Data Summary
The following tables summarize stability data for small molecules, including this compound, in DMSO under various storage conditions.
Table 1: General Stability of this compound
| Form | Storage Temperature | Duration | Stability | Source |
| Crystalline Solid (Isomer) | -20°C | ≥ 4 years | Stable | [2] |
| In DMSO | -20°C | Up to 1 month | Generally Stable | [1] |
| In DMSO | -80°C | Up to 6 months | Generally Stable | [1] |
Table 2: Factors Affecting Compound Stability in DMSO
| Factor | Observation | Recommendation | Source |
| Water Content | A significant contributor to compound degradation. | Use anhydrous DMSO and seal vials tightly. | [4][5] |
| Freeze-Thaw Cycles | Minimal degradation observed up to 11 cycles with proper handling. | Aliquot into single-use vials to minimize cycles. | [1][3] |
| Room Temperature Storage | Increased probability of degradation over time. | Avoid prolonged storage at room temperature. | [6] |
| Oxygen | Less impactful on compound loss compared to water. | While less critical, purging with inert gas can be a precaution. | [3][4] |
Experimental Protocols
Protocol: Assessing the Long-Term Stability of this compound in DMSO
This protocol outlines a general method for determining the stability of this compound in a DMSO stock solution over time.
1. Materials:
- This compound powder
- Anhydrous, high-purity DMSO
- HPLC or LC-MS system
- Appropriate analytical column (e.g., C18)
- Mobile phases (e.g., acetonitrile, water with formic acid or ammonium acetate)
- Vortex mixer
- Precision balance
- Calibrated pipettes
- Multiple small, sealable vials (e.g., amber glass or polypropylene)
2. Procedure:
- Stock Solution Preparation:
- Accurately weigh a sufficient amount of this compound powder.
- Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.
- Ensure complete dissolution by vortexing. This will be your "Time 0" sample.
- Initial Analysis (Time 0):
- Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC or LC-MS analysis.
- Analyze the sample to obtain the initial purity profile and peak area of this compound. This will serve as your baseline.
- Aliquoting and Storage:
- Dispense the remaining stock solution into multiple small vials, each containing a single-use volume.
- Tightly seal the vials.
- Divide the aliquots into different storage conditions to be tested (e.g., -20°C, -80°C, room temperature).
- Time-Point Analysis:
- At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve one aliquot from each storage condition.
- Allow the aliquot to thaw completely and reach room temperature.
- Prepare a sample for HPLC or LC-MS analysis in the same manner as the "Time 0" sample.
- Analyze the sample and compare the purity profile and peak area to the "Time 0" data.
- Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the "Time 0" sample.
- Monitor for the appearance of new peaks, which may indicate degradation products.
- A compound is often considered stable if the remaining percentage is above 90-95%.
Visualizations
Caption: Workflow for assessing the stability of a compound in DMSO.
Caption: Simplified signaling pathway for this compound action.
References
- 1. captivatebio.com [captivatebio.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
Navigating In Vitro and In Vivo Studies with LY2183240: A Guide to Mitigating Potential Neurological Side Effects
Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for working with LY2183240. Our focus is on addressing potential neurological side effects, with a specific emphasis on proactive strategies to mitigate risks of neuronal excitotoxicity, which may be a primary contributor to motor-related observational concerns during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and covalent inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[1][2] By inhibiting FAAH, this compound increases the endogenous levels of anandamide, thereby enhancing signaling through cannabinoid receptors, primarily CB1 receptors in the central nervous system.[1][3] It is important to note that this compound also exhibits promiscuity, inhibiting several other brain serine hydrolases, which may contribute to its overall biological effect.[1][2]
Q2: Does this compound cause motor impairment?
A2: Current published data from rodent studies have not demonstrated overt motor impairment. Specifically, studies have shown that administration of this compound in rats does not cause performance deficits in the rotorod model, a standard test for motor coordination.[4] Another study also reported that this compound did not alter locomotor activity in mice.[5] However, it is crucial to consider the nuances of your specific experimental model, as factors such as species, dose, and duration of treatment could potentially influence motor-related outcomes. A recent study using 3D motion capture did show that elevating anandamide levels with a different FAAH inhibitor (PF3845) suppressed locomotor activity.[6]
Q3: What are the primary documented neurological side effects of this compound?
A3: A recent in vitro and ex vivo study has highlighted that this compound can induce neuronal hyperexcitability in mouse cortical and hippocampal neurons.[1] This study suggests that prolonged exposure or high concentrations of this compound can lead to an increase in extracellular glutamate, resulting in glutamate excitotoxicity and subsequent neuronal apoptosis (programmed cell death).[1]
Q4: How can neuronal excitotoxicity lead to motor-related observations?
A4: While direct motor impairment hasn't been a reported systemic side effect, excitotoxicity can lead to neuronal damage and death in brain regions critical for motor control, such as the basal ganglia.[3][7] Drug-induced movement disorders are often linked to disruptions in these dopaminergic pathways.[3][8][9] Therefore, it is plausible that significant excitotoxicity could, in specific experimental contexts, manifest as subtle or overt motor deficits.
Troubleshooting Guide: Mitigating Neurological Side Effects
This guide provides actionable steps to minimize the risk of neuronal excitotoxicity and other potential adverse effects during your experiments with this compound.
| Issue/Observation | Potential Cause | Troubleshooting Steps & Recommendations |
| Unexpected neuronal cell death in vitro. | High concentration of this compound leading to excitotoxicity. | 1. Dose-Response Curve: Perform a thorough dose-response analysis to determine the minimal effective concentration for your desired enzymatic inhibition. 2. Time-Course Experiment: Limit the duration of exposure to this compound to the shortest time necessary to achieve the desired biological effect. 3. Co-administration of Neuroprotective Agents: Consider the use of NMDA receptor antagonists (e.g., AP5) or other anti-excitotoxic agents in your culture medium to counteract glutamate-mediated toxicity. |
| Subtle motor deficits or altered locomotor activity in vivo. | Potential downstream effect of excitotoxicity in motor circuits; high dosage. | 1. Dose Optimization: Titrate the in vivo dose of this compound to the lowest effective dose. One study noted no motor effects at a 30 mg/kg dose in rats.[4] 2. Behavioral Monitoring: Implement sensitive motor behavior assessments beyond basic locomotor activity, such as gait analysis or beam walking tests, to detect subtle changes.[10] 3. Post-mortem Analysis: Conduct histological analysis of key motor-related brain regions (e.g., striatum, substantia nigra) to assess for signs of neuronal stress or damage. |
| Variability in experimental results. | Off-target effects of this compound on other serine hydrolases. | 1. Use of More Selective FAAH Inhibitors: For target validation studies, consider comparing the effects of this compound with more selective FAAH inhibitors (e.g., URB597, PF-3845) to delineate FAAH-specific effects from off-target effects.[6][10] 2. Control for Anandamide-Independent Effects: Design experiments to differentiate between effects mediated by increased anandamide and other potential mechanisms of this compound. |
Experimental Protocols & Methodologies
Protocol 1: In Vitro Assessment of this compound-Induced Neurotoxicity
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Cell Culture: Plate primary cortical or hippocampal neurons at a suitable density.
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Treatment: After allowing the neurons to mature, treat with a range of this compound concentrations (e.g., 1 µM to 100 µM) for varying durations (e.g., 6, 12, 24, 48 hours).
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Viability Assay: Assess cell viability using a standard method such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.
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Apoptosis Assay: To specifically measure apoptosis, use flow cytometry with Annexin V and Propidium Iodide (PI) staining.[1]
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Glutamate Measurement: Measure extracellular glutamate concentrations in the culture supernatant using a commercially available glutamate assay kit.
Protocol 2: In Vivo Evaluation of Motor Function
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Animal Model: Utilize adult male Sprague-Dawley rats or C57BL/6 mice.
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Drug Administration: Administer this compound via intraperitoneal (i.p.) injection at a range of doses (e.g., 3, 10, 30 mg/kg).
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Rotarod Test:
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Acclimatize animals to the rotarod apparatus for 2-3 days prior to testing.
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On the test day, administer this compound or vehicle.
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At specified time points post-injection (e.g., 30, 60, 90 minutes), place the animal on the rotating rod with an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).
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Record the latency to fall.
-
-
Open Field Test:
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Place the animal in the center of an open field arena.
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Record activity for a set duration (e.g., 15-30 minutes) using an automated tracking system.
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Analyze for total distance traveled, velocity, and time spent in the center versus the periphery.
-
Visualizations
Caption: Mechanism of this compound action via FAAH inhibition.
Caption: Hypothesized pathway from this compound to potential motor effects.
Caption: Troubleshooting workflow for mitigating this compound side effects.
References
- 1. LY-2183240 enhances reward-seeking behavior with inducing neuronal excitation and early apoptosis in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The putative endocannabinoid transport blocker this compound is a potent inhibitor of FAAH and several other brain serine hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug-Induced Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a high-affinity binding site involved in the transport of endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the novel endocannabinoid uptake inhibitor, this compound, on fear-potentiated startle and alcohol-seeking behaviors in mice selectively bred for high alcohol preference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. psychiatrist.com [psychiatrist.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of inhibition of fatty acid amide hydrolase on MPTP-induced dopaminergic neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the FAAH Inhibitors: LY2183240 versus URB597
For researchers and drug development professionals investigating the endocannabinoid system, the selection of appropriate pharmacological tools is paramount. This guide provides a detailed comparison of two widely studied inhibitors of Fatty Acid Amide Hydrolase (FAAH), LY2183240 and URB597, with a focus on their selectivity. FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide, and its inhibition is a key strategy for enhancing endocannabinoid signaling.
Potency and Selectivity Profile
Both this compound and URB597 are potent inhibitors of FAAH. However, their selectivity profiles differ significantly, a critical consideration for interpreting experimental results and for therapeutic development. URB597 is recognized for its high selectivity for FAAH, particularly within the central nervous system. In contrast, this compound, while a potent FAAH inhibitor, exhibits a more promiscuous profile, inhibiting multiple other serine hydrolases.
Table 1: Comparison of FAAH Inhibition by this compound and URB597
| Compound | Target | IC50 (FAAH) | Species/Tissue Source | Key Selectivity Notes |
| This compound | FAAH, Anandamide Reuptake | 12.4 nM | Mouse Brain Membranes | Exhibits relatively poor selectivity; inhibits several other brain serine hydrolases. |
| URB597 | FAAH | 5 nM | Rat Brain Membranes | Highly potent and selective for FAAH in the brain.[1] |
| 3 nM | Human Liver Microsomes | Does not significantly interact with a broad panel of other receptors and enzymes.[1] |
Table 2: Off-Target Activity of this compound and URB597
| Compound | Known Off-Targets | Tissue Specificity of Off-Targeting |
| This compound | Multiple serine hydrolases (e.g., KIAA1363) | Brain |
| URB597 | Carboxylesterases | Peripheral tissues (e.g., liver) |
Signaling Pathway of FAAH in Anandamide Degradation
FAAH plays a crucial role in terminating the signaling of anandamide, a key endocannabinoid. Anandamide is synthesized on demand from membrane lipid precursors in postsynaptic neurons and acts as a retrograde messenger, binding to and activating presynaptic cannabinoid receptors (CB1). This activation leads to a reduction in neurotransmitter release. The action of anandamide is terminated by its transport into the postsynaptic neuron, where it is hydrolyzed by FAAH into arachidonic acid and ethanolamine.
References
A Comparative Analysis of LY2183240 and AM404 as Anandamide Uptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two widely studied compounds, LY2183240 and AM404, both initially characterized as inhibitors of anandamide (AEA) uptake. While both compounds effectively increase synaptic concentrations of anandamide, their mechanisms of action, potency, and selectivity profiles exhibit significant differences. This comparison aims to equip researchers with the necessary data to make informed decisions when selecting a compound for their specific experimental needs.
Core Mechanisms of Action: A Tale of Two Compounds
Anandamide, an endogenous cannabinoid neurotransmitter, plays a crucial role in various physiological processes, including pain, mood, and appetite. Its signaling is terminated by cellular uptake and subsequent enzymatic degradation by fatty acid amide hydrolase (FAAH)[1][2]. Inhibiting either of these processes can potentiate and prolong anandamide's effects.
This compound was first identified as a highly potent inhibitor of anandamide uptake[3][4]. However, subsequent research revealed that its primary mechanism of action is the potent and covalent inhibition of FAAH[1][5]. It is now understood that the observed reduction in anandamide uptake is likely a direct consequence of FAAH inhibition, which eliminates the intracellular concentration gradient that drives anandamide into the cell[1][5]. Further studies have also highlighted a lack of selectivity, with this compound inhibiting several other serine hydrolases[1][5].
AM404 , a metabolite of the common analgesic paracetamol (acetaminophen), is a more multifaceted pharmacological tool[6][7][8]. While it does inhibit anandamide uptake, it is significantly less potent than this compound in this regard[4]. Its broader pharmacological profile includes the activation of Transient Receptor Potential Vanilloid 1 (TRPV1) channels and direct agonism at cannabinoid receptors (CB1 and CB2)[6][9]. This multi-target activity contributes to its complex analgesic effects but also complicates its use as a specific tool for studying anandamide uptake.
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the key quantitative data for this compound and AM404 from various in vitro assays. These values highlight the significant differences in potency and target engagement between the two compounds.
| Parameter | This compound | AM404 | Reference |
| Anandamide Uptake Inhibition (IC50) | 270 pM (in a cellular assay) | ~1-5 µM | [4][10] |
| FAAH Inhibition (IC50) | 12.4 nM | > 30 µM | [5][10] |
| FAAH Inhibition (Ki) | Not explicitly found, but potent covalent inhibitor | Not a potent inhibitor | [1][5] |
| TRPV1 Activation (EC50) | Not a primary target | > 1 µM | [9] |
| CB1 Receptor Binding (EC50) | Not a primary target | ~2 µM (low affinity) | [11] |
Experimental Methodologies
For researchers looking to replicate or build upon existing findings, detailed experimental protocols are crucial. Below are generalized protocols for the key assays used to characterize these inhibitors.
Anandamide Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled anandamide into cells.
Principle: Cells are incubated with radiolabeled anandamide in the presence and absence of the test compound. The amount of radioactivity accumulated within the cells is then quantified. A reduction in radioactivity in the presence of the test compound indicates inhibition of uptake.
Protocol Outline:
-
Cell Culture: Plate cells (e.g., C6 glioma cells, U937 monocytes, or primary neurons) in a suitable multi-well plate and grow to a confluent monolayer.
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Pre-incubation: Wash the cells with a pre-warmed buffer (e.g., PBS or HBSS). Pre-incubate the cells with the test compound (this compound or AM404) at various concentrations for a specified time (e.g., 15-30 minutes) at 37°C.
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Initiation of Uptake: Add radiolabeled anandamide (e.g., [3H]anandamide or [14C]anandamide) to each well and incubate for a short period (e.g., 1-5 minutes) at 37°C.
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Termination of Uptake: Rapidly wash the cells with ice-cold buffer to stop the uptake process and remove extracellular radiolabeled anandamide.
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Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer. Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
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Data Analysis: Calculate the percentage of inhibition of anandamide uptake for each concentration of the test compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This assay determines the potency of a compound in inhibiting the enzymatic activity of FAAH.
Principle: The assay measures the hydrolysis of a substrate by FAAH, which can be monitored by detecting one of the reaction products. Inhibition of this reaction by a test compound indicates FAAH inhibition.
Protocol Outline (using a fluorometric substrate):
-
Enzyme and Substrate Preparation: Prepare a solution of purified FAAH enzyme (from recombinant sources or tissue homogenates) and a fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide).
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Reaction Setup: In a multi-well plate, add the FAAH enzyme solution to a buffer (e.g., Tris-HCl).
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Inhibitor Incubation: Add the test compound (this compound or AM404) at various concentrations to the wells containing the enzyme and pre-incubate for a defined period at a controlled temperature (e.g., 37°C).
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Initiation of Reaction: Add the fluorogenic substrate to each well to start the enzymatic reaction.
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Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the fluorophore released upon substrate cleavage.
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Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Determine the percentage of FAAH inhibition compared to the vehicle control and calculate the IC50 or Ki value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the anandamide signaling pathway and a typical experimental workflow for inhibitor screening.
Conclusion and Recommendations
The choice between this compound and AM404 as an anandamide uptake inhibitor should be guided by the specific research question.
This compound is a highly potent tool for studying the effects of FAAH inhibition . Its use as a selective anandamide uptake inhibitor is not recommended due to the compelling evidence that its primary target is FAAH. Researchers using this compound should be mindful of its off-target effects on other serine hydrolases.
AM404 is a valuable pharmacological agent for exploring the broader endocannabinoid and vanilloid systems. Its multi-target nature makes it unsuitable for studies requiring the specific inhibition of anandamide uptake. However, it is a relevant tool for investigating the analgesic mechanisms of paracetamol and the complex interplay between the endocannabinoid and TRPV1 signaling pathways.
References
- 1. anandamide degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. Anandamide receptor signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Activation of the capsaicin-receptor TRPV1 by the acetaminophen metabolite N-arachidonoylaminophenol results in cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AM404 | TargetMol [targetmol.com]
- 11. pnas.org [pnas.org]
A Comparative Analysis of LY2183240 and Direct CB1 Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological profiles of the indirect cannabinoid agonist LY2183240 and direct-acting cannabinoid 1 (CB1) receptor agonists. This analysis is supported by experimental data to inform preclinical research and therapeutic development.
This compound represents an indirect approach to modulating the endocannabinoid system, primarily by inhibiting the fatty acid amide hydrolase (FAAH), the principal enzyme responsible for the degradation of the endogenous cannabinoid anandamide. This action leads to an accumulation of anandamide, which then acts on CB1 receptors. In contrast, direct CB1 agonists, such as Δ⁹-tetrahydrocannabinol (THC) and synthetic cannabinoids like WIN 55,212-2 and CP 55,940, bind to and activate CB1 receptors directly. This fundamental difference in their mechanism of action results in distinct pharmacological effects and therapeutic windows.
Mechanism of Action: Indirect vs. Direct CB1 Receptor Activation
This compound is a potent inhibitor of FAAH, with an IC50 of 12 nM.[1] It can also block the endocannabinoid transporter, further increasing the extracellular concentration of anandamide.[1] By elevating endogenous anandamide levels, this compound enhances the physiological, on-demand signaling of this endocannabinoid.
Direct CB1 agonists, on the other hand, bypass the endogenous synthesis and release mechanisms, leading to a more widespread and sustained activation of CB1 receptors. This non-physiological activation is associated with the classic cannabinoid tetrad of effects in rodents: hypolocomotion, catalepsy, analgesia, and hypothermia, as well as the psychoactive effects observed in humans.
Quantitative Comparison of Pharmacological Parameters
The following tables summarize key quantitative data for this compound and representative direct CB1 agonists.
Table 1: In Vitro Binding Affinities and Potencies
| Compound | Target | Assay Type | Species | Ki (nM) | EC50/IC50 (nM) | Reference |
| This compound | FAAH | Inhibition | Rat | - | 12 | [1] |
| Anandamide | CB1 Receptor | Binding | Rat | 61 | - | [2] |
| CP 55,940 | CB1 Receptor | Binding | Rat | - | - | [3][4] |
| cAMP Assay | Rat | - | 2.84 | [3] | ||
| WIN 55,212-2 | CB1 Receptor | Binding | Rat | - | - | [5] |
| THC | CB1 Receptor | Binding | - | 40 | 4.79 | [6] |
Table 2: In Vivo Efficacy in Preclinical Models
| Compound | Model | Species | Endpoint | ED50 (mg/kg) | Reference |
| This compound | Formalin Test (Phase 2) | Rat | Analgesia | 0.78 | [7][8] |
| CP 55,940 | Not Specified | Mouse | Not Specified | 0.014 - 0.03 | [3] |
Experimental Protocols
Formalin Test for Analgesia in Mice
The formalin test is a widely used model of persistent pain.
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Habituation: Mice are individually placed in an observation chamber for at least 30 minutes to acclimate to the environment.
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Drug Administration: The test compound (e.g., this compound) or vehicle is administered intraperitoneally (i.p.) at a predetermined time before the formalin injection.
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Formalin Injection: A dilute solution of formalin (typically 1-5% in saline, 20 µL) is injected subcutaneously into the plantar surface of one hind paw.
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Observation: The animal is immediately returned to the observation chamber. The amount of time the animal spends licking, biting, or flinching the injected paw is recorded.
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Phases of Response: The observation period is typically divided into two phases: Phase 1 (0-5 minutes post-injection), representing acute nociceptive pain, and Phase 2 (15-40 minutes post-injection), reflecting inflammatory pain.
-
Data Analysis: The total time spent exhibiting pain behaviors in each phase is calculated and compared between drug-treated and vehicle-treated groups.
Catalepsy Test (Bar Test) in Mice
This test is used to assess the cataleptic effects often associated with direct CB1 agonists.
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Apparatus: A horizontal bar (approximately 0.5 cm in diameter) is elevated about 4.5 cm above a flat surface.
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Drug Administration: The test compound or vehicle is administered to the mice.
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Testing: At various time points after drug administration, the mouse's forepaws are gently placed on the bar.
-
Measurement: The latency for the mouse to remove both forepaws from the bar is recorded. A cut-off time (e.g., 180 seconds) is typically used.
-
Data Analysis: The mean latency to descend is compared between different treatment groups.
GTPγS Binding Assay for CB1 Receptor Activation
This in vitro assay measures the functional activation of G protein-coupled receptors like CB1.
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Membrane Preparation: Cell membranes expressing the CB1 receptor are prepared from cultured cells or brain tissue.
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Incubation: The membranes are incubated with the test compound (agonist), GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Agonist Stimulation: Agonist binding to the CB1 receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G protein.
-
Separation and Scintillation Counting: The membrane-bound [³⁵S]GTPγS is separated from the unbound nucleotide, and the amount of radioactivity is quantified using a scintillation counter.
-
Data Analysis: The increase in [³⁵S]GTPγS binding in the presence of the agonist is a measure of its efficacy and potency.
Signaling Pathways
The signaling pathways for direct and indirect CB1 activation differ significantly in their spatial and temporal dynamics.
Caption: Direct CB1 agonist signaling pathway.
Caption: Indirect signaling via this compound.
Comparative Performance and Therapeutic Implications
The key difference in the pharmacological profiles of this compound and direct CB1 agonists lies in the potential for a wider therapeutic window with the former. By enhancing the endogenous cannabinoid tone, FAAH inhibitors like this compound are thought to produce analgesia and other therapeutic effects with a reduced liability for the adverse effects associated with direct CB1 agonists.
Studies suggest that direct CB1 agonism plays a more significant role in mediating mesolimbic dopamine functioning compared to indirect agonism.[9] This could translate to a lower potential for abuse and other centrally mediated side effects with compounds like this compound. While direct CB1 agonists can induce rewarding effects, they can also be aversive at higher doses, a biphasic effect potentially mediated by differential engagement of CB1 and CB2 receptors.[10] The more nuanced, physiologically constrained activation of CB1 receptors by elevated anandamide levels may avoid the ceiling effects and receptor desensitization often seen with potent, direct agonists.
However, it is important to note that this compound is not entirely selective for FAAH and may inhibit other serine hydrolases, which could contribute to its overall pharmacological profile and potential off-target effects. Further research is needed to fully elucidate the comparative long-term effects and safety profiles of these two classes of compounds.
References
- 1. LY-2183240 enhances reward-seeking behavior with inducing neuronal excitation and early apoptosis in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropharmacology of the Endocannabinoid Signaling System-Molecular Mechanisms, Biological Actions and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differentiation between low- and high-efficacy CB1 receptor agonists using a drug discrimination protocol for rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-time characterization of cannabinoid receptor 1 (CB1) allosteric modulators reveals novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Indirect and direct cannabinoid agonists differentially affect mesolimbic dopamine release and related behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cannabinoid CB1 and CB2 receptor mechanisms underlie cannabis reward and aversion in rats - PMC [pmc.ncbi.nlm.nih.gov]
Assessing LY2183240: A Comparative Guide to its On-Target and Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
LY2183240, initially identified as a potent inhibitor of endocannabinoid reuptake, has garnered significant interest for its potential therapeutic applications. However, a comprehensive understanding of its on-target versus off-target effects is crucial for its development and the interpretation of experimental outcomes. This guide provides an objective comparison of this compound's performance with other alternatives, supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental procedures.
On-Target Effects: Endocannabinoid Reuptake Inhibition
This compound was first described as a highly potent inhibitor of anandamide uptake, with an IC50 of 270 pM in a cellular assay and a Ki of 540 pM for a putative transporter binding site.[1] This action is intended to increase the concentration of the endocannabinoid anandamide in the synapse, thereby enhancing its signaling. This enhanced signaling is associated with several therapeutically relevant effects:
-
Analgesia: Administration of this compound has been shown to produce pain-relieving effects in preclinical models of pain.[2]
-
Anxiolysis: The compound has demonstrated anxiety-reducing effects in behavioral assays.[3]
-
Reward-Seeking Behavior: this compound has been observed to enhance reward-seeking behaviors.[4][5]
Off-Target Effects: A Broader Inhibition Profile
Despite its potent on-target activity, subsequent research has revealed that this compound possesses a broad inhibitory profile, acting on several other enzymes. This "proteome-wide target promiscuity" raises important considerations for its use and development.[6]
The most prominent off-target effect is the potent, covalent inhibition of fatty acid amide hydrolase (FAAH) , the primary enzyme responsible for the degradation of anandamide, with an IC50 of 12.4 nM.[6][7] This dual action of inhibiting both reuptake and degradation contributes to the elevation of anandamide levels.
Furthermore, this compound inhibits other serine hydrolases, including:
At higher concentrations, this compound has been shown to induce neuronal excitability, leading to glutamate excitotoxicity and apoptosis in certain neuronal populations, an effect contrary to the expected outcome of enhanced endocannabinoid signaling.[4]
Comparative Analysis with Alternative Compounds
To provide a clearer perspective on this compound's profile, it is essential to compare it with other compounds that modulate the endocannabinoid system through different mechanisms.
| Compound | Primary Target(s) | On-Target Potency | Key Off-Targets |
| This compound | Endocannabinoid Reuptake, FAAH | IC50: 270 pM (Uptake)[1], IC50: 12.4 nM (FAAH)[7] | MAGL, ABHD6, other serine hydrolases[6][7] |
| URB597 | FAAH | IC50: ~5 nM (FAAH-2), ~100 nM (FAAH-1)[8] | Liver carboxylesterases (CES)[9] |
| AM404 | Anandamide Uptake | IC50: 14.9 µM[1] | CB1/CB2 receptors (weak agonist), TRPV1 (potent activator), Sodium channels, COX[10] |
| JZL184 | MAGL | IC50: 8 nM[6] | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in the assessment of these compounds are provided below.
Competitive Activity-Based Protein Profiling (ABPP)
This technique is used to assess the selectivity of inhibitors against a class of enzymes in a complex proteome.
-
Proteome Preparation: Tissues or cells are homogenized and centrifuged to isolate the desired protein fraction (e.g., membrane or cytosolic proteins).
-
Inhibitor Incubation: The proteome is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) for a specific duration to allow for target engagement.
-
Probe Labeling: A broad-spectrum activity-based probe (e.g., a fluorophosphonate probe for serine hydrolases) is added to the mixture. The probe covalently binds to the active site of enzymes that are not blocked by the inhibitor.
-
Analysis:
-
Gel-Based: The proteome is separated by SDS-PAGE, and the labeled enzymes are visualized using in-gel fluorescence scanning. A decrease in fluorescence intensity for a specific protein band in the presence of the inhibitor indicates target engagement.
-
Mass Spectrometry-Based: The probe-labeled proteins are enriched (e.g., using a biotinylated probe and streptavidin beads), digested into peptides, and analyzed by LC-MS/MS. The relative abundance of peptides from specific enzymes is quantified to determine the extent of inhibition.
-
Anandamide Uptake Assay
This assay measures the ability of a compound to inhibit the cellular uptake of anandamide.
-
Cell Culture: A suitable cell line (e.g., neuroblastoma cells) is cultured to near confluence in multi-well plates.
-
Pre-incubation: Cells are pre-incubated with the test compound (e.g., this compound, AM404) or vehicle control for a defined period.
-
Substrate Addition: Radiolabeled anandamide (e.g., [³H]anandamide) is added to the wells to initiate the uptake process.
-
Incubation: The cells are incubated for a specific time at 37°C to allow for uptake. A parallel set of plates is incubated at 4°C to measure non-specific and passive diffusion, which is later subtracted from the total uptake.
-
Termination and Lysis: The incubation is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel. The cells are then lysed.
-
Quantification: The amount of radioactivity in the cell lysate is measured using a scintillation counter to determine the amount of anandamide taken up by the cells. The IC50 value is calculated from the dose-response curve.
Formalin Test for Analgesia
This is a widely used model of tonic pain in rodents.
-
Acclimation: Animals (rats or mice) are placed in a clear observation chamber for a period to acclimate to the environment.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered via the desired route (e.g., intraperitoneal injection) at a predetermined time before the formalin injection.
-
Formalin Injection: A dilute solution of formalin is injected into the plantar surface of one of the hind paws.
-
Behavioral Observation: The animal's behavior is observed for a set period (e.g., 60 minutes). The amount of time the animal spends licking, biting, or flinching the injected paw is recorded. The response is typically biphasic:
-
Phase 1 (0-5 minutes): Represents acute nociceptive pain.
-
Phase 2 (15-60 minutes): Reflects inflammatory pain and central sensitization.
-
-
Data Analysis: The total time spent in nociceptive behaviors in each phase is calculated and compared between the drug-treated and vehicle-treated groups.
Visualizing the Pathways and Processes
To better understand the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Endocannabinoid signaling and points of inhibition.
Caption: Competitive Activity-Based Protein Profiling workflow.
Caption: Workflow for the rodent formalin test.
References
- 1. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 5. farm.ucl.ac.be [farm.ucl.ac.be]
- 6. med-associates.com [med-associates.com]
- 7. Fear-potentiated startle in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 9. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 10. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Validating Anandamide Level Measurements Post-LY2183240 Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating anandamide (AEA) level measurements following treatment with LY2183240. We present supporting experimental data, detailed protocols, and visual workflows to assist researchers in obtaining accurate and reproducible results.
Introduction to Anandamide and this compound
Anandamide is an endogenous cannabinoid neurotransmitter involved in regulating pain, mood, appetite, and memory.[1][2] Its signaling is terminated through cellular uptake and enzymatic degradation, primarily by fatty acid amide hydrolase (FAAH).[3][4] this compound is a compound that elevates anandamide levels. While initially investigated as a potential anandamide transporter inhibitor, it is also recognized as a potent covalent inhibitor of FAAH.[3][5] This dual action makes precise measurement of anandamide levels crucial for understanding its pharmacological effects.
Mechanism of Action: How this compound Increases Anandamide
This compound was initially identified for its ability to block the cellular uptake of anandamide.[3] However, further research revealed that it is a powerful, covalent inhibitor of FAAH, the primary enzyme responsible for anandamide degradation.[5] By inactivating FAAH, this compound prevents the breakdown of anandamide, leading to its accumulation and enhanced signaling at cannabinoid receptors.[4][5] Some studies suggest that the blockade of anandamide uptake observed with this compound may be primarily due to the inactivation of FAAH, which acts as a metabolic driver for anandamide to diffuse into the cell.[5]
Comparative Analysis of Anandamide Quantification Methods
Accurate quantification of anandamide is challenging due to its low endogenous concentrations and susceptibility to degradation. The two most common and reliable methods are Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
| Feature | LC-MS/MS | GC-MS |
| Principle | Separates compounds based on their physicochemical properties followed by mass-based detection and fragmentation for structural confirmation. | Separates volatile compounds based on their boiling points, followed by mass-based detection. |
| Sample Preparation | Typically involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate lipids and remove interfering substances.[6][7] | Requires derivatization to increase the volatility and thermal stability of anandamide.[8][9] |
| Sensitivity | High sensitivity, with lower limits of quantification (LLOQ) reported in the low ng/mL to pg/mL range.[6][10] | Also offers high sensitivity, with detection limits in the femtomole to picomole range.[10][11] |
| Throughput | Generally higher throughput compared to GC-MS due to less complex sample preparation. | Can be more time-consuming due to the derivatization step. |
| Selectivity | Excellent selectivity due to the use of multiple reaction monitoring (MRM) in tandem mass spectrometry. | High selectivity, especially when using selected ion monitoring (SIM).[8][12] |
| Common Extraction Solvents | Toluene, Ethyl Acetate, Acetonitrile, Chloroform/Methanol.[7][10][13] | Toluene, Ethyl acetate/hexane.[8][14] |
Expected Changes in Anandamide Levels Post-Treatment
Treatment with FAAH inhibitors like this compound is expected to cause a significant increase in endogenous anandamide levels. The magnitude of this increase can vary depending on the tissue, dose, and administration route.
| Compound | Model System | Tissue | Dose | Fold Increase in Anandamide | Reference |
| This compound | Rat | Cerebellum | ED50 = 1.37 mg/kg (i.p.) | Up to 5-fold | [3] |
| URB597 (Alternative FAAH Inhibitor) | Squirrel Monkey | Brain Regions | 0.3 mg/kg (i.v.) | Significant Increase | [15] |
| URB597 (Alternative FAAH Inhibitor) | Rodent | Brain | Not specified | Increase | [15] |
Experimental Protocols
In Vivo Administration of this compound
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Compound Preparation: Dissolve this compound in a vehicle solution (e.g., 1:1:18 ratio of ethanol:Kolliphor EL:saline).
-
Administration: Administer this compound via intraperitoneal (i.p.) injection at the desired dose (e.g., 1-10 mg/kg). A vehicle control group should be included.
-
Time Course: Euthanize animals at a specific time point post-injection (e.g., 1-4 hours) to collect tissues.
Sample Collection and Preparation
-
Tissue Collection: Rapidly dissect the brain region of interest (e.g., cerebellum, prefrontal cortex) on an ice-cold surface to minimize post-mortem accumulation of endocannabinoids.[10] Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until analysis.[7]
-
Plasma Collection: Collect whole blood into EDTA-containing tubes on ice.[14] Centrifuge at approximately 2000-3000 x g for 10-15 minutes at 4°C within 15 minutes of collection.[14] Store the resulting plasma at -80°C.[14]
-
Homogenization (for tissue): Weigh the frozen tissue and homogenize in an ice-cold buffer (e.g., saline or Tris-HCl) using a sonicator or mechanical homogenizer.[16]
Anandamide Extraction (Liquid-Liquid Extraction)
This protocol is adapted from established methods for endocannabinoid extraction.[7][17]
-
To a 100 µL aliquot of brain homogenate or plasma in a glass tube, add an internal standard (e.g., anandamide-d8) to correct for extraction efficiency.
-
Add 800 µL of an organic solvent such as acetonitrile or a 9:1 v/v mixture of ethyl acetate/hexane.[14] Toluene is also an excellent choice as it minimizes matrix effects and prevents the degradation of other endocannabinoids.[13]
-
Vortex vigorously for 5-10 minutes to ensure thorough mixing and protein precipitation.[14]
-
Centrifuge the mixture at a high speed (e.g., 25,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.[14]
-
Carefully transfer the supernatant (organic phase) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 70:30 Methanol:Water).[18]
Quantification by LC-MS/MS
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[7]
-
Column: A C18 reverse-phase column is commonly used for separating anandamide from other lipids.[10]
-
Mobile Phase: A gradient elution is typically employed, using a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium acetate to improve ionization.[7]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is standard.[7][14]
-
Detection: Use Multiple Reaction Monitoring (MRM) for selective and sensitive detection. The MRM transitions for anandamide and its deuterated internal standard should be optimized (e.g., for AEA: m/z 348.3 → 62.1).
Visualizations
Anandamide Signaling and FAAH Inhibition
Caption: Anandamide signaling pathway and the inhibitory action of this compound on FAAH.
Experimental Workflow for Anandamide Measurement
Caption: Workflow for measuring anandamide levels after this compound treatment.
References
- 1. Psychoactive drug - Wikipedia [en.wikipedia.org]
- 2. Anandamide, a brain endogenous compound, interacts specifically with cannabinoid receptors and inhibits adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a high-affinity binding site involved in the transport of endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The putative endocannabinoid transport blocker this compound is a potent inhibitor of FAAH and several other brain serine hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of the Endocannabinoids Anandamide and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous UPLC-MS/MS quantification of the endocannabinoids 2-arachidonoyl glycerol (2AG), 1-arachidonoyl glycerol (1AG), and anandamide in human plasma: minimization of matrix-effects, 2AG/1AG isomerization and degradation by toluene solvent extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of LY2183240 and JZL184
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of two prominent endocannabinoid system modulators: LY2183240, a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH), and JZL184, a selective inhibitor of Monoacylglycerol Lipase (MAGL). By targeting different enzymes responsible for the degradation of endocannabinoids, these compounds offer distinct approaches to augmenting endocannabinoid signaling for therapeutic purposes. This document summarizes key experimental data, details methodologies of cited experiments, and visualizes the relevant biological pathways to aid in the understanding and comparison of these two inhibitors.
Mechanism of Action
This compound and JZL184 enhance endocannabinoid signaling through different mechanisms. This compound primarily inhibits FAAH, the enzyme responsible for the breakdown of anandamide (AEA), leading to increased AEA levels[1]. JZL184, on the other hand, is a selective inhibitor of MAGL, the primary enzyme for the degradation of 2-arachidonoylglycerol (2-AG), resulting in elevated 2-AG levels.
Signaling Pathways
The elevation of AEA and 2-AG by this compound and JZL184, respectively, leads to the activation of cannabinoid receptors, primarily CB1 and CB2. The downstream signaling cascades of these receptors are complex and cell-type specific, but generally involve the modulation of adenylyl cyclase activity and mitogen-activated protein kinase (MAPK) pathways[2][3][4].
In Vivo Efficacy Data
The following tables summarize quantitative data from in vivo studies on the efficacy of this compound and JZL184 in models of pain and inflammation.
Table 1: Efficacy in Pain Models
| Compound | Animal Model | Pain Type | Dose Range | Key Findings | Reference |
| This compound | Rat | Inflammatory (Formalin-induced) | 3 - 30 mg/kg (i.p.) | Dose-dependently reduced late-phase paw-licking behavior. | |
| JZL184 | Mouse | Inflammatory (Carrageenan-induced) | 1.6 - 40 mg/kg (i.p.) | Significantly attenuated mechanical allodynia and paw edema.[5][6] | [5](7--INVALID-LINK-- |
| JZL184 | Mouse | Neuropathic (Chronic Constriction Injury) | 4 - 40 mg/kg (i.p.) | Attenuated mechanical and cold allodynia; ED50 for mechanical allodynia was 8.04 mg/kg.[8] | [8](--INVALID-LINK--) |
| JZL184 | Mouse | Neuropathic (Chemotherapy-induced) | 4 - 40 mg/kg (i.p.) | Dose-dependently reversed mechanical allodynia; ED50 of 8.4 mg/kg. |
Table 2: Efficacy in Inflammation Models
| Compound | Animal Model | Inflammation Marker | Dose | Key Findings | Reference |
| JZL184 | Mouse | Paw Edema (Carrageenan-induced) | 16 mg/kg (i.p.) | Significantly reduced paw edema compared to vehicle.[5][6] | [5](7--INVALID-LINK-- |
| JZL184 | Mouse | Arthritis (Collagen-induced) | 8 and 40 mg/kg (s.c.) | Dose-dependently attenuated grip strength and balance beam deficits.[9] | [9](--INVALID-LINK--) |
| PF-3845 (FAAH inhibitor) | Rat | Inflammatory Pain (Complete Freund's Adjuvant) | 10 mg/kg (i.p.) | Profound, cannabinoid receptor-dependent reductions in inflammatory pain.[10] | [10](--INVALID-LINK--) |
Note: PF-3845 is a highly selective FAAH inhibitor with a similar mechanism of action to this compound and is included for comparative purposes.
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Formalin-Induced Inflammatory Pain in Rats
This model assesses nociceptive responses to a persistent chemical stimulus.
Procedure:
-
Animals: Male Sprague-Dawley rats are used.
-
Acclimation: Animals are placed in observation chambers for at least 30 minutes to acclimate.
-
Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at the desired dose and time before the formalin injection.
-
Formalin Injection: 50 µL of a 5% formalin solution is injected subcutaneously (s.c.) into the plantar surface of the right hind paw.
-
Behavioral Observation: Immediately after injection, the amount of time the animal spends licking or flinching the injected paw is recorded for 60 minutes. The responses are typically biphasic: an early phase (0-5 minutes) and a late phase (15-60 minutes).
-
Data Analysis: The total time spent licking or the number of flinches in each phase is quantified and compared between treatment groups[11][12].
Carrageenan-Induced Paw Edema in Mice
This model is used to evaluate the anti-inflammatory effects of compounds.
Procedure:
-
Animals: Swiss albino mice are commonly used.
-
Baseline Measurement: The initial volume of the hind paw is measured using a plethysmometer.
-
Drug Administration: JZL184 or vehicle is administered (e.g., i.p. or orally) at a specified time before the carrageenan injection.
-
Carrageenan Injection: 20 µL of a 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours)[13].
-
Data Analysis: The increase in paw volume (edema) is calculated as the difference between the paw volume at a specific time point and the baseline volume. The percentage of inhibition of edema by the drug is calculated relative to the vehicle-treated group[14][15][16][17].
Conclusion
Both this compound and JZL184 demonstrate significant in vivo efficacy in models of pain and inflammation by augmenting the endocannabinoid system. This compound, through FAAH inhibition and subsequent elevation of anandamide, and JZL184, via MAGL inhibition and increased 2-AG levels, represent two distinct and promising strategies for the development of novel therapeutics. The choice between targeting FAAH or MAGL may depend on the specific pathological condition and the desired pharmacological profile, as the differential activation of cannabinoid and other receptors by AEA and 2-AG may lead to distinct therapeutic outcomes. Further head-to-head comparative studies in a wider range of in vivo models are warranted to fully elucidate the relative therapeutic potential of these two approaches.
References
- 1. The putative endocannabinoid transport blocker this compound is a potent inhibitor of FAAH and several other brain serine hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The CB2 receptor and its role as a regulator of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabinoid Receptors and the Endocannabinoid System: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The monoacylglycerol lipase inhibitor JZL184 suppresses inflammatory pain in the mouse carrageenan model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The monoacylglycerol lipase inhibitor JZL184 suppresses inflammatory pain in the mouse carrageenan model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Combined inhibition of monoacylglycerol lipase and cyclooxygenases synergistically reduces neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monoacylglycerol Lipase Inhibition Using JZL184 Attenuates Paw Inflammation and Functional Deficits in a Mouse Model of Inflammatory Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 12. ppj.phypha.ir [ppj.phypha.ir]
- 13. phytopharmajournal.com [phytopharmajournal.com]
- 14. mdpi.com [mdpi.com]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 16. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 17. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Divergent Roles of LY2183240 Regioisomers: A Comparative Guide
While the parent compound LY2183240 is recognized for its activity within the endocannabinoid system, its 1,5- and 2,5-regioisomers display a distinct and potent inhibitory effect on class C β-lactamases, enzymes that play a crucial role in bacterial antibiotic resistance. This guide provides a comprehensive comparison of the differential effects of these regioisomers, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals.
Contrasting Biological Activities: A Tale of Two Targets
The primary pharmacological distinction of the this compound regioisomers lies in their potent and selective inhibition of class C β-lactamases, an activity not prominently associated with the parent compound. This discovery opens a new avenue for the potential application of these molecules in combating antibiotic resistance.
In contrast, this compound is a well-documented inhibitor of fatty acid amide hydrolase (FAAH) and the endocannabinoid transporter, leading to increased levels of the endocannabinoid anandamide. This mechanism underlies its analgesic and anxiolytic properties. To date, publicly available research has not directly compared the activity of the 1,5- and 2,5-regioisomers on FAAH or the anandamide transporter. This represents a critical knowledge gap in fully elucidating the differential pharmacology of these compounds.
Quantitative Comparison of β-Lactamase Inhibition
The inhibitory potency of the this compound regioisomers against AmpC, a class C β-lactamase from Enterobacter hormaechei, has been quantified, revealing their potential as antimicrobial agents.
| Compound | Target Enzyme | Inhibition Constant (Kᵢ) |
| 1,5-LY2183240 Regioisomer | AmpC from Enterobacter hormaechei | 1.8 µM[1] |
| 2,5-LY2183240 Regioisomer | AmpC from Enterobacter hormaechei | 2.45 µM[1] |
Experimental Protocols
Synthesis of 1,5- and 2,5-Disubstituted Tetrazole Regioisomers
The synthesis of the this compound regioisomers can be achieved through the N-alkylation of a 5-substituted-1H-tetrazole with an appropriate biphenylmethyl halide. This reaction typically yields a mixture of the 1,5- and 2,5-disubstituted regioisomers, which can then be separated by column chromatography.
General Procedure:
-
A 5-substituted-1H-tetrazole is dissolved in a suitable solvent, such as dimethylformamide (DMF).
-
A base, for example, potassium carbonate (K₂CO₃), is added to the solution to deprotonate the tetrazole ring.
-
The appropriate 4'-(halomethyl)-biphenyl derivative is added to the reaction mixture.
-
The reaction is stirred at room temperature or heated to facilitate the alkylation.
-
Upon completion, the reaction mixture is worked up by extraction and purified using column chromatography to separate the 1,5- and 2,5-regioisomers.
AmpC β-Lactamase Inhibition Assay (Nitrocefin Assay)
The inhibitory activity of the this compound regioisomers against class C β-lactamases is determined using a spectrophotometric assay with the chromogenic substrate nitrocefin. The hydrolysis of nitrocefin by β-lactamase results in a color change that can be monitored over time.
Protocol:
-
Purified AmpC β-lactamase is pre-incubated with varying concentrations of the inhibitor (this compound regioisomers) in a suitable buffer (e.g., phosphate buffer, pH 7.0) at a constant temperature.
-
The enzymatic reaction is initiated by the addition of a known concentration of nitrocefin.
-
The rate of nitrocefin hydrolysis is measured by monitoring the increase in absorbance at 486 nm using a spectrophotometer.
-
The initial reaction velocities are calculated from the linear portion of the absorbance versus time plots.
-
The inhibition constant (Kᵢ) is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
To assess the potential differential effects on the parent compound's target, a standard FAAH inhibition assay can be employed. This assay typically uses a fluorogenic substrate to measure enzyme activity.
Protocol:
-
Recombinant human FAAH is incubated with the test compounds (this compound regioisomers) at various concentrations in an appropriate assay buffer.
-
A fluorogenic FAAH substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), is added to initiate the reaction.
-
The hydrolysis of the substrate by FAAH releases a fluorescent product, which is monitored using a fluorescence plate reader.
-
The rate of the reaction is determined, and the half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.
Anandamide Uptake Assay
The effect of the regioisomers on the endocannabinoid transporter can be evaluated using a cell-based anandamide uptake assay.
Protocol:
-
Cells expressing the anandamide transporter (e.g., U937 cells) are seeded in a multi-well plate.
-
The cells are pre-incubated with the test compounds (this compound regioisomers) at various concentrations.
-
Radiolabeled anandamide (e.g., [¹⁴C]anandamide) is added to the cells, and uptake is allowed to proceed for a defined period.
-
The uptake is terminated by washing the cells with ice-cold buffer to remove extracellular radiolabeled anandamide.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter to determine the amount of anandamide taken up by the cells.
-
The IC₅₀ values are calculated to determine the inhibitory potency of the compounds on anandamide uptake.
Visualizing the Mechanism of Action
To illustrate the distinct mechanisms of action, the following diagrams depict the established pathway for the parent compound and the proposed interaction of the regioisomers with their target.
Caption: Signaling pathway of this compound in the endocannabinoid system.
Caption: Proposed interaction of this compound regioisomers with AmpC.
References
Unraveling the Analgesic Mechanism of LY2183240: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fatty acid amide hydrolase (FAAH) inhibitor, LY2183240, with other relevant analgesic compounds. By examining its mechanism of action, experimental data, and the broader landscape of endocannabinoid system modulators, this document aims to offer a clear perspective on the therapeutic potential and challenges associated with this class of drugs.
Executive Summary
This compound exerts its analgesic effects primarily through the potent and covalent inhibition of fatty acid amide hydrolase (FAAH)[1]. This enzyme is responsible for the degradation of the endocannabinoid anandamide (AEA). By blocking FAAH, this compound leads to an accumulation of AEA, which in turn enhances the activation of cannabinoid receptors, predominantly the CB1 receptor, a key player in pain modulation pathways[2]. While initially explored as an endocannabinoid reuptake inhibitor, its primary mechanism is now understood to be the inhibition of FAAH, which creates a metabolic driving force for anandamide to diffuse into the cell[1]. Preclinical studies have demonstrated the dose-dependent analgesic efficacy of this compound in models of persistent pain[3]. However, the clinical translation of FAAH inhibitors has faced significant hurdles, as exemplified by the failure of another potent FAAH inhibitor, PF-04457845, to demonstrate analgesic efficacy in human trials. This guide will delve into the quantitative data and experimental protocols that underpin our current understanding of this compound and its comparators.
Comparative Analysis of Analgesic Compounds
To provide a clear comparison, the following tables summarize the quantitative data for this compound and selected alternative compounds that modulate the endocannabinoid system.
| Compound | Primary Mechanism | Target | IC50 / ED50 | Species | Key Findings |
| This compound | FAAH Inhibition | FAAH | IC50: 12.4 nM[2] | In vitro (brain membranes) | Potent, covalent inhibitor of FAAH. |
| Anandamide Elevation | Endogenous AEA | ED50: 1.37 ± 0.980 mg/kg[3] | Rat (cerebellum) | Dose-dependently increases anandamide levels in the brain. | |
| Analgesia | Pain Response | Dose-dependent attenuation[3] | Rat (formalin test) | Reduces pain-related behaviors in a persistent pain model. | |
| PF-04457845 | FAAH Inhibition | Human FAAH | IC50: 7.2 nM | Human | Highly potent and selective FAAH inhibitor. |
| Analgesia (Preclinical) | Pain Response | Min. Effective Dose: 0.1 mg/kg | Rat (CFA model) | Effective in preclinical inflammatory pain models. | |
| Analgesia (Clinical) | Osteoarthritis Pain | No significant difference from placebo | Human | Failed to demonstrate efficacy in a clinical trial for knee osteoarthritis pain. | |
| URB937 | Peripheral FAAH Inhibition | Liver FAAH | ED50: 0.3 mg/kg[4] | Mouse | Peripherally restricted FAAH inhibitor. |
| Analgesia (Preclinical) | Pain Response | ED50: 0.2 - 10 mg/kg | Rodent (various models) | Effective in various models of acute and persistent pain. | |
| AM404 | Anandamide Uptake Inhibition | Putative Anandamide Transporter | IC50: ~1-5 µM | Rat (cortical neurons/astrocytes) | Inhibits the cellular uptake of anandamide. |
| Analgesia (Preclinical) | Neuropathic Pain | Dose-dependent prevention of hyperalgesia and allodynia[5] | Rat (CCI model) | Effective in a model of neuropathic pain. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.
Signaling Pathway of this compound's Analgesic Effect
Caption: Mechanism of this compound leading to analgesia.
Experimental Workflow for Assessing Analgesic Efficacy
References
- 1. The putative endocannabinoid transport blocker this compound is a potent inhibitor of FAAH and several other brain serine hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LY-2183240 enhances reward-seeking behavior with inducing neuronal excitation and early apoptosis in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a high-affinity binding site involved in the transport of endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anandamide suppresses pain initiation through a peripheral endocannabinoid mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AM404, an inhibitor of anandamide uptake, prevents pain behaviour and modulates cytokine and apoptotic pathways in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Psychoactive Profiles of LY2183240 and THC
For Immediate Release
This guide provides a detailed comparison of the psychoactive profiles of LY2183240, an indirect cannabinoid agonist, and Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive constituent of cannabis. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their distinct mechanisms of action, receptor interactions, and resulting psychoactive effects, supported by experimental data.
Introduction
This compound and THC both modulate the endocannabinoid system, a critical regulator of various physiological and cognitive processes. However, their mechanisms of action diverge significantly, leading to distinct psychoactive profiles. THC directly activates cannabinoid receptors, primarily CB1, as a partial agonist[1][2]. In contrast, this compound is a potent and covalent inhibitor of fatty acid amide hydrolase (FAAH), the enzyme responsible for the degradation of the endogenous cannabinoid anandamide[3][4]. By inhibiting FAAH, this compound elevates anandamide levels, leading to an indirect activation of cannabinoid receptors. This fundamental difference in their interaction with the endocannabinoid system underpins the contrasting nature of their psychoactive effects.
Quantitative Comparison of Molecular Interactions
The following tables summarize the key quantitative data regarding the interaction of this compound and THC with their respective targets and the cannabinoid receptors.
Table 1: Inhibitory and Binding Affinities
| Compound | Target | Parameter | Value | Species | Notes |
| This compound | FAAH | IC₅₀ | 12.4 nM[3] | Rat Brain Membranes | Potent, covalent inhibitor[3] |
| THC | CB1 Receptor | Kᵢ | 40.7 nM[5] | Human | Partial agonist[1][2] |
| THC | CB2 Receptor | Kᵢ | 36 nM[5] | Human | |
| Anandamide | CB1 Receptor | Kᵢ | ~70 nM[6] | Not Specified | Endogenous ligand elevated by this compound |
Table 2: Functional Activity at the CB1 Receptor
| Compound | Parameter | Value | Species | Notes |
| THC | Agonist Type | Partial Agonist[1][2] | Human/Rodent | |
| Anandamide | Agonist Type | Partial Agonist[7] | Human/Rodent | Activity is enhanced by this compound |
Contrasting Psychoactive Profiles
The differing mechanisms of this compound and THC translate to distinct psychoactive and physiological effects, as observed in preclinical and clinical studies.
THC: As a direct CB1 receptor agonist, THC produces a well-characterized spectrum of psychoactive effects, including:
-
Euphoria and relaxation[1]
-
Altered sensory perception[1]
-
Impaired cognitive function and memory[1]
-
Anxiety and paranoia at higher doses[1]
-
Sedation and appetite stimulation[1]
This compound: By enhancing endogenous anandamide signaling, this compound is reported to have a more nuanced psychoactive profile. Preclinical studies suggest:
-
Anxiolytic-like effects: It has shown to reduce anxiety-related behaviors in animal models[8].
-
Reward-seeking behavior: this compound can induce reward-seeking behavior, indicating a potential for abuse[3].
-
Neuronal excitability: It has been found to enhance neuronal excitability[3].
-
Anticonvulsant effects: Studies have demonstrated its ability to increase the threshold for seizures in mice.
-
Reduced motor side effects: Some research suggests that indirect cannabinoid agonists like FAAH inhibitors may have a reduced impact on motor coordination compared to direct CB1 agonists like THC[4].
Importantly, some studies with other FAAH inhibitors have shown a lack of THC-like discriminative stimulus effects in rats, suggesting that subjects can distinguish the subjective effects from those of THC[9]. This indicates that while both compounds are psychoactive, the qualitative experience is likely different.
Experimental Protocols
A key methodology for assessing the psychoactive properties of cannabinoid compounds in preclinical settings is the rodent "tetrad" test . This battery of four assays is widely used to screen for cannabinoid-like activity.
Detailed Methodology for the Mouse "Tetrad" Test: [1][10]
-
Drug Administration: Test compounds (e.g., THC, this compound) or vehicle are administered to mice, typically via intraperitoneal injection.
-
Analgesia (Hot Plate Test): The mouse is placed on a heated surface (e.g., 55°C), and the latency to a pain response (e.g., licking a hind paw or jumping) is measured. An increase in latency indicates an analgesic effect.
-
Hypothermia (Rectal Temperature): Core body temperature is measured using a rectal probe before and at set time points after drug administration. A decrease in body temperature is a characteristic effect of CB1 agonists.
-
Catalepsy (Bar Test): The mouse's forepaws are placed on a horizontal bar raised a few centimeters off the surface. The time the mouse remains in this immobile posture is recorded. An increased duration of immobility is indicative of catalepsy.
-
Hypolocomotion (Open Field Test): The mouse is placed in an open-field arena, and its locomotor activity (e.g., distance traveled, number of line crossings) is tracked using automated software for a defined period. A reduction in locomotor activity signifies a sedative effect.
The presence of all four effects (analgesia, hypothermia, catalepsy, and hypolocomotion) is strongly indicative of a compound with cannabinoid-like psychoactivity mediated through the CB1 receptor[1].
Visualizations
Signaling Pathways
Caption: Signaling pathways of THC and this compound.
Experimental Workflow
Caption: Workflow for the rodent "tetrad" test.
Logical Relationship of Psychoactive Profiles
Caption: Logical relationship of psychoactive profiles.
Conclusion
The psychoactive profiles of this compound and THC are fundamentally distinct, a direct consequence of their differing mechanisms of action. THC's direct and widespread activation of CB1 receptors leads to a robust and well-defined set of psychoactive effects. In contrast, this compound's potent inhibition of FAAH results in a more subtle and potentially more therapeutically targeted modulation of the endocannabinoid system by elevating endogenous anandamide levels. While both compounds exhibit psychoactivity, the indirect approach of this compound may offer a different therapeutic window with a potentially more favorable side-effect profile, particularly concerning motor impairment. Further clinical research is necessary to fully elucidate the psychoactive profile of this compound in humans and its potential as a therapeutic agent.
References
- 1. Understanding Cannabinoid Psychoactivity with Mouse Genetic Models | PLOS Biology [journals.plos.org]
- 2. How THC works: Explaining ligand affinity for, and partial agonism of, cannabinoid receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. future4200.com [future4200.com]
- 4. The putative endocannabinoid transport blocker this compound is a potent inhibitor of FAAH and several other brain serine hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical Study Links Human Gene Variant to THC Reward | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
- 6. youtube.com [youtube.com]
- 7. Structural basis for activation of CB1 by an endocannabinoid analog - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of fatty acid amide hydrolase (FAAH) inhibitors on working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Fatty Acid Amide Hydrolase (FAAH) Inhibitors in Non-Human Primate Models of Nicotine Reward and Relapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How we can study cannabinoid-induced effects in mice? | Fundación CANNA: Scientific studies and cannabis testing [fundacion-canna.es]
Safety Operating Guide
Navigating the Disposal of LY2183240: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of the research compound LY2183240 is paramount for maintaining a safe and compliant laboratory environment. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established protocols for the management of chemical waste in research settings provide a clear and necessary framework. This guide offers procedural, step-by-step guidance to ensure the safe handling and disposal of this and other potent bioactive compounds.
At the heart of responsible chemical waste management is the principle that all waste must be treated as hazardous unless confirmed otherwise.[1][2] Laboratory personnel are the first line of defense in ensuring safety and compliance, as they are most familiar with the materials being used.[3] Therefore, a comprehensive plan for the disposal of all chemical waste, including this compound, should be in place before any experiment begins.[3]
Immediate Safety and Handling Protocols
Before addressing disposal, it is crucial to handle this compound with appropriate safety measures to minimize exposure. Researchers should always:
-
Consult available information: Familiarize themselves with the known properties of the compound, such as its biological activity as a potent inhibitor of fatty acid amide hydrolase (FAAH).
-
Use Personal Protective Equipment (PPE): At a minimum, this includes safety goggles, a lab coat, and chemical-resistant gloves.[4][5]
-
Work in a controlled environment: All handling of potent compounds should be conducted in a properly functioning chemical fume hood to prevent inhalation of any aerosols or volatile components.[4][6]
-
Prevent skin contact: Direct contact with the skin should be avoided.[6]
Step-by-Step Disposal Procedures for this compound
The disposal of any research chemical, including this compound, should be managed through your institution's Environmental Health and Safety (EHS) office or equivalent department.[1][2][7][8][9][10][11][12] Adherence to institutional and regulatory guidelines is mandatory.
-
Waste Identification and Labeling:
-
Since the specific hazards of this compound are not fully documented in publicly available SDSs, it must be treated as hazardous waste.
-
Label the waste container clearly with the full chemical name: "this compound". Do not use abbreviations.[4][13]
-
The label should also include the principal investigator's name, lab location, and contact information.[2]
-
-
Waste Segregation:
-
Container Management:
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the waste container in a designated SAA within the laboratory, at or near the point of generation.[3][7][8]
-
The SAA should be a secure location away from general laboratory traffic.
-
Secondary containment, such as a tray or tub, is highly recommended to contain any potential leaks or spills.[3]
-
-
Arrange for Pickup:
Crucially, never dispose of this compound or any other laboratory chemical down the drain or in the regular trash. [7][8] This practice is not only a violation of regulations but also poses a significant threat to the environment and public health.
Quantitative Data for Chemical Waste Storage
The following table summarizes key quantitative limits for the storage of hazardous waste in a laboratory's Satellite Accumulation Area, as mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA).
| Parameter | Limit | Additional Information |
| Maximum Volume of Hazardous Waste | 55 gallons | Once this limit is reached, the waste must be removed within three calendar days.[7][8] |
| Maximum Volume of Acutely Hazardous Waste (P-listed) | 1 quart (liquid) or 1 kilogram (solid) | Once this limit is reached, the waste must be removed within three calendar days.[7][8] |
| Maximum Storage Time | 12 months | Hazardous waste containers can be stored in an SAA for up to one year from the date the first waste is added.[7][8] |
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of a research chemical like this compound.
Experimental Protocols
While this document focuses on disposal, it is important to note that the handling of this compound in experimental settings should be guided by detailed, peer-reviewed protocols. For instance, studies involving this compound often describe its use in solutions with solvents like DMSO or ethanol.[2] Any unused stock solutions or materials contaminated with this compound must also be disposed of as hazardous chemical waste following the procedures outlined above.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. vumc.org [vumc.org]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. odu.edu [odu.edu]
- 9. Disposal of Unknown Chemical Waste - Policies and Procedures [umaryland.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. Unknown Material Analysis – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 13. Disposing of unknown chemicals - Pioneering new techniques | CSG [csg.co.uk]
Personal protective equipment for handling LY2183240
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of LY2183240, a potent fatty acid amide hydrolase (FAAH) inhibitor. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes available data for the compound and analogous FAAH inhibitors, alongside general best practices for handling hazardous research chemicals, to ensure the safety of laboratory personnel.
Compound Properties and Hazards
This compound is a potent, covalent inhibitor of the endocannabinoid-degrading enzyme FAAH.[1][2] It is a solid, powdered substance intended for laboratory research use only. While specific toxicity data for this compound is not publicly available, its potent biological activity necessitates careful handling to prevent accidental exposure. As with many potent enzyme inhibitors, the primary risks are associated with inhalation of airborne powder and skin contact.
| Property | Data |
| Molecular Formula | C17H17N5O[3][4] |
| Molar Mass | 307.349 g/mol [3][4] |
| Appearance | Solid powder |
| Storage | Store at -20°C for long term and 4°C for short term. |
Personal Protective Equipment (PPE)
Due to the potent nature of this compound and the lack of specific toxicity data, a cautious approach to personal protection is warranted. The following PPE is recommended when handling this compound, particularly in its powdered form.
| PPE Category | Recommended Equipment |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile), double-gloving is recommended. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Respiratory Protection | Use in a well-ventilated area. For weighing or procedures that may generate dust, a fit-tested N95 respirator or higher is recommended. All handling of the solid compound should ideally be performed in a certified chemical fume hood. |
| Body Protection | A lab coat should be worn at all times. Consider a disposable gown for procedures with a higher risk of contamination. |
Operational and Disposal Plans
A clear, step-by-step plan for the handling and disposal of this compound is essential to minimize risk and ensure regulatory compliance.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Log the compound in your chemical inventory.
-
Store the container in a designated, well-ventilated, and secure location at the recommended temperature (-20°C for long-term storage).
Preparation of Solutions:
-
All weighing and preparation of stock solutions should be conducted in a chemical fume hood to prevent inhalation of the powder.
-
Use a dedicated set of spatulas and weighing paper.
-
Clean all equipment thoroughly after use. The initial rinsate should be collected as hazardous waste.
Handling of Solutions:
-
When working with solutions of this compound, wear appropriate PPE as outlined above.
-
Avoid direct contact with the skin and eyes.
-
In case of a spill, immediately alert others in the area and follow your institution's spill cleanup procedures for hazardous chemicals.
Disposal Plan:
-
Solid Waste: Dispose of unused solid this compound in its original or a clearly labeled, sealed container as hazardous chemical waste.
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, should be disposed of as solid hazardous chemical waste.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[5][6][7] After rinsing, the container can be disposed of according to institutional guidelines for non-hazardous waste, with the label defaced.
All waste disposal must be conducted in accordance with local, state, and federal regulations.[8] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
Experimental Protocols
Detailed experimental protocols involving this compound should be developed and reviewed by the principal investigator and the institutional safety committee. These protocols should incorporate the safety and handling information provided in this guide.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The putative endocannabinoid transport blocker this compound is a potent inhibitor of FAAH and several other brain serine hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LY-2183240 [medbox.iiab.me]
- 4. LY-2183240 - Wikipedia [en.wikipedia.org]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. vumc.org [vumc.org]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
